molecular formula C51H69FeN6O9 B15287414 Inulinase CAS No. 9025-67-6

Inulinase

カタログ番号: B15287414
CAS番号: 9025-67-6
分子量: 966.0 g/mol
InChIキー: QHDCXTJBKHLQDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

inuB is 98% identical to inuA;  GenBank AB012771, AB012772 respectively

特性

CAS番号

9025-67-6

分子式

C51H69FeN6O9

分子量

966.0 g/mol

IUPAC名

tris(1-[4-(dimethylamino)phenyl]-7-hydroxy-2,4-dimethyl-7-(oxidoamino)hepta-3,5-dien-1-one);iron(3+)

InChI

InChI=1S/3C17H23N2O3.Fe/c3*1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4;/h3*5-11,13,16,18,20H,1-4H3;/q3*-1;+3

InChIキー

QHDCXTJBKHLQDX-UHFFFAOYSA-N

正規SMILES

CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.[Fe+3]

製品の起源

United States

Foundational & Exploratory

A Deep Dive into Inulinase: Mechanism of Action on Polyfructan Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inulinases, a class of glycoside hydrolases, play a pivotal role in the hydrolysis of polyfructans like inulin, making them indispensable in various industrial and biotechnological applications, including the production of high-fructose syrup and fructooligosaccharides (FOS). This technical guide provides a comprehensive overview of the mechanism of action of inulinases on polyfructan hydrolysis. It delves into the classification, structural features, and catalytic mechanisms of these enzymes. Furthermore, this document presents a compilation of quantitative data on their kinetic parameters and outlines detailed experimental protocols for their characterization, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to Inulinases

Inulinases (EC 3.2.1.7 for endo-inulinases and EC 3.2.1.80 for exo-inulinases) are enzymes that catalyze the hydrolysis of the β-2,1-fructosidic bonds in inulin, a linear polymer of fructose.[1][2] These enzymes are primarily produced by microorganisms, including fungi, yeasts, and bacteria.[1] The hydrolytic action of inulinase on inulin yields fructose or FOS as the main products.[1] This capability has positioned inulinases as key biocatalysts in the food industry for producing sweeteners and prebiotics.

Classification and Specificity of Inulinases

Based on their mode of action on the inulin chain, inulinases are broadly classified into two categories:

  • Exo-inulinases (β-D-fructan fructohydrolase): These enzymes act on the terminal non-reducing end of the inulin chain, sequentially cleaving fructose units.[1] This action leads to the production of fructose as the primary product. Exo-inulinases are characterized by a funnel-shaped active site.

  • Endo-inulinases (1-β-D-fructan fructanohydrolase): In contrast, endo-inulinases randomly cleave the internal β-2,1-glycosidic linkages within the inulin molecule. This random hydrolysis results in the production of a mixture of FOS of varying chain lengths. The active site of endo-inulinases is described as a pocket shape.

The specificity of inulinases can also be evaluated by their I/S ratio, which is the ratio of their activity on inulin (I) to their activity on sucrose (S). A higher I/S ratio generally indicates a greater specificity for inulin.

Structural Features and Catalytic Mechanism

Inulinases belong to the glycoside hydrolase family 32 (GH32). Their structure is predominantly composed of beta-sheets, which contributes to their stability. A key structural feature is a five-bladed beta-propeller structure at the N-terminal domain.

The catalytic mechanism involves the hydrolysis of the glycosidic bond with the assistance of water. Key amino acid residues in the active site play crucial roles in substrate binding and catalysis. For instance, in exo-inulinases, three amino acids (serine, aspartic acid, and glutamic acid) are involved in binding the terminal fructose molecule through hydrogen bonds. In endo-inulinases, glutamic acid, tryptophan, and asparagine are responsible for binding to the ketose molecule. A conserved arginine-aspartic acid-proline (RDP) motif is essential for recognizing the fructopyranosidic residues, contributing to the enzyme's specificity.

dot

Caption: Modes of action of exo- and endo-inulinases on inulin.

Quantitative Data on this compound Properties

The efficiency of this compound is influenced by several factors, including its source, pH, and temperature. The Michaelis-Menten kinetic parameters, Km and Vmax, provide insights into the enzyme's affinity for its substrate and its maximum catalytic rate.

Table 1: Kinetic Parameters of Inulinases from Various Microbial Sources

Microbial SourceEnzyme TypeSubstrateKm (mg/mL)Vmax (U/mg or µmol/min/mg)Reference
Aspergillus niger NRRL 3122This compoundInulin0.76100,000 U/mg
Aspergillus niveus 4128URM (this compound I)Exo-inulinaseInulin2.15115 µmol/min/mg
Xanthomonas campestris pv. phaseoli KM 24Endo-inulinaseInulin1.150.0000261 mg/(mL·min)
Aspergillus terreus URM4658This compoundInulin0.78-2.02 mM13.09-35.09 mM min⁻¹
Bacillus amyloliquefaciens NBInulin hydrolase (CscA)Inulin4.33 mM-
Streptomyces sp. CP01This compoundInulin2.34 mM440 µmol min⁻¹·mg⁻¹

Table 2: Optimal pH and Temperature for this compound Activity

Microbial SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger NRRL 31226.050
Aspergillus niveus 4128URM (this compound I)4.575
Aspergillus niveus 4128URM (this compound II)5.550
Rhizopus oryzae4.060
Aspergillus terreus URM46584.060
Xanthomonas campestris pv. phaseoli KM 246.050
Streptomyces sp. CP016.055

Experimental Protocols

Screening for this compound-Producing Microorganisms

A rapid plate screening assay is commonly used to identify microorganisms capable of producing this compound.

dot

Screening_Workflow Start Isolate Microorganisms Inoculate Inoculate on Inulin Agar Plates Start->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Flood Flood Plates with Lugol's Iodine Solution Incubate->Flood Observe Observe for Clear Hydrolytic Zones Flood->Observe Select Select Strains with Largest Zones Observe->Select

Caption: Workflow for screening of this compound-producing microorganisms.

Methodology:

  • Prepare an inulin-rich agar medium (e.g., Czapek-Dox medium with 1% inulin).

  • Inoculate the plates with isolated microbial strains.

  • Incubate the plates under conditions suitable for microbial growth (e.g., 40°C for 4 days).

  • After incubation, flood the plates with Lugol's iodine solution (1.5% potassium iodide and 1% iodine).

  • Allow the solution to remain for 3-5 minutes, then wash the plates with distilled water.

  • Observe the plates for the formation of a clear hydrolytic zone around the colonies, indicating inulin hydrolysis.

This compound Activity Assay

The dinitrosalicylic acid (DNS) method is a standard colorimetric assay to quantify the amount of reducing sugars released by the action of this compound.

Methodology:

  • Prepare a reaction mixture containing the enzyme solution and a substrate solution (e.g., 0.5% inulin in a suitable buffer like 100 mM sodium acetate, pH 5.0).

  • Incubate the mixture at the optimal temperature for a specific duration (e.g., 50°C for 15 minutes).

  • Stop the enzymatic reaction by adding DNS reagent and heating the mixture at 100°C for 10 minutes.

  • Measure the absorbance of the resulting color at 540 nm using a spectrophotometer.

  • One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of fructose per minute under the assay conditions.

Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)

TLC is a simple and effective technique to qualitatively analyze the products of inulin hydrolysis and distinguish between exo- and endo-inulinase activity.

dot

TLC_Analysis_Logic Start Inulin Hydrolysis Reaction Spot Spot Hydrolysate on TLC Plate Start->Spot Develop Develop Plate in Solvent System Spot->Develop Visualize Visualize Spots (e.g., Orcinol/H₂SO₄) Develop->Visualize Analyze Analyze Spot Pattern Visualize->Analyze Exo Exo-inulinase (Mainly Fructose) Analyze->Exo Single Spot (matches Fructose standard) Endo Endo-inulinase (FOS Series) Analyze->Endo Multiple Spots (Oligosaccharides)

Caption: Logical flow for identifying this compound type by TLC analysis.

Methodology:

  • Perform the enzymatic hydrolysis of inulin as described in the activity assay.

  • Spot the reaction mixture onto a pre-coated silica gel TLC plate, alongside standards such as fructose, sucrose, and FOS (e.g., 1-kestose, 1,1-kestotetraose).

  • Develop the TLC plate in a suitable solvent system, for instance, a mixture of ethyl acetate, acetic acid, 2-propanol, formic acid, and water.

  • After development, visualize the sugar spots by spraying the plate with a detection reagent (e.g., 1% orcinol and 10% sulfuric acid in ethanol) and heating at 100°C for 5 minutes.

  • The presence of a major spot corresponding to fructose indicates exo-inulinase activity, while a series of spots corresponding to oligosaccharides of different lengths is characteristic of endo-inulinase activity.

Conclusion

The mechanism of this compound action on polyfructan hydrolysis is a well-defined process, distinguished by the specificities of exo- and endo-acting enzymes. Understanding these mechanisms, along with their structural and kinetic properties, is crucial for harnessing their full potential in various biotechnological applications. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals engaged in the study and application of these versatile enzymes. The continued exploration of inulinases from diverse microbial sources will undoubtedly pave the way for novel and improved industrial processes.

References

A Technical Guide to the Classification of Inulinases: Exo vs. Endo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification of inulinases, focusing on the key distinctions between exo- and endo-inulinases. It includes a summary of their biochemical and kinetic properties, detailed experimental protocols for their differentiation, and visual representations of their classification and modes of action.

Introduction to Inulinases

Inulinases are a class of glycoside hydrolase enzymes (EC 3.2.1.7 and EC 3.2.1.80) that catalyze the hydrolysis of inulin, a fructose polymer found in many plants.[1] These enzymes are of significant interest in various industrial applications, including the production of high-fructose syrup and fructooligosaccharides (FOS), which are recognized as prebiotics.[1][2] The classification of inulinases is primarily based on their mode of action on the inulin molecule, which dictates the nature of the hydrolysis products.

Core Classification: Exo- vs. Endo-Inulinases

The primary classification of inulinases is based on their catalytic mechanism for hydrolyzing the β-2,1 glycosidic bonds in inulin.

  • Exo-inulinases (EC 3.2.1.80): These enzymes act on the non-reducing terminal end of the inulin chain, sequentially cleaving off fructose units.[2][3] This mode of action results in the production of fructose as the primary end-product. Exo-inulinases are, therefore, highly valuable for the production of high-fructose syrups.

  • Endo-inulinases (EC 3.2.1.7): In contrast, endo-inulinases randomly cleave the internal β-2,1 glycosidic bonds within the inulin molecule. This action produces a mixture of fructooligosaccharides (FOS) of varying chain lengths, such as inulotriose and inulotetraose. Endo-inulinases are instrumental in the manufacturing of prebiotic FOS.

The distinct modes of action of exo- and endo-inulinases are visually represented in the following diagram.

G Figure 1. Modes of Action of Exo- and Endo-Inulinases cluster_exo Exo-inulinase Action cluster_endo Endo-inulinase Action Inulin_exo Inulin Chain (F-F-F-F-G) Exo_enzyme Exo-inulinase (EC 3.2.1.80) Inulin_exo->Exo_enzyme binds to terminal end Fructose Fructose Exo_enzyme->Fructose releases Shorter_inulin Shorter Inulin Chain (F-F-F-G) Exo_enzyme->Shorter_inulin results in Inulin_endo Inulin Chain (F-F-F-F-G) Endo_enzyme Endo-inulinase (EC 3.2.1.7) Inulin_endo->Endo_enzyme binds to internal linkage FOS1 FOS (e.g., F-F) Endo_enzyme->FOS1 releases FOS2 FOS (e.g., F-F-G) Endo_enzyme->FOS2

Caption: Modes of Action of Exo- and Endo-Inulinases

Biochemical and Kinetic Properties

Exo- and endo-inulinases exhibit distinct biochemical and kinetic properties that are crucial for their characterization and industrial application. These properties can vary depending on the microbial source of the enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for exo- and endo-inulinases from various microbial sources.

Table 1: Kinetic Parameters of Exo- and Endo-Inulinases

Enzyme TypeMicrobial SourceKm (mM)Vmax (µmol/min/mg)Reference
Exo-inulinaseAspergillus niger5.5476.2
Exo-inulinaseKluyveromyces cicerisporus0.3224317
Endo-inulinaseXanthomonas campestris1.15 (mg/mL)0.15 (µM/min)
InulinaseAspergillus terreus0.78 - 2.0213.09 - 35.09 (mM/min)

Table 2: Optimal pH and Temperature of Exo- and Endo-Inulinases

Enzyme TypeMicrobial SourceOptimal pHOptimal Temperature (°C)Reference
Exo-inulinaseAspergillus niger4.040
Exo-inulinaseKluyveromyces cicerisporus4.555
Endo-inulinaseXanthomonas campestris6.050
This compoundAspergillus terreus4.060
This compoundRhizopus oryzae4.060

Experimental Protocols for this compound Classification

The differentiation between exo- and endo-inulinases relies on specific experimental assays that probe their mode of action and substrate specificity.

This compound Activity Assay (DNS Method)

This protocol determines the total reducing sugars released by the enzymatic hydrolysis of inulin.

Materials:

  • Inulin solution (1% w/v) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

  • Enzyme solution (crude or purified)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Fructose or glucose standard solutions

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures by adding a known volume of the enzyme solution to the inulin solution. A typical reaction mixture may contain 0.1 mL of enzyme and 0.9 mL of 1% inulin solution.

  • Incubate the reaction mixtures at the optimal temperature of the enzyme (e.g., 50°C) for a specific time (e.g., 15 minutes).

  • Stop the enzymatic reaction by adding 1.5 mL of DNS reagent.

  • Boil the mixture for 5-10 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of fructose or glucose.

  • Calculate the amount of reducing sugar released using the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute under the assay conditions.

Determination of the this compound/Sucrase (I/S) Ratio

The I/S ratio is a key parameter for distinguishing between inulinases and invertases, and can also provide an indication of the type of this compound. Generally, endo-inulinases have a higher I/S ratio compared to exo-inulinases.

Procedure:

  • Determine the this compound activity (I) using inulin as the substrate as described in protocol 4.1.

  • Determine the sucrase (invertase) activity (S) using sucrose as the substrate. The procedure is the same as for the this compound activity assay, but 1% (w/v) sucrose solution is used instead of inulin.

  • Calculate the I/S ratio by dividing the this compound activity by the sucrase activity. An I/S ratio greater than 10-2 generally indicates a true this compound.

Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)

TLC is a qualitative method used to visualize the products of inulin hydrolysis, which directly reveals the mode of action of the this compound.

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., a mixture of n-butanol, ethanol, and water in a 5:3:2 ratio)

  • Enzyme reaction mixture at different time points

  • Standard solutions of fructose, glucose, sucrose, and FOS (e.g., 1-kestose, nystose)

  • Visualization reagent (e.g., diphenylamine-aniline-phosphoric acid reagent)

Procedure:

  • Spot small volumes of the enzyme reaction mixture (quenched at different time intervals) and the standard solutions onto the TLC plate.

  • Develop the chromatogram in a sealed tank containing the developing solvent until the solvent front reaches near the top of the plate.

  • Dry the plate thoroughly.

  • Spray the plate with the visualization reagent and heat it until colored spots appear.

  • Analyze the resulting chromatogram. The presence of primarily fructose indicates exo-inulinase activity, while the appearance of a series of oligosaccharide spots indicates endo-inulinase activity.

Logical Workflow for this compound Classification

The following diagram illustrates the logical workflow for the classification of a newly isolated this compound.

G Figure 2. Workflow for this compound Classification start Start: Putative this compound-Producing Microorganism enzyme_production Enzyme Production and Extraction start->enzyme_production activity_assay This compound Activity Assay (DNS Method) enzyme_production->activity_assay is_ratio Determine I/S Ratio activity_assay->is_ratio decision_is I/S Ratio > 10^-2? is_ratio->decision_is tlc_analysis TLC Analysis of Hydrolysis Products decision_tlc Hydrolysis Products? tlc_analysis->decision_tlc exo_this compound Classified as Exo-inulinase (EC 3.2.1.80) endo_this compound Classified as Endo-inulinase (EC 3.2.1.7) not_this compound Not a primary this compound (e.g., Invertase) decision_is->tlc_analysis Yes decision_is->not_this compound No decision_tlc->exo_this compound Mainly Fructose decision_tlc->endo_this compound Mainly FOS

Caption: Workflow for this compound Classification

Conclusion

The classification of inulinases into exo- and endo-acting enzymes is fundamental to understanding their function and harnessing their potential in various biotechnological applications. The distinct modes of action lead to different hydrolysis products, making each type of this compound suitable for specific industrial processes. The experimental protocols outlined in this guide provide a robust framework for the accurate classification and characterization of novel inulinases, which is a critical step in the development of new enzymatic processes for the food and pharmaceutical industries.

References

Microbial Sources of Inulinase: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Inulinases, a class of β-fructanofuranosidases, are enzymes of significant industrial interest due to their role in hydrolyzing inulin into fructose and fructooligosaccharides (FOS). These products have widespread applications in the food, pharmaceutical, and biofuel industries. This technical guide provides an in-depth overview of the primary fungal and bacterial sources of inulinase, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Fungal Sources of this compound

Filamentous fungi and yeasts are among the most potent producers of inulinases, with genera like Aspergillus and Kluyveromyces being extensively studied.[1] Fungal inulinases are often preferred for industrial applications due to their extracellular secretion, which simplifies downstream processing, and their general stability.[2]

  • Aspergillus: Species such as Aspergillus niger, Aspergillus terreus, and Aspergillus awamori are prolific producers of thermostable inulinases.[3][4] These enzymes are valuable for producing high-fructose syrup.[4]

  • Kluyveromyces: The yeast genus Kluyveromyces, particularly K. marxianus, is a versatile source of this compound. Strains isolated from agave-related sources have shown hyper-production of the enzyme.

  • Penicillium: Various Penicillium species, including P. spinulosum and P. rugulosum, are also known to produce this compound with significant activity.

  • Rhizopus: Species like Rhizopus oryzae have been identified as potential candidates for this compound production.

The following table summarizes this compound production from various fungal sources under different fermentation conditions.

Fungal SpeciesFermentation TypeSubstrateThis compound ActivityOptimal pHOptimal Temp. (°C)Reference
Aspergillus niger URM5741Submerged (SmF)Chicory Inulin2.20 U/mL--
Aspergillus terreus URM4658Solid-State (SSF)Wheat Bran15.08 U/mL4.060
Aspergillus welwitschiaeSolid-State (SSF)Peach-Palm Waste45.04 U/g3.560
Kluyveromyces marxianus MTCC 3995Submerged (SmF)Dahlia Extract25.3 nkat/mL4.050
Kluyveromyces marxianus NRRL Y-7571Solid-State (SSF)Sugarcane Bagasse445 U/g--
Rhizopus oryzae HBF351Submerged (SmF)Wheat Bran101.3 U/mL4.060

Bacterial Sources of this compound

While fungal sources are more common, several bacterial genera are also capable of producing inulinases. Bacterial inulinases can exhibit unique properties, such as thermotolerance and alkaliphilicity, making them suitable for specific industrial processes.

  • Bacillus: Various species, including B. subtilis and other thermophilic Bacillus strains, produce inulin-inducible inulinases. They are often isolated from rhizosphere soil.

  • Pseudomonas: Certain Pseudomonas species have been identified as this compound producers, although their activity may be lower compared to other microbes.

  • Streptomyces: This genus is a known source of this compound, with some strains producing enzymes active at moderately high temperatures and across a wide pH range.

  • Clostridium: Species like Clostridium acetobutylicum can produce both intracellular and extracellular inulinases.

The following table summarizes this compound production from various bacterial sources.

Bacterial SpeciesFermentation TypeSubstrateThis compound ActivityOptimal pHOptimal Temp. (°C)Reference
Bacillus sp.Submerged (SmF)Banana Peel136 U-Up to 100
Bacillus sp. 2Submerged (SmF)Commercial Inulin41.16 U/mL6.037
Bacillus sp. B51fSubmerged (SmF)Inulin (1.5%)160.24 U/mL8.055
Streptomyces sp. CP01Submerged (SmF)Jerusalem Artichoke1.60 U/mL6.055

Experimental Protocols

This section provides detailed methodologies for key experiments related to the screening, production, purification, and activity measurement of microbial this compound.

This protocol describes a rapid plate assay for identifying microbes capable of hydrolyzing inulin.

Materials:

  • Potato Dextrose Agar (PDA) or Nutrient Agar medium

  • Inulin (1% w/v)

  • Lugol's iodine solution (1% iodine, 1.5% potassium iodide)

  • Petri plates

  • Microbial isolates

Procedure:

  • Prepare the agar medium and supplement it with 1% (w/v) inulin before autoclaving.

  • Pour the sterile medium into petri plates and allow it to solidify.

  • Inoculate the plates with the microbial isolates to be screened.

  • Incubate the plates under conditions suitable for the growth of the microorganisms (e.g., 30-40°C for 3-5 days).

  • After incubation, flood the plates with Lugol's iodine solution and let it stand for 3-5 minutes.

  • Pour off the excess iodine solution and wash the plates gently with distilled water.

  • Observe the plates for the formation of a clear halo or zone of hydrolysis around the microbial colonies. A clear zone against a dark blue or brown background indicates this compound activity.

This protocol outlines a general procedure for producing this compound in a liquid medium.

Materials:

  • Production medium (e.g., Czapek-Dox broth or a custom medium)

  • Carbon source: Inulin or an inulin-rich substrate (e.g., 1-2% w/v)

  • Nitrogen source: Peptone, yeast extract, or ammonium salts

  • Inoculum of the selected microbial strain

  • Shaker incubator

Procedure:

  • Prepare the production medium with all necessary components and adjust the pH to the optimal level for the specific microorganism (typically pH 5.0-7.0).

  • Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the flasks with a fresh culture of the microorganism (e.g., 2-10% v/v).

  • Incubate the flasks in a shaker incubator at the optimal temperature (e.g., 28-37°C) and agitation speed (e.g., 150-200 rpm) for 24-96 hours.

  • Periodically draw samples to monitor microbial growth and enzyme activity.

  • After the incubation period, harvest the culture broth.

  • Separate the microbial cells from the supernatant by centrifugation (e.g., 8000 rpm for 10-15 minutes). The cell-free supernatant contains the extracellular this compound.

This protocol describes a common multi-step process to purify extracellular this compound from the culture supernatant.

Materials:

  • Cell-free supernatant (crude enzyme extract)

  • Ammonium sulfate

  • Dialysis tubing

  • Appropriate buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

  • Chromatography system with columns (e.g., Gel filtration like Sephadex G-100, Ion exchange like DEAE-Cellulose).

Procedure:

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the chilled crude enzyme extract with constant stirring to achieve a specific saturation level (e.g., 60-80%).

    • Allow the protein to precipitate for several hours or overnight at 4°C.

    • Collect the precipitate by centrifugation (e.g., 6000-10,000 rpm for 20 minutes).

    • Discard the supernatant and resuspend the pellet in a minimal volume of buffer.

  • Dialysis:

    • Transfer the resuspended pellet into dialysis tubing.

    • Dialyze against the same buffer for 24 hours with several buffer changes to remove the ammonium sulfate.

  • Gel Filtration Chromatography:

    • Load the dialyzed sample onto a gel filtration column (e.g., Sephadex G-100) pre-equilibrated with the buffer.

    • Elute the proteins with the same buffer and collect fractions.

    • Assay each fraction for protein content and this compound activity to identify the active fractions.

  • Ion Exchange Chromatography (Optional):

    • Pool the active fractions from the previous step.

    • Load the pooled sample onto an ion-exchange column (e.g., DEAE-Sephadex) for further purification.

    • Elute the bound proteins using a linear salt gradient (e.g., NaCl).

    • Collect fractions and assay for this compound activity.

This protocol measures the amount of reducing sugars (fructose) released from inulin hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • Enzyme solution (crude or purified)

  • Inulin solution (e.g., 0.5-2% w/v in a suitable buffer like 0.1 M sodium acetate, pH 5.5)

  • DNS reagent

  • Fructose standard solutions

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding a specific volume of the enzyme solution (e.g., 100 µL) to the inulin solution (e.g., 900 µL).

  • Incubate the mixture at the optimal temperature (e.g., 50°C) for a defined period (e.g., 15 minutes).

  • Stop the enzymatic reaction by adding DNS reagent (e.g., 1.5 mL) and heating the mixture in a boiling water bath for 5-10 minutes.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm or 575 nm.

  • Prepare a standard curve using known concentrations of fructose.

  • Calculate the amount of fructose released in the enzyme reaction by comparing the absorbance to the standard curve.

  • One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute under the specified assay conditions.

Regulatory Pathways and Experimental Workflows

The production of this compound in microorganisms is a regulated process, primarily controlled at the transcriptional level. Understanding these pathways and the experimental workflows for enzyme production is crucial for optimizing yields.

The expression of this compound genes is generally inducible and subject to catabolite repression. Inulin and sucrose often act as inducers, while easily metabolizable sugars like glucose and fructose act as repressors. This ensures that the enzyme is only produced when its specific substrate is available and preferred carbon sources are depleted. The Mig1 protein is a key effector in glucose repression in some fungi.

G Simplified Regulation of this compound Gene Expression Inulin Inulin / Sucrose (Inducer) Receptor Membrane Receptor/ Transporter Inulin->Receptor Glucose Glucose / Fructose (Repressor) Repressor Repressor Protein (e.g., Mig1) Glucose->Repressor activates Signal Signal Transduction Cascade Receptor->Signal activates InuGene This compound Gene (inu) Signal->InuGene induces transcription Repressor->InuGene represses transcription This compound This compound Enzyme (Synthesis) InuGene->this compound

Caption: Simplified pathway for this compound gene regulation.

The overall process from isolating potential microbial candidates to producing the crude enzyme follows a logical workflow. This involves initial screening, secondary quantitative assays, and finally, scaled-up production.

G Workflow for this compound Producer Screening and Production cluster_screening Screening Phase cluster_production Production Phase Isolation 1. Isolate Microbes (e.g., from Rhizosphere Soil) PlateAssay 2. Primary Screening (Inulin-Agar Plate Assay) Isolation->PlateAssay Selection1 3. Select Colonies (with Hydrolysis Zones) PlateAssay->Selection1 SmF 4. Secondary Screening (Submerged Fermentation) Selection1->SmF Assay 5. Quantify this compound Activity (DNS Assay) SmF->Assay Selection2 6. Select Hyper-producing Strain Assay->Selection2 ScaleUp 7. Optimized Production (SmF or SSF) Selection2->ScaleUp Harvest 8. Harvest Crude Enzyme (Centrifugation) ScaleUp->Harvest

Caption: General workflow for screening and producing this compound.

Following production, the crude enzyme extract undergoes several purification steps to isolate the this compound for characterization or application.

G Workflow for Extracellular this compound Purification Start Crude Enzyme Extract (Cell-Free Supernatant) Precipitation 1. Ammonium Sulfate Precipitation Start->Precipitation Dialysis 2. Dialysis (to remove salt) Precipitation->Dialysis Chrom1 3. Gel Filtration Chromatography (e.g., Sephadex G-100) Dialysis->Chrom1 Pool1 Pool Active Fractions Chrom1->Pool1 Chrom2 4. Ion Exchange Chromatography (e.g., DEAE-Cellulose) Pool1->Chrom2 Pool2 Pool Active Fractions Chrom2->Pool2 End Purified this compound Pool2->End

Caption: A typical multi-step workflow for this compound purification.

References

An In-depth Technical Guide to the Identification and Cloning of the Inulinase Gene from Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying, cloning, and characterizing the inulinase gene from the filamentous fungus Aspergillus niger. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual workflows to facilitate understanding and replication of these advanced molecular techniques.

Introduction to Aspergillus niger this compound

Aspergillus niger is a prolific producer of a wide array of industrial enzymes, including inulinases. Inulinases (EC 3.2.1.7 for endo-inulinase and EC 3.2.1.80 for exo-inulinase) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of inulin, a fructose polymer found as a storage carbohydrate in many plants. The hydrolysis of inulin yields fructose and fructooligosaccharides (FOS), which have significant applications in the food, pharmaceutical, and biofuel industries. The genes encoding these enzymes are of considerable interest for recombinant production to meet industrial demands. A. niger possesses multiple genes for inulin-modifying enzymes, including endoinulinases (inuA, inuB) and an exothis compound (inuE)[1][2]. The expression of these genes is regulated by the transcriptional activator InuR[3].

Gene Identification and Cloning Workflow

The overall process for identifying and cloning the this compound gene from Aspergillus niger involves several key stages, from the initial isolation of genetic material to the expression and characterization of the recombinant enzyme.

Gene_Cloning_Workflow cluster_0 Step 1: Genetic Material Isolation cluster_1 Step 2: Gene Amplification & Vector Construction cluster_2 Step 3: Transformation and Screening cluster_3 Step 4: Recombinant Protein Production & Characterization A_niger Aspergillus niger Culture Genomic_DNA Genomic DNA Isolation A_niger->Genomic_DNA mRNA mRNA Isolation A_niger->mRNA PCR PCR Amplification of this compound Gene Genomic_DNA->PCR cDNA cDNA Synthesis mRNA->cDNA cDNA->PCR Restriction Restriction Digestion PCR->Restriction Vector Expression Vector (e.g., pET, pPICZα) Vector->Restriction Ligation Ligation Restriction->Ligation Recombinant_Vector Recombinant Vector Ligation->Recombinant_Vector Transformation Transformation Recombinant_Vector->Transformation Host Host Organism (E. coli, P. pastoris) Host->Transformation Screening Screening of Recombinant Clones Transformation->Screening Positive_Clone Positive Clone Selection Screening->Positive_Clone Expression Protein Expression Positive_Clone->Expression Purification Protein Purification Expression->Purification Characterization Enzyme Characterization Purification->Characterization

Caption: Experimental workflow for this compound gene cloning and expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and cloning of the this compound gene from Aspergillus niger.

Isolation of Genomic DNA from Aspergillus niger

This protocol is based on a CTAB extraction method suitable for filamentous fungi.

Materials:

  • Liquid nitrogen

  • Sterile mortar and pestle

  • Lysis Buffer (Buffer A, Buffer B, Buffer C, 1% PVP, Proteinase K)

  • 5M Potassium Acetate

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE Buffer (pH 9.0)

Procedure:

  • Harvest A. niger mycelia from a liquid culture by filtration.

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled sterile mortar and pestle.

  • Transfer approximately 100 mg of the powdered mycelia to a 2 mL microcentrifuge tube.

  • Add 650 µL of pre-heated (65°C) Lysis Buffer and vortex vigorously.

  • Incubate at 65°C for 1 hour with occasional mixing.

  • Add 280 µL of 5M Potassium Acetate, mix by inversion, and incubate on ice for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and add an equal volume of Phenol:Chloroform:Isoamyl alcohol.

  • Mix by inversion for 5 minutes and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the upper aqueous phase to a new tube and add 0.7 volumes of isopropanol.

  • Incubate at -20°C for 30 minutes to precipitate the DNA.

  • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • Wash the pellet with 1 mL of 70% ethanol and centrifuge at 12,000 x g for 5 minutes.

  • Air dry the pellet and resuspend in 50-100 µL of TE buffer.

mRNA Isolation and cDNA Synthesis

This protocol outlines the extraction of total RNA and subsequent synthesis of complementary DNA (cDNA).

Materials:

  • TRIzol reagent

  • Chloroform

  • Isopropyl alcohol

  • 70% Ethanol

  • RNase-free water

  • Reverse transcriptase kit (including reverse transcriptase, dNTPs, oligo(dT) or random primers, and reaction buffer)

Procedure for mRNA Isolation:

  • Harvest and grind approximately 100 mg of A. niger mycelia in liquid nitrogen as described for genomic DNA isolation.

  • Add 1 mL of TRIzol reagent to the powdered mycelia and homogenize.

  • Incubate for 5 minutes at room temperature.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropyl alcohol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 70% ethanol.

  • Air dry the pellet and dissolve in RNase-free water.

Procedure for cDNA Synthesis:

  • Follow the manufacturer's protocol for the chosen reverse transcriptase kit.

  • Typically, 1-5 µg of total RNA is mixed with oligo(dT) or random primers and dNTPs.

  • The mixture is heated to 65-70°C to denature secondary structures and then cooled on ice.

  • Reverse transcriptase and reaction buffer are added.

  • The reaction is incubated at 42-50°C for 1 hour.

  • The reaction is terminated by heating to 70-85°C for 5-15 minutes.

PCR Amplification of this compound Gene

The following is a general protocol for amplifying the this compound gene from the prepared genomic DNA or cDNA. Primers should be designed based on the known sequences of A. niger this compound genes (e.g., inuA, inuB, inuE) available in public databases like GenBank or UniProt.

Materials:

  • Template DNA (gDNA or cDNA)

  • Forward and reverse primers

  • dNTP mix

  • High-fidelity DNA polymerase and buffer

  • PCR tubes

  • Thermocycler

Procedure:

  • Set up a 50 µL PCR reaction as follows:

    • 5 µL of 10x PCR buffer

    • 1 µL of 10 mM dNTP mix

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 1 µL of template DNA (10-100 ng)

    • 0.5 µL of DNA polymerase

    • Nuclease-free water to 50 µL

  • Use the following typical thermocycler conditions, which may need optimization:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1-2 minutes (depending on gene length)

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR product by agarose gel electrophoresis.

Vector Construction

This protocol describes the general steps for ligating the amplified this compound gene into an expression vector.

Materials:

  • Purified PCR product

  • Expression vector (e.g., pET-28a for E. coli, pPICZα A for P. pastoris)

  • Restriction enzymes and buffer

  • T4 DNA ligase and buffer

  • Competent E. coli cells for cloning (e.g., DH5α)

Procedure:

  • Digest both the purified PCR product and the expression vector with the appropriate restriction enzymes. Ensure the restriction sites were incorporated into the primers for PCR amplification.

  • Purify the digested vector and insert using a gel extraction kit or PCR purification kit.

  • Set up a ligation reaction by mixing the digested vector and insert (typically at a 1:3 molar ratio), T4 DNA ligase, and ligation buffer.

  • Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transform the ligation mixture into competent E. coli cells and plate on selective agar plates (e.g., LB agar with kanamycin for pET-28a).

  • Incubate overnight at 37°C.

  • Select colonies and verify the presence and orientation of the insert by colony PCR and/or restriction digestion of purified plasmid DNA, followed by sequencing.

Transformation of Host Organism

3.5.1. Transformation of Pichia pastoris (Electroporation)

Materials:

  • YPD medium

  • Ice-cold sterile water

  • Ice-cold 1 M sorbitol

  • Linearized recombinant plasmid DNA (5-10 µg)

  • Electroporation cuvettes (0.2 cm gap)

  • Electroporator

Procedure:

  • Inoculate 500 mL of YPD with an overnight culture of P. pastoris and grow to an OD600 of 1.3-1.5.

  • Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Wash the cells sequentially with 500 mL, 250 mL, and 20 mL of ice-cold sterile water, followed by a final wash with 1 mL of ice-cold 1 M sorbitol.

  • Resuspend the cell pellet in 1.5 mL of ice-cold 1 M sorbitol.

  • Mix 80 µL of the competent cells with the linearized plasmid DNA.

  • Transfer to a chilled electroporation cuvette and apply a pulse (e.g., 1.5 kV, 25 µF, 200 Ω).

  • Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.

  • Spread the cells on selective agar plates (e.g., YPDS with Zeocin).

  • Incubate at 30°C for 2-4 days until colonies appear.

3.5.2. Transformation of Saccharomyces cerevisiae (Lithium Acetate/PEG Method)

Materials:

  • YPD medium

  • TE buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Lithium acetate solution (0.1 M in TE buffer)

  • Plasmid DNA (0.1-1 µg)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • 50% (w/v) Polyethylene glycol (PEG 3350)

  • Selective medium plates

Procedure:

  • Grow S. cerevisiae in 5 mL of YPD medium overnight at 30°C.

  • Inoculate 50 mL of fresh YPD with the overnight culture and grow to an OD600 of 0.4-0.6.

  • Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of TE/LiAc solution.

  • Incubate at 30°C for 30 minutes with shaking.

  • In a microfuge tube, mix 100 µL of the cell suspension with plasmid DNA and carrier DNA.

  • Add 600 µL of 50% PEG in TE/LiAc solution and mix gently.

  • Incubate at 30°C for 30 minutes.

  • Heat shock at 42°C for 15 minutes.

  • Centrifuge, remove the supernatant, and resuspend the cells in sterile water.

  • Plate on selective medium and incubate at 30°C for 2-3 days.

Screening of Recombinant Clones for this compound Activity

This plate assay is a rapid method to screen for colonies secreting active this compound.

Materials:

  • Agar plates with a suitable medium for the host organism (e.g., YPD for yeast)

  • Inulin (1-2% w/v) incorporated into the agar

  • Lugol's iodine solution (1% iodine, 2% potassium iodide in water)

Procedure:

  • After transformation, plate the cells on the inulin-containing agar medium.

  • Incubate the plates to allow colonies to grow.

  • Flood the plates with Lugol's iodine solution and let it stand for 3-5 minutes.

  • Pour off the excess iodine solution.

  • This compound-producing colonies will be surrounded by a clear halo on a brownish background, indicating the hydrolysis of inulin[4][5].

Recombinant Protein Purification

This is a general protocol for the purification of a His-tagged recombinant this compound.

Materials:

  • Cell pellet from an expression culture

  • Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

  • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C).

  • Equilibrate the Ni-NTA column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with elution buffer.

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

This compound Activity Assay (DNS Method)

This colorimetric assay measures the amount of reducing sugars released by the enzymatic hydrolysis of inulin.

Materials:

  • Inulin solution (1% w/v in a suitable buffer, e.g., 50 mM sodium acetate, pH 5.0)

  • Purified enzyme solution

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Fructose standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the inulin solution and 0.5 mL of the enzyme solution.

  • Incubate at the optimal temperature for the enzyme (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 1 mL of DNS reagent.

  • Boil the mixture for 5-10 minutes.

  • Cool the tubes to room temperature and add 10 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of fructose to determine the amount of reducing sugar released.

  • One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute under the specified assay conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for native and recombinant inulinases from Aspergillus niger.

Table 1: Molecular Characteristics of Aspergillus niger this compound Genes

GeneTypeORF Length (bp)Encoded Amino AcidsSignal Peptide (amino acids)
inuAEndothis compound1,54851623
inuBEndothis compound1,54851623
inuEExothis compound~1,614~537Present

Data compiled from multiple sources.

Table 2: Biochemical Properties of Recombinant Aspergillus niger Inulinases

EnzymeHost OrganismMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)
Exothis compound (inuE)E. coli~815.0 (for inulin)55 (for inulin)
Exothis compound (inuA1)Pichia pastorisNot specifiedNot specifiedNot specified
Endothis compoundNot specified~506.050

Data compiled from multiple sources.

Table 3: Kinetic Parameters of Recombinant Aspergillus niger Exothis compound Expressed in E. coli

SubstrateKm (mM)Vmax (µmol min-1 mg-1)
Inulin5.3 ± 1.1402.1 ± 53.1
Sucrose12.20 ± 1.6902.8 ± 40.2

Data from Yedahalli et al. (2016).

Visualization of Regulatory Pathway

The expression of inulinolytic genes in Aspergillus niger is controlled by the transcriptional activator InuR, which is induced by inulin and sucrose.

InuR_Pathway Inulin Inulin Inducer Inducer Molecule (Sucrose or derived intermediate) Inulin->Inducer hydrolysis Sucrose Sucrose Sucrose->Inducer InuR InuR (Zn(II)2Cys6 Transcriptional Activator) Inducer->InuR activates Inulinase_Genes This compound Genes (inuA, inuE, sucA) InuR->Inulinase_Genes binds to promoter Expression Gene Expression Inulinase_Genes->Expression leads to Inulinase_Enzymes This compound Enzymes Expression->Inulinase_Enzymes results in

Caption: Simplified pathway for InuR-mediated regulation of this compound genes.

Conclusion

This technical guide provides a comprehensive framework for the successful identification, cloning, and characterization of this compound genes from Aspergillus niger. The detailed protocols and compiled data serve as a valuable resource for researchers in academia and industry. The ability to produce recombinant this compound efficiently opens avenues for its application in various biotechnological processes, including the production of high-fructose syrups, prebiotics, and biofuels. Further research may focus on protein engineering to enhance the stability and catalytic efficiency of these valuable enzymes.

References

structural and functional properties of GH32 family inulinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Functional Properties of GH32 Family Inulinases

Introduction

The Glycoside Hydrolase Family 32 (GH32) is a significant class of carbohydrate-active enzymes primarily involved in the metabolism of fructose-containing carbohydrates.[1] Inulinases, a key group within this family, catalyze the hydrolysis of inulin, a polymer of fructose.[2] These enzymes are of great industrial interest due to their applications in producing high-fructose syrup, fructooligosaccharides (FOS), and bioethanol.[2] This guide provides a comprehensive overview of the , targeting researchers, scientists, and professionals in drug development.

Classification and Function

Inulinases within the GH32 family are broadly categorized based on their mode of action on the inulin chain.[2]

  • Exo-inulinases (EC 3.2.1.80): These enzymes act on the terminal non-reducing end of the inulin chain, releasing fructose units.[2]

  • Endo-inulinases (EC 3.2.1.7): These enzymes hydrolyze internal β-2,1-fructosidic linkages within the inulin molecule in a random manner, producing a mixture of fructooligosaccharides of varying lengths.

Besides inulin, many GH32 inulinases also exhibit activity towards other substrates such as sucrose (invertase activity), levan, and raffinose. The ratio of inulinase to invertase activity (I/S ratio) is often used to characterize the primary function of a particular enzyme.

Structural Properties

The three-dimensional structure of GH32 enzymes is highly conserved and typically features a bimodular arrangement.

  • N-terminal Catalytic Domain: This domain adopts a five-bladed β-propeller fold, which houses the active site in a central cavity.

  • C-terminal Domain: This domain consists of a β-sandwich module, formed by two anti-parallel β-sheets. The exact function of this module is not fully elucidated but is thought to contribute to overall protein stability.

Several highly conserved sequence motifs are characteristic of the GH32 family, including the RDP (arginine-aspartic acid-proline) motif, which is crucial for recognizing the fructopyranosidic residues of the substrate. The catalytic triad, composed of two aspartate residues and one glutamate residue, is located at the bottom of the substrate-binding pocket.

A key structural difference that dictates the endo- versus exo-activity lies within the active site. Endo-inulinases possess an extra pocket in their catalytic site, which allows for the binding of the inulin chain internally, facilitating the endo-hydrolytic cleavage.

Catalytic Mechanism

GH32 family enzymes, including inulinases, operate via a retaining catalytic mechanism . This mechanism involves a two-step, double-displacement reaction:

  • Glycosylation: A catalytic nucleophile (an aspartate residue) attacks the anomeric carbon of the terminal fructose unit, leading to the formation of a covalent glycosyl-enzyme intermediate. A second acidic residue (a glutamate) acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the leaving group (the remainder of the fructan chain or glucose in the case of sucrose).

  • Deglycosylation: The glutamate residue now acts as a general base, activating a water molecule to attack the anomeric carbon of the intermediate, displacing the catalytic nucleophile and releasing the fructose product with a retained anomeric configuration.

Retaining_Catalytic_Mechanism cluster_glycosylation Step 1: Glycosylation cluster_deglycosylation Step 2: Deglycosylation Enzyme_Substrate Enzyme-Substrate Complex (E-S) Glycosyl_Intermediate Glycosyl-Enzyme Intermediate (E-Fruc) Enzyme_Substrate->Glycosyl_Intermediate Nucleophilic attack by Asp Protonation by Glu Released_Product Enzyme + Fructose (E + P) Glycosyl_Intermediate->Released_Product Water attacks Glu acts as base Released_Product->Enzyme_Substrate Binds new substrate

Caption: General retaining catalytic mechanism for GH32 inulinases.

Quantitative Data: Biochemical Properties

The biochemical properties of inulinases vary significantly depending on their microbial source. These properties are critical for assessing their potential in industrial applications.

Enzyme SourceTypeOptimal pHOptimal Temp. (°C)Km (mM)Vmax (µM/min)Reference
Aspergillus niger URM5741Exo/Endo4.0601.07 - 1.54-
Aspergillus terreus URM4658Exo/Endo-602.0235.09 (mM/min)
Rhizopus oryzaeExo/Endo4.060--
Kluyveromyces cicerisporus CBS 4857Exo4.5550.3224317
Nothophoma anigozanthi JAMExo/Endo5.0600.2050.333
Aspergillus ficuumExo/Endo----

Note: Km and Vmax values are highly dependent on substrate and assay conditions. "-" indicates data not specified in the provided context.

Experimental Protocols

This compound Activity Assay (DNS Method)

This method quantifies the amount of reducing sugars (fructose) released from the hydrolysis of inulin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme solution (e.g., 0.1 mL) and a substrate solution (e.g., 0.9 mL of 2% w/v inulin in 0.1 M sodium acetate buffer, pH 5.0).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding 1.5-2.0 mL of 3,5-dinitrosalicylic acid (DNS) reagent.

  • Color Development: Boil the mixture for 5-15 minutes to allow for color development.

  • Spectrophotometry: After cooling to room temperature, measure the absorbance of the solution at 540 nm (or 520 nm).

  • Quantification: Determine the concentration of reducing sugars by comparing the absorbance to a standard curve prepared with known concentrations of fructose. One unit of this compound activity is typically defined as the amount of enzyme that produces one µmol of fructose per minute under the specified assay conditions.

Determination of Kinetic Parameters (Km and Vmax)

Kinetic parameters are determined by measuring the initial reaction velocity at various substrate concentrations.

Methodology:

  • Substrate Preparation: Prepare a series of inulin solutions with varying concentrations (e.g., 1.0% to 10.0% w/v) in the optimal buffer and pH for the enzyme.

  • Activity Assay: Perform the this compound activity assay as described in section 5.1 for each substrate concentration, ensuring that measurements are taken within the initial linear phase of the reaction.

  • Data Analysis: Plot the initial reaction velocities (V) against the substrate concentrations ([S]).

  • Parameter Calculation: Determine the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) by fitting the data to the Michaelis-Menten equation. A common method is to use a linearized plot, such as the Lineweaver-Burk plot (1/V vs. 1/[S]).

Determination of Optimal pH and Temperature

Methodology for Optimal pH:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 3.0 to 9.0).

  • Perform the standard this compound activity assay at a constant temperature, using each buffer to prepare the substrate solution.

  • Plot the relative enzyme activity against pH to determine the optimal pH at which the enzyme exhibits maximum activity.

Methodology for Optimal Temperature:

  • Perform the standard this compound activity assay at various temperatures (e.g., 30°C to 80°C) while keeping the pH constant at its optimum.

  • Plot the relative enzyme activity against temperature to identify the optimal temperature for catalysis.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis & Application Enzyme Enzyme Source (e.g., Fermentation Broth) Purification Purification (e.g., Chromatography) Enzyme->Purification ActivityAssay Standard Activity Assay (DNS) Purification->ActivityAssay Opt_pH Determine Optimal pH ActivityAssay->Opt_pH Opt_Temp Determine Optimal Temperature ActivityAssay->Opt_Temp Kinetics Determine Kinetic Parameters (Km, Vmax) Opt_Temp->Kinetics At Optimal T & pH Data Compile Biochemical Data Kinetics->Data Application Assess Industrial Suitability Data->Application

Caption: Workflow for biochemical characterization of GH32 inulinases.

References

role of inulinase in microbial fructan metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Inulinase in Microbial Fructan Metabolism

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Inulinases are a critical class of glycoside hydrolase enzymes that catalyze the hydrolysis of inulin, a polymer of fructose found widely in plants. In the microbial world, these enzymes are pivotal for the metabolism of fructans, enabling microorganisms to utilize this abundant polysaccharide as a carbon and energy source. This process is of significant interest in biotechnology for the production of high-fructose syrup and prebiotic fructooligosaccharides (FOS). Furthermore, the role of inulinases in the human gut microbiota is a key area of research, with implications for digestive health, metabolic disorders, and drug development. This document provides a comprehensive overview of microbial inulinases, including their classification, mechanism, regulation, and metabolic significance, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Inulin and Inulinases

Inulin is a naturally occurring polysaccharide belonging to a class of carbohydrates known as fructans. Structurally, it consists of linear chains of β-2,1-linked D-fructofuranose molecules, typically terminated with a glucose residue.[1][2] Inulin serves as a storage carbohydrate in many plants, such as chicory, Jerusalem artichoke, and dahlia.[1][3]

Microbial inulinases (EC 3.2.1.7) are enzymes that hydrolyze the β-2,1-fructosidic linkages in inulin.[1] They are produced by a wide array of microorganisms, including bacteria, yeasts, and filamentous fungi. The enzymatic hydrolysis of inulin yields primarily fructose or FOS, products with major applications in the food and pharmaceutical industries. Fructose is a safe alternative sweetener to sucrose, while FOS are recognized as prebiotics that promote the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus.

Classification and Mechanism of Action

Microbial inulinases are categorized based on their mode of action on the inulin chain and their cellular location.

Classification by Mode of Action

There are two primary types of inulinases based on their catalytic activity:

  • Exo-inulinases (EC 3.2.1.80, β-D-fructan fructohydrolase): These enzymes act on the non-reducing end of the inulin chain, sequentially cleaving terminal fructose residues. The primary product of their action is high-purity fructose.

  • Endo-inulinases (EC 3.2.1.7, 1-β-D-fructan fructanohydrolase): These enzymes randomly cleave internal β-2,1 linkages within the inulin chain, leading to the production of a mixture of FOS of varying chain lengths.

The ratio of an enzyme's activity on inulin versus sucrose (I/S ratio) is often used to distinguish between them; inulinases typically exhibit a much higher specificity for inulin compared to invertases.

Classification by Cellular Location

Inulinases can also be classified based on where they are found in the microorganism:

  • Extracellular enzymes: Secreted into the surrounding medium to break down inulin externally. This is common in fungi.

  • Cell-wall-bound enzymes: Attached to the cell wall, primarily found in yeasts.

  • Intracellular enzymes: Located within the cytoplasm.

The distribution is influenced by factors like the microbial strain, carbon source, and culture conditions.

Inulinase_Classification Diagram 1: Classification and Action of Microbial Inulinases Inulin Inulin (Fructan Polymer) This compound Microbial this compound Inulin->this compound Exo Exo-inulinase (EC 3.2.1.80) This compound->Exo Acts on terminal end Endo Endo-inulinase (EC 3.2.1.7) This compound->Endo Acts on internal bonds Fructose Fructose (High-Purity) Exo->Fructose Produces FOS Fructooligosaccharides (FOS) Endo->FOS Produces

Caption: Diagram 1: Classification and Action of Microbial Inulinases

Microbial Sources and Production

Inulinases are produced by a diverse range of microorganisms. Among fungi, species of Aspergillus and Penicillium are prominent producers, while Kluyveromyces is a well-studied yeast genus for this compound production. Bacterial sources are less common but include species from Streptomyces, Pseudomonas, and Xanthomonas. Fungi and yeasts are generally preferred for industrial production due to their higher enzyme yields. Production is typically carried out via submerged fermentation (SmF), which allows for better control of process parameters, although solid-state fermentation (SSF) is also explored using agro-industrial residues.

Regulation of this compound Gene Expression

The expression of microbial this compound genes is tightly regulated, primarily at the transcriptional level.

  • Induction: The presence of inulin or sucrose in the growth medium typically induces gene expression.

  • Catabolite Repression: The expression of most this compound genes is repressed by readily metabolizable sugars, particularly glucose and fructose. In yeasts, this repression is often mediated by regulatory proteins like Mig1, a zinc-finger protein that binds to the promoters of glucose-repressed genes.

Understanding these regulatory mechanisms is crucial for developing engineered microbial strains with enhanced this compound production for industrial applications.

Inulinase_Regulation Diagram 2: Regulation of this compound Gene Expression Inducers Inducers (Inulin, Sucrose) Gene This compound Gene (inu) Inducers->Gene +ve Repressors Repressors (Glucose, Fructose) Repressors->Gene -ve (Catabolite Repression) Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation InulinaseEnzyme This compound Enzyme Translation->InulinaseEnzyme

Caption: Diagram 2: Regulation of this compound Gene Expression

Role in Microbial Fructan Metabolism

This compound is the gateway enzyme for microbial utilization of fructans. The metabolic process generally involves the extracellular breakdown of inulin, followed by the transport and intracellular catabolism of the resulting sugars.

Extracellular Hydrolysis

Microbes secreting extracellular inulinases break down large inulin polymers into smaller, transportable units like fructose and FOS in the external environment. This strategy is essential as the large size of inulin prevents its direct transport into the cell.

Fructan Metabolism in the Gut Microbiota

In the human gastrointestinal tract, dietary fructans like inulin are not digested by human enzymes and reach the colon intact. Here, they are fermented by specific members of the gut microbiota.

  • Hydrolysis: Gut bacteria possessing inulinases hydrolyze inulin into fructose and FOS.

  • Metabolite Production: These simple sugars are then fermented, primarily into short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.

  • Host Benefits: These SCFAs serve as an energy source for colonocytes, help maintain gut barrier function, and have systemic immunomodulatory and metabolic effects. Inulin consumption has been shown to promote the growth of beneficial bacteria, notably Bifidobacterium species, which are efficient fructan degraders.

Recent studies suggest that inulin can also be metabolized by bacteria in the small intestine, challenging the traditional view that this process is exclusive to the colon. This has significant implications for understanding nutrient absorption and host-microbe interactions.

Fructan_Metabolism Diagram 3: Microbial Fructan Metabolism Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Microbe) Inulin Inulin This compound Extracellular This compound Inulin->this compound Hydrolysis Fructose Fructose This compound->Fructose Hydrolysis FOS FOS This compound->FOS Hydrolysis Transport Sugar Transporters Fructose->Transport FOS->Transport Fructose_in Fructose Glycolysis Glycolysis Fructose_in->Glycolysis Fermentation FOS_in FOS FOS_in->Fructose_in Internal hydrolysis Pyruvate Pyruvate Glycolysis->Pyruvate Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Pyruvate->SCFAs Fermentation Transport->Fructose_in Transport->FOS_in Purification_Workflow Diagram 4: General Workflow for this compound Production and Purification Culture Microbial Culture (Fermentation Broth) Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Crude Enzyme Extract (Supernatant) Centrifuge1->Supernatant Precipitation Ammonium Sulfate Precipitation Supernatant->Precipitation Pellet Protein Pellet Precipitation->Pellet Dialysis Dialysis Pellet->Dialysis Dialyzed Dialyzed Sample Dialysis->Dialyzed Chromatography Column Chromatography (e.g., Gel Filtration) Dialyzed->Chromatography Purified Purified this compound Chromatography->Purified Analysis Purity Check (SDS-PAGE) Purified->Analysis

References

A Technical Guide to the Biochemical Characterization of Novel Thermostable Inulinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation for the biochemical characterization of novel thermostable inulinases. Inulinases, enzymes that hydrolyze inulin into fructose and fructooligosaccharides, are of significant interest in the food and pharmaceutical industries due to their applications in producing high-fructose syrups and prebiotics. Thermostable variants of these enzymes are particularly valuable for industrial processes that operate at elevated temperatures.

Data Presentation: Comparative Biochemical Properties of Novel Thermostable Inulinases

The following tables summarize the key quantitative data from recent studies on newly characterized thermostable inulinases, facilitating a clear comparison of their biochemical properties.

Table 1: Source, Purification, and Molecular Weight of Thermostable Inulinases

Enzyme SourcePurification MethodMolecular Weight (kDa)Reference
Aspergillus niger NRRL 3122Ammonium Sulfate Precipitation, Ultra-filtration~50[1]
Aspergillus terreus URM4658Solid-State Fermentation, Crude ExtractNot specified[2][3]
Kluyveromyces cicerisporus CBS4857Heterologous expression in Pichia pastorisNot specified[4]
Penicillium lanosocoeruleumUltrafiltration of brothNot specified
Bacillus amyloliquefaciens NBNot specifiedNot specified
Rhizopus oryzae NRRL 3563Ammonium Sulfate Precipitation, Ultra-filtration~130
Saccharomyces sp.Solid-State Fermentation, Crude Extract57
Rhizopus oligosporus NRRL 2710DEAE-Sepharose and Sephacryl S-200 chromatography76 (Inu2), 30 (Inu3)
Geobacillus stearothermophilus KP1289Recombinant expression in E. coli~54

Table 2: Optimal pH and Temperature, and Stability of Thermostable Inulinases

Enzyme SourceOptimal pHOptimal Temperature (°C)pH StabilityTemperature StabilityReference
Aspergillus niger NRRL 31226.0504.0-6.0Stable up to 70°C
Aspergillus terreus URM46584.060Not specifiedHigh thermostability at 60°C (t½ = 519.86 min)
Kluyveromyces cicerisporus CBS48574.5553.0-6.0 (24h at 4°C)Retained ~90% activity at 50°C for 1h
Penicillium lanosocoeruleum5.0504.5-7.0>70% activity in the range of 30-60°C
Bacillus amyloliquefaciens NB7.5558.0-11.0Stable in the range of 30-50°C
Rhizopus oryzae NRRL 35636.0503.0-6.0Stable up to 70°C
Saccharomyces sp.4.550Not specifiedRetained 82% activity at 50°C for 2h
Rhizopus oligosporus NRRL 27105.050 (Inu2), 60 (Inu3)Not specifiedStable up to 60°C (Inu2) and 70°C (Inu3) for 1h
Geobacillus stearothermophilus KP1289Not specified60Not specifiedActive between 30-75°C

Table 3: Kinetic Parameters of Thermostable Inulinases

Enzyme SourceSubstrateK_m_V_max_k_cat_/K_m_Reference
Aspergillus niger NRRL 3122Inulin0.76 mg/mL100,000 U/mgNot specified
Aspergillus terreus URM4658Inulin0.78–2.02 mM13.09–35.09 mM min⁻¹Not specified
Kluyveromyces cicerisporus CBS4857Inulin0.322 mM4317 µM min⁻¹ mg⁻¹Not specified
Bacillus amyloliquefaciens NBInulinNot specifiedNot specified(6.93 ± 0.27) × 10³
Rhizopus oryzae NRRL 3563Inulin0.8 mg/mL50,000 U/mgNot specified
Saccharomyces sp.Inulin1.47 mM416 UNot specified
Rhizopus oligosporus NRRL 2710Inulin0.93 mM (Inu2), 0.70 mM (Inu3)Not specifiedNot specified

Table 4: Substrate Specificity and Effect of Metal Ions on Thermostable Inulinase Activity

Enzyme SourceSubstrate SpecificityActivating IonsInhibiting IonsReference
Aspergillus niger NRRL 3122Inulin, SucroseNot specifiedNot specified
Aspergillus terreus URM4658InulinNot specifiedNot specified
Bacillus amyloliquefaciens NBInulinK⁺, Mn²⁺, Ca²⁺Co²⁺, Zn²⁺, Cu²⁺
Rhizopus oryzae NRRL 3563Inulin, SucroseNot specifiedNot specified
Saccharomyces sp.InulinK⁺, Ca²⁺Hg²⁺, Ag⁺
Rhizopus oligosporus NRRL 2710InulinNoneNone

Experimental Protocols: Methodologies for Key Experiments

This section details the standardized experimental protocols for the biochemical characterization of thermostable inulinases, synthesized from the methodologies reported in the cited literature.

Enzyme Activity Assay

The standard assay for this compound activity measures the amount of reducing sugars (primarily fructose) released from the hydrolysis of inulin.

  • Reaction Mixture:

    • 0.5 mL of appropriately diluted enzyme solution.

    • 0.5 mL of 1% (w/v) inulin solution prepared in a suitable buffer (e.g., 0.2 M sodium acetate buffer, pH 6.5).

  • Incubation: The reaction mixture is incubated at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Termination of Reaction: The reaction is stopped by adding 1.0 mL of 3,5-dinitrosalicylic acid (DNS) reagent and boiling for 5-10 minutes.

  • Quantification: The amount of released reducing sugars is determined spectrophotometrically by measuring the absorbance at 540 nm against a standard curve of fructose.

  • Unit Definition: One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute under the specified assay conditions.

Determination of Optimal pH and Temperature
  • Optimal pH: this compound activity is measured at a constant temperature across a range of pH values using different buffer systems (e.g., sodium acetate for pH 3-6, phosphate buffer for pH 7-9). The pH at which the highest activity is observed is considered the optimal pH.

  • Optimal Temperature: Enzyme activity is assayed at the optimal pH across a range of temperatures (e.g., 30-90°C). The temperature that yields the maximum activity is the optimal temperature.

pH and Thermal Stability Studies
  • pH Stability: The enzyme is pre-incubated in buffers of varying pH for a specified duration (e.g., 24 hours at 4°C). The residual enzyme activity is then measured under standard assay conditions.

  • Thermal Stability: The enzyme is pre-incubated at various temperatures for a set time (e.g., 120 minutes) in a suitable buffer at its optimal pH. The remaining activity is then determined using the standard enzyme assay.

Kinetic Parameter Determination (K_m_ and V_max_)
  • The initial rates of inulin hydrolysis are measured at varying substrate concentrations (e.g., 0.5 to 10 mg/mL).

  • The Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) are calculated from a Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[substrate concentration].

Substrate Specificity
  • The ability of the enzyme to hydrolyze various substrates is tested.

  • The enzyme is incubated with different carbohydrate substrates (e.g., inulin, sucrose, raffinose, starch, cellulose) under optimal assay conditions. The release of reducing sugars is then quantified to determine the substrate specificity.

Effect of Metal Ions and Inhibitors
  • The enzyme is pre-incubated with various metal ions (e.g., K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Hg²⁺) or potential inhibitors (e.g., EDTA, SDS) at a specific concentration (e.g., 1-10 mM) for a defined period.

  • The residual activity is then measured to determine the activating or inhibitory effect of each compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the characterization of thermostable inulinases.

experimental_workflow start Start: Microbial Source Selection fermentation Fermentation & Enzyme Production start->fermentation extraction Crude Enzyme Extraction fermentation->extraction purification Enzyme Purification (e.g., Precipitation, Chromatography) extraction->purification characterization Biochemical Characterization purification->characterization activity_assay Enzyme Activity Assay characterization->activity_assay Core Analysis ph_temp_opt pH & Temperature Optima characterization->ph_temp_opt stability pH & Thermal Stability characterization->stability kinetics Kinetic Analysis (Km, Vmax) characterization->kinetics specificity Substrate Specificity characterization->specificity metal_ions Effect of Metal Ions/Inhibitors characterization->metal_ions end End: Characterized Enzyme activity_assay->end ph_temp_opt->end stability->end kinetics->end specificity->end metal_ions->end

Caption: General workflow for the production and biochemical characterization of a novel thermostable this compound.

enzyme_kinetics_logic substrate_conc Vary Inulin Concentration [S] measure_rate Measure Initial Reaction Velocity (V₀) substrate_conc->measure_rate lineweaver_burk Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk Plot) measure_rate->lineweaver_burk calc_km_vmax Calculate Km and Vmax lineweaver_burk->calc_km_vmax km Km (Substrate Affinity) calc_km_vmax->km vmax Vmax (Maximal Rate) calc_km_vmax->vmax

Caption: Logical flow for determining the kinetic parameters (Km and Vmax) of an this compound.

References

A Deep Dive into Bacterial Glycoside Hydrolase Family 32: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioinformatics Analysis, Experimental Characterization, and Therapeutic Potential of Bacterial Glycoside Hydrolase Family 32 Enzymes.

Introduction

Glycoside Hydrolase Family 32 (GH32) encompasses a diverse group of carbohydrate-active enzymes that play crucial roles in the breakdown of fructose-containing carbohydrates. In the bacterial kingdom, these enzymes are pivotal for nutrient acquisition, biofilm formation, and host-pathogen interactions, making them attractive targets for drug development and biotechnological applications. This technical guide provides a comprehensive overview of the bioinformatics analysis, experimental characterization, and potential therapeutic applications of bacterial GH32 enzymes.

Bioinformatics Analysis of Bacterial GH32 Enzymes

A systematic bioinformatics approach is fundamental to identifying, classifying, and understanding the functional diversity of bacterial GH32 enzymes. The following workflow outlines the key steps involved in the computational analysis of these enzymes.

Sequence Retrieval and Database Mining

The initial step involves the retrieval of putative bacterial GH32 protein sequences from comprehensive databases such as the Carbohydrate-Active enZYmes (CAZy) database, NCBI, and UniProt.

Sequence Alignment and Phylogenetic Analysis

Multiple sequence alignment of retrieved GH32 sequences is performed to identify conserved motifs and catalytic residues. Phylogenetic analysis helps to elucidate the evolutionary relationships and functional clustering of these enzymes.[1] The active site of GH32 enzymes is characterized by conserved motifs such as the WMNDPNG motif, which contains the catalytic nucleophile, and the EC motif, which houses the acid/base catalyst.[2]

Structural Modeling and Analysis

Homology modeling can be employed to predict the three-dimensional structure of uncharacterized GH32 enzymes using experimentally determined structures as templates.[2] GH32 enzymes typically adopt a catalytic domain with a five-bladed β-propeller fold, with the active site located in the central cavity.[3] Many GH32 family enzymes also feature an additional C-terminal β-sandwich domain.[2]

Bioinformatics_Workflow cluster_0 Data Acquisition & Pre-processing cluster_1 Sequence & Phylogenetic Analysis cluster_2 Structural & Functional Annotation Sequence Retrieval Sequence Retrieval Database Mining (CAZy, NCBI, UniProt) Database Mining (CAZy, NCBI, UniProt) Sequence Retrieval->Database Mining (CAZy, NCBI, UniProt) Multiple Sequence Alignment Multiple Sequence Alignment Database Mining (CAZy, NCBI, UniProt)->Multiple Sequence Alignment Phylogenetic Tree Construction Phylogenetic Tree Construction Multiple Sequence Alignment->Phylogenetic Tree Construction Conserved Motif Identification Conserved Motif Identification Multiple Sequence Alignment->Conserved Motif Identification 3D Structure Prediction (Homology Modeling) 3D Structure Prediction (Homology Modeling) Phylogenetic Tree Construction->3D Structure Prediction (Homology Modeling) Active Site Identification Active Site Identification 3D Structure Prediction (Homology Modeling)->Active Site Identification Substrate Docking Simulation Substrate Docking Simulation Active Site Identification->Substrate Docking Simulation Functional Annotation Functional Annotation Substrate Docking Simulation->Functional Annotation

Bioinformatics workflow for GH32 analysis.

Experimental Characterization of Bacterial GH32 Enzymes

Following in silico analysis, experimental validation is crucial to confirm the function and characterize the biochemical properties of bacterial GH32 enzymes.

Gene Cloning, Expression, and Protein Purification

Objective: To produce and purify recombinant bacterial GH32 enzymes for biochemical characterization.

Protocol:

  • Gene Amplification: Amplify the gene encoding the putative GH32 enzyme from bacterial genomic DNA using polymerase chain reaction (PCR) with specific primers.

  • Vector Ligation: Ligate the amplified PCR product into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • Transformation: Transform the recombinant plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Expression: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.

  • Cell Lysis: Harvest the bacterial cells and lyse them using sonication or enzymatic methods to release the recombinant protein.

  • Purification: Purify the recombinant GH32 enzyme from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve high purity.

Enzyme Activity Assays

Objective: To determine the catalytic activity and substrate specificity of the purified GH32 enzyme.

Protocol:

  • Substrate Preparation: Prepare solutions of various fructose-containing substrates such as sucrose, inulin, and levan at different concentrations.

  • Enzyme Reaction: Initiate the reaction by adding a known amount of the purified enzyme to the substrate solution in a suitable buffer at a specific pH and temperature.

  • Quantification of Products: Measure the amount of reducing sugars (glucose and fructose) released over time using methods like the dinitrosalicylic acid (DNS) assay or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the initial reaction rates and determine the specific activity of the enzyme (units per milligram of protein).

Determination of Kinetic Parameters

Objective: To determine the Michaelis-Menten kinetic parameters (Km, Vmax, and kcat) of the GH32 enzyme.

Protocol:

  • Varying Substrate Concentrations: Perform enzyme activity assays with a fixed enzyme concentration and varying substrate concentrations.

  • Data Plotting: Plot the initial reaction rates against the corresponding substrate concentrations.

  • Kinetic Parameter Calculation: Use non-linear regression analysis or a Lineweaver-Burk plot to determine the Km and Vmax values. The turnover number (kcat) can be calculated from the Vmax and the enzyme concentration.

Quantitative Data Summary

The following tables summarize the kinetic parameters of various bacterial GH32 enzymes, providing a valuable resource for comparative analysis.

Table 1: Kinetic Parameters of Bacterial Invertases (EC 3.2.1.26)

Bacterial SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Bifidobacterium infantisSucrose11.81356.037
Zymomonas mobilisSucrose252506.430
Thermotoga maritimaSucrose5.3-6.585

Table 2: Kinetic Parameters of Bacterial Inulinases (EC 3.2.1.7)

Bacterial SourceSubstrateKm (mg/mL)Vmax (mg/mL·min)kcat (min-1)Optimal pHOptimal Temp. (°C)Reference
Xanthomonas campestris pv. phaseoliInulin1.150.00002610.1456.050
Aspergillus ficuum (Endo-I)Inulin14.8----
Aspergillus ficuum (Endo-II)Inulin25.6----
Bacillus smithii T7Inulin4.17 mM833 IU/mg---

Table 3: Kinetic Parameters of Bacterial Levanases (EC 3.2.1.65)

Bacterial SourceSubstrateKm (mM)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Bacillus subtilisLevan (low MW)63.49.36.0-6.5-
Erwinia amylovoraLevan0.212006.030
Pseudomonas syringaeLevan0.158006.530

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for characterizing a bacterial GH32 enzyme and a hypothetical signaling pathway where a GH32 enzyme could be involved.

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Biochemical Characterization Gene Amplification (PCR) Gene Amplification (PCR) Cloning into Expression Vector Cloning into Expression Vector Gene Amplification (PCR)->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Protein Expression (IPTG Induction) Protein Expression (IPTG Induction) Transformation into E. coli->Protein Expression (IPTG Induction) Cell Lysis Cell Lysis Protein Expression (IPTG Induction)->Cell Lysis Protein Purification (Affinity Chromatography) Protein Purification (Affinity Chromatography) Cell Lysis->Protein Purification (Affinity Chromatography) Enzyme Activity Assay Enzyme Activity Assay Protein Purification (Affinity Chromatography)->Enzyme Activity Assay Kinetic Parameter Determination (Km, Vmax) Kinetic Parameter Determination (Km, Vmax) Enzyme Activity Assay->Kinetic Parameter Determination (Km, Vmax) Substrate Specificity Profiling Substrate Specificity Profiling Enzyme Activity Assay->Substrate Specificity Profiling pH and Temperature Optima pH and Temperature Optima Enzyme Activity Assay->pH and Temperature Optima

Experimental workflow for GH32 characterization.

Signaling_Pathway Bacterial GH32 Bacterial GH32 Fructose Fructose Bacterial GH32->Fructose Glucose Glucose Bacterial GH32->Glucose Fructan Substrate Fructan Substrate Fructan Substrate->Bacterial GH32 Metabolic Pathways Metabolic Pathways Fructose->Metabolic Pathways Glucose->Metabolic Pathways Biofilm Formation Biofilm Formation Metabolic Pathways->Biofilm Formation Virulence Factor Expression Virulence Factor Expression Metabolic Pathways->Virulence Factor Expression

Hypothetical role of GH32 in bacterial processes.

Conclusion and Future Directions

The bioinformatics and experimental approaches outlined in this guide provide a robust framework for the comprehensive analysis of bacterial GH32 enzymes. A deeper understanding of their structure, function, and regulation will be instrumental in the development of novel antimicrobial agents that target bacterial carbohydrate metabolism. Furthermore, the catalytic prowess of these enzymes can be harnessed for various biotechnological applications, including the production of biofuels and prebiotic oligosaccharides. Future research should focus on the discovery of novel GH32 enzymes from diverse microbial habitats, the elucidation of their roles in complex microbial communities, and the engineering of these enzymes for enhanced stability and catalytic efficiency.

References

An In-depth Technical Guide to Exploring the Substrate Specificity of Endo-Inulinases for Fructooligosaccharide (FOS) Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of endo-inulinases and their application in the production of fructooligosaccharides (FOS). FOS are prebiotics with significant potential in the food and pharmaceutical industries due to their health-promoting properties. Understanding the substrate preferences and kinetic parameters of endo-inulinases is crucial for optimizing FOS production and tailoring their composition for specific applications.

Introduction to Endo-Inulinases and FOS Production

Inulinases are a class of enzymes that hydrolyze inulin, a polysaccharide composed of fructose units. They are broadly categorized into two types based on their mode of action:

  • Exo-inulinases (EC 3.2.1.80): These enzymes act on the terminal fructose units of the inulin chain, primarily producing fructose.

  • Endo-inulinases (EC 3.2.1.7): These enzymes randomly cleave the internal β-2,1-fructosidic linkages within the inulin molecule, resulting in the production of a mixture of FOS with varying degrees of polymerization (DP).[1][2]

The production of FOS from inulin using endo-inulinases is a highly efficient process, with reported yields of up to 90%.[1] The substrate specificity of an endo-inulinase dictates the range of substrates it can hydrolyze and influences the composition of the resulting FOS. While inulin is the primary substrate, many endo-inulinases also exhibit activity towards other fructans and sucrose.[3][4]

Quantitative Data on Substrate Specificity and FOS Production

The efficiency and substrate preference of endo-inulinases can be quantitatively assessed by determining their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The composition of the FOS produced is another critical parameter for evaluating the suitability of an endo-inulinase for a particular application.

Table 1: Kinetic Parameters of Endo-Inulinases from Various Microbial Sources on Different Substrates

Microbial SourceSubstrateKm (mg/mL)Vmax (µM/min)Reference
Xanthomonas campestris pv. phaseoli KM 24 mutantInulin1.150.15
Aspergillus ficuum JNSP5-06 (Endo-I)Inulin14.8-
Aspergillus ficuum JNSP5-06 (Endo-II)Inulin25.6-
Penicillium guilliermondii strain 1Inulin21.1-
Bacillus smithii T7Inulin4.17 mM833 IU/mg
Kluyveromyces marxianus CDBB-L-278Inulin3.0 mM-
Kluyveromyces marxianus CDBB-L-278Sucrose40.18 mM-
Aspergillus terreus URM4658Inulin0.78-2.02 mM13.09-35.09 mM/min

Table 2: Fructooligosaccharide (FOS) Production from Inulin by Various Endo-Inulinases

Microbial SourceSubstrate ConcentrationFOS Yield (%)Major FOS Products (DP)Reference
Aspergillus ficuum-70Inulotriose, Inulotetraose
Purified Endo-inulinase40 g/L>94DP 2 to DP 7
Recombinant Aspergillus niger endo-inulinase400 g/L91-
Recombinant endo-inulinase-91.3DP 3 to DP 6
Commercial inulinase preparation50-150 g/L~96DP 2 to DP 6 (majorly DP3 and DP4)

Experimental Protocols

Determination of Endo-Inulinase Activity (DNS Method)

This protocol describes the quantification of reducing sugars released from inulin hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.

Reagents:

  • Substrate Solution: 0.5% (w/v) inulin in 0.1 M sodium acetate buffer (pH 5.0).

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.

  • Fructose Standard Solutions: Prepare a series of fructose standards ranging from 0.1 to 1.0 mg/mL.

Procedure:

  • Prepare a reaction mixture containing 0.9 mL of the substrate solution and 0.1 mL of the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific time (e.g., 15 minutes).

  • Stop the enzymatic reaction by adding 1.5 mL of the DNS reagent.

  • Boil the mixture for 5-10 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Prepare a standard curve using the fructose standard solutions.

  • Calculate the amount of reducing sugar released by the enzyme using the standard curve.

  • One unit of this compound activity is defined as the amount of enzyme that releases one micromole of fructose per minute under the specified assay conditions.

Analysis of Fructooligosaccharides (FOS) by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the separation and quantification of FOS with different degrees of polymerization.

Instrumentation and Conditions (Example):

  • Column: Amino-based column (e.g., NH2 column) or a specialized carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: Acetonitrile:Water gradient (e.g., 70:30 v/v) or degassed ultrapure water.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 80-85°C.

  • Detector: Refractive Index (RI) detector.

Procedure:

  • Stop the enzymatic reaction at different time intervals.

  • Centrifuge the reaction mixture to remove any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Identify and quantify the individual FOS (e.g., 1-kestose, nystose, fructofuranosylnystose) by comparing the retention times and peak areas with those of known standards.

Analysis of Fructooligosaccharides (FOS) by Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative and semi-quantitative analysis of FOS.

Materials:

  • TLC Plates: Silica Gel 60 plates.

  • Mobile Phase: Butanol:Ethanol:Water (5:3:2, v/v/v).

  • Visualization Reagent: A mixture of diphenylamine, aniline, and phosphoric acid in acetone.

Procedure:

  • Spot the samples from the enzymatic reaction and FOS standards onto the TLC plate.

  • Develop the chromatogram in a chamber saturated with the mobile phase.

  • After the solvent front reaches the desired height, remove the plate and air dry.

  • Spray the plate with the visualization reagent.

  • Heat the plate at a suitable temperature (e.g., 100-110°C) for a few minutes to develop the colored spots.

  • FOS will appear as distinct spots with different Rf values depending on their degree of polymerization.

Visualizing Mechanisms and Workflows

Mode of Action of Inulinases

The following diagram illustrates the distinct mechanisms of endo- and exo-inulinases on an inulin substrate.

G cluster_0 Inulin Substrate cluster_1 Exo-inulinase Action cluster_2 Endo-inulinase Action Inulin G-(F)n-F Exo_this compound Exo-inulinase Inulin->Exo_this compound Endo_this compound Endo-inulinase Inulin->Endo_this compound Exo_product Fructose + G-(F)n Exo_this compound->Exo_product Endo_product FOS Mixture (DP2-DPn) Endo_this compound->Endo_product

Caption: Action of exo- and endo-inulinases on inulin.

Experimental Workflow for Endo-Inulinase Characterization

This diagram outlines a typical workflow for the screening, production, and characterization of endo-inulinases for FOS production.

G cluster_screening Screening & Selection cluster_production Enzyme Production cluster_characterization Enzyme Characterization cluster_application FOS Production & Analysis Screening Screening of Microbial Strains Selection Selection of High-Yielding Strains Screening->Selection Fermentation Fermentation & Optimization Selection->Fermentation Purification Enzyme Purification Fermentation->Purification ActivityAssay Enzyme Activity Assay (DNS) Purification->ActivityAssay FOS_Production Enzymatic FOS Production Purification->FOS_Production SubstrateSpecificity Substrate Specificity (Inulin, Sucrose, etc.) ActivityAssay->SubstrateSpecificity KineticAnalysis Kinetic Analysis (Km, Vmax) SubstrateSpecificity->KineticAnalysis FOS_Analysis FOS Analysis (HPLC, TLC) FOS_Production->FOS_Analysis

Caption: Workflow for endo-inulinase characterization.

Conclusion

The substrate specificity of endo-inulinases is a critical factor in the efficient and targeted production of fructooligosaccharides. This guide has provided an in-depth overview of the methods used to characterize these enzymes, along with quantitative data to aid in the selection of suitable biocatalysts. By understanding the kinetic parameters and the resulting FOS profiles, researchers and drug development professionals can better harness the potential of endo-inulinases for the production of prebiotics with tailored functionalities for various applications in the food and pharmaceutical sectors. Further research into novel endo-inulinases from diverse microbial sources and protein engineering to modulate substrate specificity will continue to advance this field.

References

Methodological & Application

detailed protocol for purification of fungal inulinase by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Protocol for the Purification of Fungal Inulinase by Chromatography

This document provides a comprehensive protocol for the purification of this compound from fungal sources, intended for researchers, scientists, and professionals in drug development. The methodology outlines a multi-step chromatographic process designed to achieve high purity of the enzyme.

Summary of Purification Data

The following table summarizes representative quantitative data from various fungal this compound purification protocols. This allows for a comparative overview of the efficiency of each purification step.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification FoldYield (%)Fungal SourceReference
Crude Extract 2700.1440.000531.0100Aspergillus clavatus[1]
Ammonium Sulfate (60-100%) 4.560.6510.1435.9133.5Aspergillus clavatus[1]
Sephadex G-75 & G-50 ---71.66-Aspergillus clavatus[1]
DEAE-Cellulose ---71.66-Aspergillus clavatus[1]
Crude Extract ---1.0100Aspergillus niger[2]
Ammonium Sulfate -----Aspergillus niger
DEAE-Cellulose -----Aspergillus niger
Sephadex G-100 --67-fold overall67.025.5Aspergillus niger
Crude Extract ---1.0100Rhizopus oryzae
Ammonium Sulfate (20-80%) -----Rhizopus oryzae
Sephadex G-100 ---2.19-Rhizopus oryzae

Experimental Workflow

cluster_0 Step 1: Crude Enzyme Preparation cluster_1 Step 2: Protein Concentration cluster_2 Step 3: Anion-Exchange Chromatography cluster_3 Step 4: Gel Filtration Chromatography A Fungal Culture Broth B Centrifugation (5000 rpm, 20 min, 4°C) A->B C Supernatant (Crude Enzyme Extract) B->C D Ammonium Sulfate Precipitation (60-80% Saturation) C->D E Centrifugation & Resuspension D->E F Dialysis (Phosphate Buffer, pH 7.0) E->F G DEAE-Cellulose Column F->G H Elution with NaCl Gradient (0-1 M) G->H I Active Fractions Pooled H->I J Sephadex G-100 Column I->J K Elution with Buffer J->K L Purified this compound K->L

Caption: Purification workflow for fungal this compound.

Detailed Experimental Protocols

Crude Enzyme Preparation

This initial step aims to separate the extracellular this compound from the fungal biomass.

  • Fermentation Broth Collection : Start with the fungal culture broth containing the secreted this compound.

  • Centrifugation : Centrifuge the broth at 5,000 rpm for 20 minutes at 4°C to pellet the fungal mycelia and other solid components.

  • Supernatant Collection : Carefully decant and collect the supernatant, which constitutes the crude enzyme extract.

Ammonium Sulfate Precipitation and Dialysis

This step concentrates the protein in the crude extract and removes smaller molecules.

  • Ammonium Sulfate Precipitation : While gently stirring the crude enzyme extract on ice, slowly add solid ammonium sulfate to achieve 60-80% saturation. Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

  • Protein Pellet Collection : Centrifuge the mixture at a higher speed, for instance, 10,000 rpm for 30 minutes at 4°C, to collect the precipitated protein.

  • Resuspension : Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer, such as 0.02 M phosphate buffer (pH 7.0).

  • Dialysis : Transfer the resuspended protein solution to a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10-14 kDa). Dialyze against the same buffer for 24 hours at 4°C with several buffer changes to remove the ammonium sulfate.

Anion-Exchange Chromatography

This chromatographic step separates proteins based on their net negative charge.

  • Column Preparation : Pack a column (e.g., 16 cm x 1.5 cm) with DEAE-Cellulose and equilibrate it with 0.02 M phosphate buffer (pH 7.0).

  • Sample Loading : Load the dialyzed enzyme solution onto the equilibrated column.

  • Washing : Wash the column with the equilibration buffer until the absorbance at 280 nm (A280) of the eluate returns to the baseline, indicating that all unbound proteins have been washed through.

  • Elution : Elute the bound proteins using a linear gradient of NaCl (from 0 M to 1.0 M) in the equilibration buffer. Collect fractions of a defined volume (e.g., 3 mL) at a flow rate of 45 ml/hr.

  • Fraction Analysis : Assay each fraction for this compound activity and protein concentration (A280).

  • Pooling : Pool the fractions that exhibit the highest this compound activity.

Gel Filtration Chromatography

This final step separates molecules based on their size, further purifying the this compound.

  • Column Preparation : Equilibrate a Sephadex G-100 column (e.g., equilibrated with 0.1 M sodium acetate buffer, pH 5.0).

  • Sample Loading : Concentrate the pooled active fractions from the previous step (if necessary) and load the sample onto the Sephadex G-100 column.

  • Elution : Elute the proteins with the same equilibration buffer at a constant flow rate (e.g., 1 mL/min). Collect fractions.

  • Fraction Analysis : Measure the this compound activity and protein concentration for each fraction.

  • Pooling and Storage : Pool the active fractions containing the purified this compound. The purity can be assessed by SDS-PAGE. Store the purified enzyme at -20°C or as required for subsequent applications.

This compound Activity Assay

The activity of this compound is determined by measuring the amount of reducing sugars (fructose) released from inulin.

  • Reaction Mixture : Prepare a reaction mixture containing 0.9 mL of 1.1% (w/v) inulin in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 7.0) and 0.1 mL of the enzyme sample.

  • Incubation : Incubate the mixture at a specific temperature (e.g., 35°C) for a defined period (e.g., 1 hour).

  • Stopping the Reaction : Terminate the reaction by adding 1 mL of dinitrosalicylic acid (DNS) reagent.

  • Color Development : Heat the mixture at 100°C for 10 minutes to allow for color development.

  • Spectrophotometric Measurement : After cooling, measure the absorbance at 575 nm.

  • Quantification : Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with fructose. One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates one micromole of fructose per minute under the specified assay conditions.

References

Application of Inulinase in High-Fructose Syrup Production from Inulin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inulin, a naturally occurring polysaccharide found in a wide variety of plants such as chicory, Jerusalem artichoke, and dahlia, is a polymer of fructose units.[1][2] The enzymatic hydrolysis of inulin using inulinase presents a promising and efficient method for the production of high-fructose syrup (HFS).[3][4] This single-step enzymatic process is an attractive alternative to the conventional multi-step production of HFS from starch, offering potential reductions in complexity, time, and cost.[3] Inulinases, specifically exoinulinases, catalyze the hydrolysis of the β-(2,1) fructosidic bonds in inulin from the terminal end, yielding a high concentration of fructose, often exceeding 95%. This document provides detailed application notes and protocols for the utilization of this compound in the production of high-fructose syrup from inulin, targeting professionals in research and development.

Principle of the Method

The core of this application is the enzymatic conversion of inulin into its constituent monosaccharides, primarily fructose and a smaller amount of glucose. This compound (EC 3.2.1.7 for endo-inulinase and EC 3.2.1.80 for exo-inulinase) is the key biocatalyst. For high-fructose syrup production, exo-inulinases are preferred as they sequentially cleave fructose units from the non-reducing end of the inulin molecule, leading to a high-purity fructose product. The reaction can be carried out using free this compound in a batch process or with immobilized this compound in a continuous or repeated-batch system. Immobilization offers several advantages, including enzyme reusability, enhanced stability, and easier separation from the product.

Data Presentation

Table 1: Microbial Sources of this compound and Optimal Production Conditions
MicroorganismFermentation TypeKey Production ParametersThis compound ActivityReference
Aspergillus terreus URM4658Solid-State Fermentation (SSF)Substrate: Wheat bran15.08 U/mL
Aspergillus nigerSubmerged Fermentation (SmF)-High activity reported
Rhizopus oryzaeSubmerged Fermentation (SmF)Carbon Source: Chicory root496 U/mL
Kluyveromyces marxianusSubmerged Fermentation (SmF)-High yields reported
Aspergillus brasiliensis MTCC 1344---
Table 2: Comparison of Free and Immobilized this compound Performance in Inulin Hydrolysis
Enzyme FormSupport MaterialOptimal pHOptimal Temperature (°C)Fructose Yield/ConcentrationReusabilityReference
Free this compound (A. brasiliensis)--5035.14 g/L (from 5% inulin)Not applicable
Immobilized this compound (A. brasiliensis)Mesoporous silica microspheres6.06031.78 g/L (from 5% inulin)Up to 10 cycles
Immobilized this compound (A. niger)Sodium alginate3.93716.4 mg/h productivityUp to 6 cycles
Immobilized this compound (A. niger)Fe3O4 magnetic nanoparticles5.7--Up to 12 cycles (retaining 70% activity)
Immobilized this compound (A. ficuum)-5.055 (free) vs. 45 (immobilized)98% hydrolysis of 0.5% inulin-

Experimental Protocols

Protocol 1: this compound Immobilization on Sodium Alginate Beads

This protocol describes the encapsulation of this compound in sodium alginate, a common and relatively simple immobilization technique.

Materials:

  • This compound from Aspergillus niger (e.g., EC 232-802-3)

  • Sodium alginate

  • Calcium chloride (CaCl2)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Syringe with a needle or a pipette

Procedure:

  • Prepare Sodium Alginate Solution: Prepare a 2% (w/v) sodium alginate solution by dissolving 1 g of sodium alginate in 50 mL of distilled water at 35°C with vigorous stirring until complete dissolution. Let the solution stand at 5°C for 30 minutes to remove air bubbles.

  • Enzyme Addition: Add a defined amount of this compound solution to the sodium alginate solution and mix gently to ensure homogeneity. For example, 52.5 enzyme activity units (EAU) can be added to 13 mL of the alginate solution.

  • Bead Formation: Extrude the this compound-alginate mixture dropwise into a gently stirred 0.2 M calcium chloride solution using a syringe or pipette. The droplets will instantly form spherical beads upon contact with the CaCl2 solution due to ion exchange.

  • Curing: Allow the beads to cure in the CaCl2 solution for at least 30 minutes to ensure complete gelation.

  • Washing: Recover the immobilized enzyme beads by filtration and wash them thoroughly with distilled water to remove excess calcium chloride and any unbound enzyme.

  • Storage: Store the immobilized this compound beads in a buffer solution (e.g., 0.1 M sodium acetate buffer, pH 4.5) at 4°C until use.

Protocol 2: Enzymatic Hydrolysis of Inulin for High-Fructose Syrup Production

This protocol outlines the procedure for the hydrolysis of an inulin solution using either free or immobilized this compound.

Materials:

  • Inulin powder

  • Sodium acetate buffer (0.1 M, pH adjusted to the enzyme's optimum, e.g., 4.0-6.0)

  • Free or immobilized this compound

  • Stirred tank reactor or a temperature-controlled water bath with a magnetic stirrer

  • pH meter

  • Heating plate

Procedure:

  • Substrate Preparation: Prepare an inulin solution of the desired concentration (e.g., 1-5% w/v) in 0.1 M sodium acetate buffer. Heat the solution gently while stirring to ensure complete dissolution of the inulin. Cool the solution to the desired reaction temperature.

  • Enzymatic Reaction:

    • For Free this compound: Add a predetermined amount of free this compound solution to the inulin substrate.

    • For Immobilized this compound: Add the prepared immobilized this compound beads to the inulin substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37-60°C) and pH for a specific duration (e.g., 3-12 hours) with constant agitation.

  • Reaction Termination:

    • For Free this compound: Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

    • For Immobilized this compound: Stop the reaction by filtering to separate the immobilized enzyme beads from the product syrup. The beads can be washed and stored for reuse.

  • Product Collection: The resulting filtrate is the high-fructose syrup. It can be further concentrated or purified as needed.

Protocol 3: Quantification of Fructose and Reducing Sugars

The DNS (3,5-Dinitrosalicylic acid) method is a common technique to determine the concentration of reducing sugars (like fructose and glucose) produced.

Materials:

  • DNS reagent

  • Fructose standards of known concentrations

  • Samples from the hydrolysis reaction

  • Spectrophotometer

  • Water bath

  • Test tubes

Procedure:

  • Standard Curve Preparation: Prepare a series of fructose standards with concentrations ranging from, for example, 180 to 1800 µg/mL.

  • Sample Preparation: Take an aliquot of the reaction mixture (the high-fructose syrup) and dilute it appropriately to fall within the range of the standard curve.

  • DNS Reaction:

    • To 1 mL of each standard and diluted sample in a test tube, add 1 mL of DNS reagent.

    • Mix well and heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.

    • Cool the tubes to room temperature and add 8 mL of distilled water to each tube.

  • Spectrophotometric Measurement: Measure the absorbance of the standards and samples at 540 nm using a spectrophotometer, with a blank containing 1 mL of distilled water and 1 mL of DNS reagent.

  • Concentration Determination: Plot a standard curve of absorbance versus fructose concentration. Use the absorbance of the samples to determine their reducing sugar concentration from the standard curve.

Visualizations

G cluster_0 Enzyme Immobilization cluster_1 Inulin Hydrolysis prep_alginate Prepare 2% Sodium Alginate Solution add_enzyme Add this compound to Alginate Solution prep_alginate->add_enzyme form_beads Extrude into CaCl2 Solution to Form Beads add_enzyme->form_beads cure_beads Cure Beads in CaCl2 form_beads->cure_beads wash_beads Wash and Store Immobilized Beads cure_beads->wash_beads enz_reaction Add Immobilized this compound prep_inulin Prepare Inulin Substrate Solution prep_inulin->enz_reaction incubation Incubate at Optimal pH and Temperature enz_reaction->incubation separation Separate Beads from Syrup by Filtration incubation->separation separation->wash_beads Reuse product High-Fructose Syrup separation->product

Caption: Experimental workflow for high-fructose syrup production.

G inulin Inulin (Polyfructan) This compound Exo-Inulinase inulin->this compound β-(2,1) bond hydrolysis fructose Fructose This compound->fructose Major Product glucose Glucose This compound->glucose Minor Product hfs High-Fructose Syrup fructose->hfs glucose->hfs

Caption: Biochemical pathway of inulin hydrolysis by this compound.

References

Application Notes and Protocols for Enzymatic Synthesis of Fructooligosaccharides (FOS) Using Microbial Inulinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructooligosaccharides (FOS) are prebiotics with significant applications in the food and pharmaceutical industries due to their health-promoting properties, including stimulating the growth of beneficial gut microbiota.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of FOS from inulin using microbial inulinases. Microbial inulinases, particularly from fungal and yeast sources like Aspergillus and Kluyveromyces species, are widely used for their efficiency and high yields.[1][3][4]

Principle of FOS Synthesis

The enzymatic synthesis of FOS from inulin involves the controlled hydrolysis of inulin, a polymer of fructose, by endoinulinases (EC 3.2.1.7). These enzymes randomly cleave the β-(2→1) glycosidic bonds within the inulin chain, resulting in a mixture of short-chain FOS, primarily 1-kestose (GF2), nystose (GF3), and 1F-fructofuranosylnystose (GF4). The degree of polymerization (DP) of the resulting FOS can be controlled by optimizing reaction conditions such as temperature, pH, enzyme concentration, and reaction time.

Experimental Protocols

Protocol 1: Production of Inulinase from Aspergillus niger

This protocol describes the solid-state fermentation (SSF) method for producing this compound from Aspergillus niger.

Materials:

  • Aspergillus niger strain (e.g., URM5741)

  • Wheat bran, soy bran, oat bran (or other suitable agro-industrial waste)

  • Inulin solution (2.5% w/v)

  • Yeast extract solution (0.5% w/v)

  • Spore suspension of A. niger

  • Acetate buffer (0.1 M, pH 5.0)

  • 125 mL Erlenmeyer flasks

  • Incubator

  • Orbital shaker

Procedure:

  • Substrate Preparation: Prepare a mixture of wheat, soy, and oat brans (5 g total) in a 125 mL Erlenmeyer flask.

  • Moistening: Adjust the moisture content of the substrate to 40% using a nutrition solution containing 2.5% inulin and 0.5% yeast extract.

  • Inoculation: Inoculate the moistened substrate with a spore suspension of A. niger.

  • Fermentation: Incubate the flasks at 30°C for 72 hours.

  • Enzyme Extraction:

    • Add 7.5 mL of 0.1 M acetate buffer (pH 5.0) per gram of fermented material.

    • Homogenize the suspension on an orbital shaker for 90 minutes at 120 rpm to extract the crude this compound.

    • Centrifuge the suspension and collect the supernatant containing the crude enzyme.

Protocol 2: Enzymatic Synthesis of FOS

This protocol details the batch synthesis of FOS using the crude this compound extract.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Inulin solution (6% w/v in a suitable buffer, e.g., sodium acetate)

  • Stirred-tank reactor or incubator with shaking capabilities

  • Water bath

Procedure:

  • Reaction Setup: Prepare a 6% (w/v) inulin solution in a suitable buffer. The optimal pH is typically between 4.0 and 5.5.

  • Enzyme Addition: Add the crude this compound extract to the inulin solution. An enzyme load of approximately 50 IU is a good starting point.

  • Incubation: Incubate the reaction mixture at an optimal temperature, generally between 50°C and 60°C, for 10 hours with agitation (e.g., 125 rpm).

  • Reaction Termination: Terminate the reaction by heating the mixture to inactivate the enzyme (e.g., boiling for 10 minutes).

  • Sample Collection: Collect samples for FOS analysis.

Protocol 3: Analysis of FOS by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the quantification of FOS using HPLC with a Refractive Index (RI) detector.

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Amino (NH2) or C18 column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • FOS standards (1-kestose, nystose, 1F-fructofuranosylnystose)

  • Monosaccharide and disaccharide standards (fructose, glucose, sucrose)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dilute the reaction samples with ultrapure water.

    • Precipitate any proteins by adding acetonitrile.

    • Centrifuge and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Column: NH2 column.

    • Detector: Refractive Index (RI) detector.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare calibration curves for FOS, fructose, glucose, and sucrose standards.

    • Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the standards.

Data Presentation

Table 1: Optimal Conditions for this compound Production from Various Microorganisms

MicroorganismFermentation TypeSubstrateTemperature (°C)pHThis compound Activity (U/mL or U/g)Reference
Aspergillus niger URM5741Solid-StateWheat, soy, and oat brans304.016.68 U/mL
Aspergillus terreus URM4658Solid-StateWheat bran304.015.08 U/mL
Aspergillus welwitschiaeSolid-StatePeach-palm waste25-273.554.86 U/g
Kluyveromyces marxianusSubmergedInulin30-333.68.6-11.6 IU/mL
Lactobacillus gasseri DSM 20604-Sucrose555.2-

Table 2: Optimal Conditions for Enzymatic FOS Synthesis

Enzyme SourceSubstrateSubstrate Conc. (%)Temperature (°C)pHFOS Yield (%)Reference
Aspergillus tritici endothis compoundInulin6--97.27
Kluyveromyces marxianus this compoundSucrose-Significant Parameter--
Fungal this compoundInulin-37-605-6>80
Lactobacillus gasseri inulosucraseSucrose30555.245

Visualizations

FOS_Synthesis_Workflow cluster_0 This compound Production cluster_1 FOS Synthesis cluster_2 Analysis & Purification A Microbial Strain Selection (e.g., Aspergillus niger) B Solid-State Fermentation (Agro-industrial waste + Inulin) A->B Inoculation C Enzyme Extraction & Clarification B->C Extraction with Buffer E Enzymatic Reaction (Controlled Temperature & pH) C->E Crude this compound D Inulin Substrate Preparation D->E F Reaction Termination (Heat Inactivation) E->F G FOS Quantification (HPLC-RI) F->G FOS-rich Syrup H Downstream Processing (Optional Purification) G->H Enzymatic_Reaction Inulin Inulin (Polyfructan) Endothis compound Endothis compound Inulin->Endothis compound FOS Fructooligosaccharides (GF2, GF3, GF4) Endothis compound->FOS Hydrolysis Fructose Fructose Endothis compound->Fructose Minor Product

References

Application of Inulinase in Bioethanol Production from Inulin-Rich Feedstocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulin, a fructose polymer, is a significant storage carbohydrate in various plants, including Jerusalem artichoke, chicory, and dahlia.[1][2][3][4][5] Its abundance makes it a promising and renewable feedstock for the production of bioethanol, a sustainable alternative to fossil fuels. The enzymatic hydrolysis of inulin into fermentable sugars, primarily fructose, is a critical step in this process. Inulinases, a class of enzymes that hydrolyze the β-2,1-fructan linkages in inulin, are pivotal for efficient bioethanol production. This document provides detailed application notes and protocols for the use of inulinase in bioethanol production from inulin-rich feedstocks.

Principles of this compound Action

Inulinases are glycoside hydrolases that break down inulin into simpler sugars. They are broadly categorized into two types based on their mode of action:

  • Exo-inulinases (EC 3.2.1.80): These enzymes act on the terminal fructose units of the inulin chain, releasing fructose as the primary product.

  • Endo-inulinases (EC 3.2.1.7): These enzymes cleave internal glycosidic bonds within the inulin molecule, producing a mixture of fructo-oligosaccharides.

For bioethanol production, a combination of both enzyme types or a potent exo-inulinase is often preferred to achieve complete hydrolysis of inulin into fermentable fructose.

Data Summary: this compound Performance in Hydrolysis and Bioethanol Production

The efficiency of this compound and the subsequent bioethanol yield can vary depending on the microbial source of the enzyme, the type of inulin-rich feedstock, and the process conditions. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Conditions for Inulin Hydrolysis by this compound

Enzyme SourceSubstrateTemperature (°C)pHHydrolysis Time (h)Inulin Conversion (%)Reference
Penicillium lanosocoeruleumInulin45.55.12096
Aspergillus nigerChicory Inulin655.259697.9
Rhizopus oryzaeInulin604.0--
Aspergillus clavatusInulin505.04-
Aspergillus niger (endo-inulinase)Inulin504.6995.4 (IOS yield)

Table 2: Bioethanol Production from Inulin-Rich Feedstocks using this compound

FeedstockMicroorganismProcessEthanol Yield (g/g substrate)Fermentation Time (h)Reference
InulinKluyveromyces marxianus Km7-0.3524
Inulin + GlucoseKluyveromyces marxianus Km7-0.4024
Coffee Waste InulinKluyveromyces marxianus Km7Fermentation-24
Raw Agave JuiceAspergillus niger CH-A-2010 this compound + YeastSHF97.5% of theoretical-
Jerusalem ArtichokeKluyveromyces marxianusDirect Fermentation-30

Experimental Protocols

This section provides detailed methodologies for key experiments in the bioethanol production process from inulin-rich feedstocks.

Protocol 1: Production of this compound from Microbial Sources

This protocol describes the production of this compound from a fungal or bacterial strain.

1. Microorganism and Culture Conditions:

  • Select a known this compound-producing microorganism such as Aspergillus niger, Streptomyces sp., or Penicillium lanosocoeruleum.

  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Luria broth) with spores or a loopful of the microbial culture. Incubate at the optimal temperature and agitation for 24-48 hours.

2. Fermentation for this compound Production:

  • Prepare a production medium containing inulin as the primary carbon source and inducer. A typical medium may consist of (% w/v): Inulin (1.0), Yeast Extract (1.0), MgSO₄·7H₂O (0.05), FeSO₄ (0.015), NaCl (0.2), and KCl (0.05). Adjust the pH to the optimal level for the specific microorganism (e.g., pH 4.5-8.0).

  • Inoculate the production medium with the seed culture (e.g., 10% v/v).

  • Incubate the culture under optimal conditions of temperature, pH, and agitation for a predetermined period (e.g., 4-5 days).

3. Enzyme Extraction:

  • After incubation, harvest the culture broth by centrifugation (e.g., 8000 rpm for 15 minutes) to separate the microbial cells from the supernatant containing the extracellular this compound.

  • The supernatant is the crude enzyme extract.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for purifying the crude this compound extract.

1. Ammonium Sulfate Precipitation:

  • Slowly add solid ammonium sulfate to the crude enzyme extract at 4°C with constant stirring to achieve a specific saturation level (e.g., 40-80%). This will precipitate the proteins, including this compound.

  • Centrifuge the mixture to collect the protein precipitate.

  • Redissolve the precipitate in a minimal volume of a suitable buffer (e.g., sodium phosphate buffer, pH 6.0).

2. Dialysis:

  • Dialyze the redissolved protein solution against the same buffer overnight at 4°C to remove excess ammonium sulfate.

3. Column Chromatography:

  • For further purification, employ column chromatography techniques such as gel filtration (e.g., Sephadex G-50) or ion-exchange chromatography (e.g., DEAE-cellulose).

  • Load the dialyzed sample onto the column and elute with an appropriate buffer.

  • Collect fractions and assay for this compound activity to identify the fractions containing the purified enzyme.

Protocol 3: Enzymatic Hydrolysis of Inulin

This protocol details the enzymatic breakdown of inulin into fermentable sugars.

1. Substrate Preparation:

  • Prepare an inulin solution of the desired concentration (e.g., 60 g/L) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.1).

  • For inulin-rich feedstocks like Jerusalem artichoke tubers, the raw material can be washed, sliced, dried, and ground into a powder. An aqueous extract can then be prepared.

2. Hydrolysis Reaction:

  • Add the purified or crude this compound to the inulin solution at a specific enzyme loading (e.g., 50 U/g of substrate).

  • Incubate the reaction mixture at the optimal temperature (e.g., 45.5°C) and pH (e.g., 5.1) with constant agitation for a specified duration (e.g., 20 hours).

  • Periodically take samples to monitor the release of reducing sugars (fructose).

3. Termination of Reaction:

  • To stop the enzymatic reaction, heat the samples at 100°C for 10 minutes to denature the this compound.

4. Analysis of Hydrolysate:

  • Determine the concentration of fructose and any remaining inulin in the hydrolysate using methods like High-Performance Liquid Chromatography (HPLC) or dinitrosalicylic acid (DNS) assay for reducing sugars.

Protocol 4: Fermentation of Inulin Hydrolysate to Bioethanol

This protocol describes the fermentation of the sugar-rich hydrolysate into bioethanol.

1. Fermentation Microorganism:

  • Select a suitable fermenting microorganism, typically Saccharomyces cerevisiae or Kluyveromyces marxianus, which can efficiently ferment fructose to ethanol.

  • Prepare a starter culture of the yeast in a suitable growth medium.

2. Fermentation Process:

  • Transfer the inulin hydrolysate into a sterilized fermenter.

  • Inoculate the hydrolysate with the yeast starter culture.

  • Maintain the fermentation under anaerobic conditions at an optimal temperature (e.g., 30-37°C) for a specific period (e.g., 24-72 hours).

3. Monitoring and Analysis:

  • Monitor the progress of fermentation by measuring the decrease in sugar concentration and the increase in ethanol concentration over time.

  • Ethanol concentration can be determined using methods like gas chromatography (GC) or HPLC.

Process Strategies for Bioethanol Production

Three main strategies can be employed for the conversion of inulin-rich feedstocks to bioethanol:

  • Separate Hydrolysis and Fermentation (SHF): In this two-step process, the enzymatic hydrolysis of inulin is carried out first, followed by the fermentation of the resulting sugar-rich hydrolysate.

  • Simultaneous Saccharification and Fermentation (SSF): Hydrolysis and fermentation are carried out concurrently in the same vessel. This can improve ethanol yields by reducing substrate inhibition of the enzyme.

  • Consolidated Bioprocessing (CBP): A single microorganism capable of both producing this compound and fermenting the resulting sugars is used. This simplifies the process and reduces costs.

Visualizations

Bioethanol_Production_Workflow cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Inulin-Rich Feedstock Inulin-Rich Feedstock Pretreatment Pretreatment Inulin-Rich Feedstock->Pretreatment Grinding, Extraction Inulin Substrate Inulin Substrate Pretreatment->Inulin Substrate Enzymatic Hydrolysis Enzymatic Hydrolysis Inulin Substrate->Enzymatic Hydrolysis Fermentation Fermentation Enzymatic Hydrolysis->Fermentation Fructose-rich hydrolysate Distillation Distillation Fermentation->Distillation This compound This compound This compound->Enzymatic Hydrolysis Yeast Yeast Yeast->Fermentation Bioethanol Bioethanol Distillation->Bioethanol Inulin_Hydrolysis_Pathway Inulin Inulin Fructose Fructose Inulin->Fructose Hydrolysis Ethanol Ethanol Fructose->Ethanol Fermentation CO2 CO2 Fructose->CO2 Fermentation This compound This compound This compound->Inulin Yeast (e.g., S. cerevisiae) Yeast (e.g., S. cerevisiae) Yeast (e.g., S. cerevisiae)->Fructose

References

Application Notes and Protocols for Solid-State Fermentation of Inulinase using Agro-Industrial Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulinases are a class of enzymes with significant industrial importance, primarily in the food and pharmaceutical sectors. They catalyze the hydrolysis of inulin, a polysaccharide found in many plants, to produce fructose and fructooligosaccharides (FOS). High-fructose syrups are widely used as sweeteners, while FOS are recognized as prebiotics with health-promoting properties. The production of inulinase through microbial fermentation offers a cost-effective and sustainable alternative to traditional methods. Solid-state fermentation (SSF), a process where microorganisms are grown on solid substrates in the absence or near-absence of free water, has emerged as a particularly advantageous technique for this compound production.[1][2] This is due to its lower operational costs, higher product yields, and reduced wastewater generation compared to submerged fermentation.[2]

Agro-industrial residues, such as wheat bran, sugarcane bagasse, and fruit pomace, are abundant, inexpensive, and rich in nutrients, making them ideal substrates for SSF.[2] The utilization of these residues not only provides a value-added product from waste materials but also contributes to a more circular bioeconomy. This document provides detailed application notes and protocols for the production of this compound via SSF using various agro-industrial residues.

Microbial Sources for this compound Production

A diverse range of microorganisms, including fungi, yeasts, and bacteria, are known to produce this compound under SSF conditions. Filamentous fungi, particularly from the genus Aspergillus, and yeasts, such as Kluyveromyces, are the most commonly employed for their high enzyme yields.[1]

Table 1: Common Microorganisms for this compound Production in SSF

MicroorganismTypeReferences
Aspergillus nigerFungus
Aspergillus terreusFungus
Aspergillus flavusFungus
Kluyveromyces marxianusYeast
Saccharomyces sp.Yeast
Staphylococcus sp.Bacterium
Penicillium oxalicumFungus

Agro-Industrial Residues as Substrates

The choice of substrate is a critical factor in SSF as it provides the necessary nutrients and physical support for microbial growth and enzyme production. A variety of agro-industrial residues have been successfully utilized for this compound production.

Table 2: Agro-Industrial Residues Used in SSF for this compound Production

Agro-Industrial ResidueReferences
Wheat Bran
Sugarcane Bagasse
Rice Bran
Corn Flour
Coconut Oil Cake
Carrot Pomace
Soybean Meal
Oat Bran

Experimental Protocols

The following sections provide detailed protocols for the key stages of this compound production through solid-state fermentation.

Protocol 1: Substrate Preparation and Sterilization

Objective: To prepare the agro-industrial residue for fermentation by providing the necessary nutrients and ensuring sterility.

Materials:

  • Agro-industrial residue (e.g., wheat bran, sugarcane bagasse)

  • Mineral salt solution (see composition below)

  • Distilled water

  • Autoclave

  • Erlenmeyer flasks (250 mL)

Mineral Salt Solution Composition (per 100 g of dry substrate):

  • KH₂PO₄: 3.5 g

  • MgSO₄·7H₂O: 0.5 g

  • MnSO₄·7H₂O: 2.8 mg

  • FeSO₄·7H₂O: 8.7 mg

  • ZnSO₄·7H₂O: 2.5 mg

  • CaCl₂: 3.5 mg

Procedure:

  • Weigh 25 g of the desired agro-industrial residue into a 250 mL Erlenmeyer flask.

  • Prepare the mineral salt solution and add it to the solid substrate.

  • Adjust the moisture content of the substrate to the desired level (typically 60-70%) using distilled water. The initial pH should be adjusted to 5.5-6.0.

  • Thoroughly mix the contents of the flask to ensure uniform distribution of moisture and nutrients.

  • Plug the flasks with non-absorbent cotton and cover with aluminum foil.

  • Sterilize the prepared substrate by autoclaving at 121°C (15 psi) for 20 minutes.

  • Allow the flasks to cool to room temperature before inoculation.

Protocol 2: Inoculum Preparation

Objective: To prepare a viable and active microbial culture for inoculating the solid substrate.

A. Fungal Spore Suspension (e.g., Aspergillus sp.)

Materials:

  • Pure culture of the fungal strain on a suitable agar slant (e.g., Potato Dextrose Agar - PDA)

  • Sterile distilled water containing 0.1% (v/v) Tween 80

  • Sterile loop or spreader

  • Hemocytometer or spectrophotometer

Procedure:

  • Grow the fungal strain on a PDA slant at 30°C for 5-7 days until sporulation is observed.

  • Aseptically add 10 mL of sterile distilled water with Tween 80 to the agar slant.

  • Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile tube.

  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer or by measuring the optical density.

B. Yeast Cell Suspension (e.g., Kluyveromyces marxianus)

Materials:

  • Pure culture of the yeast strain on a suitable agar slant (e.g., Yeast Extract Peptone Dextrose - YEPD)

  • Liquid inoculum medium (e.g., YEPD broth)

  • Sterile loop

  • Incubator shaker

Procedure:

  • Aseptically transfer a loopful of the yeast culture from the agar slant to a flask containing sterile YEPD broth.

  • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 24-48 hours, or until a desired cell density is reached.

  • The resulting culture can be directly used as the inoculum.

Protocol 3: Solid-State Fermentation

Objective: To carry out the fermentation process for this compound production under controlled conditions.

Materials:

  • Sterilized solid substrate in Erlenmeyer flasks

  • Prepared inoculum

  • Incubator

Procedure:

  • Aseptically inoculate each flask containing the sterilized solid substrate with the prepared inoculum (e.g., 1 mL of spore suspension or 2 mL of yeast cell suspension per 25 g of dry substrate).

  • Mix the contents of the flask gently to ensure even distribution of the inoculum.

  • Incubate the flasks at the optimal temperature for the specific microorganism (e.g., 30°C for Aspergillus niger, 37°C for Kluyveromyces marxianus).

  • Maintain the fermentation for the desired period, which can range from 48 to 120 hours, depending on the microorganism and substrate. Samples can be withdrawn at different time intervals to monitor enzyme production.

Protocol 4: Enzyme Extraction

Objective: To recover the produced this compound from the fermented solid substrate.

Materials:

  • Fermented solid substrate

  • Extraction buffer (e.g., 0.1 M sodium acetate buffer, pH 4.8)

  • Orbital shaker

  • Cheesecloth or filter paper

  • Centrifuge

Procedure:

  • At the end of the fermentation period, add the extraction buffer to the fermented solid mass. A solid-to-liquid ratio of 1:10 (w/v) is commonly used.

  • Place the flasks on an orbital shaker and agitate at 150 rpm for 30-60 minutes at a controlled temperature (e.g., 50°C).

  • Separate the liquid extract from the solid residue by filtration through cheesecloth or filter paper.

  • Clarify the extract by centrifugation at 8,000-10,000 rpm for 10-15 minutes.

  • The resulting supernatant is the crude enzyme extract, which can be used for activity assays or further purification.

Protocol 5: this compound Activity Assay

Objective: To quantify the amount of this compound produced.

Materials:

  • Crude enzyme extract

  • Inulin solution (e.g., 2% w/v in 0.1 M sodium acetate buffer, pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Fructose or glucose standard solutions

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the appropriately diluted enzyme extract and 4.5 mL of the inulin solution.

  • Incubate the reaction mixture in a water bath at the optimal temperature for the enzyme (e.g., 50-60°C) for a specific time (e.g., 15-30 minutes).

  • Stop the enzymatic reaction by adding 1.5 mL of DNS reagent.

  • Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • Determine the amount of reducing sugars (fructose and glucose) released by comparing the absorbance to a standard curve prepared with known concentrations of fructose or glucose.

  • One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates one micromole of reducing sugar per minute under the specified assay conditions.

Data Presentation

The following tables summarize the quantitative data on this compound production from various studies, allowing for easy comparison of different fermentation parameters.

Table 3: this compound Yield from Different Microorganisms and Substrates under SSF

MicroorganismAgro-Industrial Residue(s)This compound Activity (U/gds*)Fermentation Time (h)Temperature (°C)Reference
Kluyveromyces marxianus NRRL Y-7571Sugarcane Bagasse, Molasses, Corn Steep Liquor445--
Kluyveromyces marxianus NRRL Y-7571Sugarcane Bagasse, Soybean Bran436.72430
Staphylococcus sp.Wheat Bran90.534837
Kluyveromyces marxianusWheat Bran106.377237
Aspergillus terreus URM4658Wheat Bran15.08 U/mL**7230
Penicillium oxalicum BGPUP-4Carrot Pomace322.109630
Saccharomyces sp.Wheat Bran91.0-35

*U/gds: Units per gram of dry substrate **U/mL: Units per milliliter of crude extract

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for this compound production using solid-state fermentation.

SSF_Workflow cluster_prep Preparation Stage cluster_ferm Fermentation Stage cluster_downstream Downstream Processing Substrate Agro-Industrial Residue (e.g., Wheat Bran) Sterilization Sterilization (Autoclaving) Substrate->Sterilization Nutrient Mineral Salt Solution Nutrient->Sterilization Inoculation Inoculation Sterilization->Inoculation Inoculum Inoculum Preparation (Spore/Cell Suspension) Inoculum->Inoculation Fermentation Solid-State Fermentation (Controlled Temperature & Time) Inoculation->Fermentation Extraction Enzyme Extraction (Buffer, Shaking) Fermentation->Extraction Filtration Filtration & Centrifugation Extraction->Filtration CrudeEnzyme Crude this compound Extract Filtration->CrudeEnzyme Assay This compound Activity Assay CrudeEnzyme->Assay

Caption: Experimental workflow for this compound production via solid-state fermentation.

References

Application Note: Determination of Inulinase Specific Activity Following Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purification of an enzyme is a fundamental process in biochemical research and biopharmaceutical development. A key metric for evaluating the success of a purification scheme is the specific activity of the enzyme. Specific activity, defined as the units of enzyme activity per milligram of total protein, provides a measure of enzyme purity.[1] As a protein sample becomes more pure, the amount of the target enzyme relative to other proteins increases, leading to a higher specific activity.[1] This document provides a detailed protocol for determining the specific activity of inulinase after purification, involving an enzyme activity assay and a total protein quantification assay.

Principle

The determination of this compound specific activity involves two key experimental procedures:

  • This compound Activity Assay: this compound catalyzes the hydrolysis of inulin, a polysaccharide, into fructose and/or fructooligosaccharides. The enzymatic activity is quantified by measuring the amount of reducing sugars (primarily fructose) released over a specific time period.[2][3] The 3,5-Dinitrosalicylic Acid (DNS) method is a common colorimetric assay used for this purpose. In an alkaline solution, DNS is reduced by reducing sugars to 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color that can be measured spectrophotometrically at 540 nm.[4] The intensity of the color is proportional to the concentration of reducing sugars produced.

  • Protein Concentration Assay: To normalize the enzyme activity, the total protein concentration in the purified sample must be determined. Various methods are available, such as the Bradford, Lowry, or BCA assays, as well as direct UV absorbance measurement at 280 nm. The Bradford assay is a rapid and sensitive method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, particularly basic and aromatic amino acid residues. This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.

The specific activity is then calculated as the ratio of the enzyme activity (in Units/mL) to the protein concentration (in mg/mL).

Experimental Workflow

The overall workflow for determining the specific activity of a purified this compound sample is depicted below.

Inulinase_Specific_Activity_Workflow cluster_start Initial Sample cluster_assay Parallel Assays cluster_activity Enzyme Activity Assay cluster_protein Protein Concentration Assay cluster_calc Final Calculation start Purified this compound Sample A1 1. Mix Enzyme + Inulin Substrate start->A1 P1 1. Mix Enzyme + Bradford Reagent start->P1 A2 2. Incubate at Optimal Temp/pH (e.g., 50°C, pH 5.5) A1->A2 A3 3. Add DNS Reagent & Boil A2->A3 A4 4. Measure Absorbance at 540 nm A3->A4 A5 5. Calculate Activity (U/mL) from Fructose Standard Curve A4->A5 calc Calculate Specific Activity (U/mg) A5->calc P2 2. Incubate at Room Temp P1->P2 P3 3. Measure Absorbance at 595 nm P2->P3 P4 4. Calculate Concentration (mg/mL) from BSA Standard Curve P3->P4 P4->calc

References

Application Notes and Protocols for Molecular Dynamics Simulation of Inulinase-Inulin Substrate Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on performing and analyzing molecular dynamics (MD) simulations to investigate the interaction between inulinase and its substrate, inulin. This document outlines the theoretical basis, experimental protocols, data interpretation, and visualization of the simulation workflow and key molecular interactions.

Introduction

Inulinases are a class of enzymes that hydrolyze β-2,1 fructosidic bonds in inulin, a polysaccharide found in many plants. This process is of significant industrial interest for the production of fructose and fructooligosaccharides, which are valuable in the food and pharmaceutical industries. Understanding the molecular interactions between this compound and inulin at an atomic level is crucial for enzyme engineering, inhibitor design, and optimizing catalytic efficiency.

Molecular dynamics (MD) simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. By simulating the this compound-inulin complex in a solvated environment, researchers can gain insights into the binding mechanism, identify key amino acid residues involved in substrate recognition and catalysis, and quantify the stability of the enzyme-substrate complex. These insights can guide experimental studies and accelerate the development of novel this compound-based applications.

Experimental Protocols

This section provides a detailed methodology for setting up, running, and analyzing an MD simulation of an this compound-inulin complex using GROMACS, a widely used MD simulation package. The protocol uses the crystal structure of endo-inulinase from Aspergillus ficuum (PDB ID: 3SC7) as an example.[1]

System Preparation

1. Obtain and Prepare the Protein Structure:

  • Download the crystal structure of the this compound of interest from the Protein Data Bank (PDB). For this example, we use PDB ID: 3SC7.
  • Clean the PDB file by removing any co-crystallized solvents, ligands (if not the substrate of interest), and heteroatoms that are not relevant to the simulation. Retain any necessary cofactors.
  • Check for and repair any missing residues or atoms using software like Modeller or the SWISS-MODEL server.

2. Prepare the Inulin Substrate Structure:

  • A 3D structure of inulin is required. Due to its polymeric and flexible nature, a representative oligosaccharide of inulin (e.g., with a degree of polymerization of 5-10) can be built using tools like the Glycam Web server or Avogadro.
  • Ensure the initial conformation of the inulin molecule is sterically reasonable. The exact binding pose will be determined through molecular docking.

3. Molecular Docking (Optional but Recommended):

  • To obtain a reasonable starting conformation of the this compound-inulin complex, perform molecular docking using software like AutoDock Vina or HADDOCK.
  • Define the binding site based on literature data of known active site residues. For endo-inulinases, key catalytic residues often include aspartic acid and glutamic acid.[2]
  • Select the docked pose with the most favorable binding energy and a conformation that places the scissile bond near the catalytic residues for the initial MD simulation structure.

4. Force Field Selection and Topology Generation:

  • Choose an appropriate force field. For protein-carbohydrate complexes, a combination of a protein force field and a carbohydrate-specific force field is recommended. The CHARMM36m force field is a robust choice that includes parameters for both proteins and carbohydrates.[3][4]
  • Use the GROMACS pdb2gmx tool to generate the topology for the this compound protein.
  • Generate the topology and parameters for the inulin ligand. For carbohydrates, servers like the CGenFF server can be used to obtain CHARMM-compatible parameters.
  • Combine the protein and ligand topologies into a single system topology file (topol.top).

MD Simulation Setup in GROMACS

1. Define the Simulation Box:

  • Use gmx editconf to create a simulation box (e.g., cubic or dodecahedron) around the this compound-inulin complex, ensuring a minimum distance of 1.0 nm between the complex and the box edges.

2. Solvation:

  • Fill the simulation box with a suitable water model, such as TIP3P, using gmx solvate.

3. Ionization:

  • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and to mimic a physiological salt concentration (e.g., 0.15 M) using gmx genion.

4. Energy Minimization:

  • Perform energy minimization to remove steric clashes and relax the system to a local energy minimum. This is typically done using the steepest descent algorithm.

5. Equilibration:

  • Equilibrate the system in two phases to bring it to the desired temperature and pressure.
  • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to relax around the restrained protein-ligand complex.
  • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles (N), pressure (P) (e.g., 1 bar), and temperature (T) (e.g., 300 K) for a longer period (e.g., 500 ps). This ensures the system reaches the correct density. Position restraints on the protein and ligand heavy atoms should be maintained and can be gradually released.

Production MD Simulation
  • Run the production MD simulation for a duration sufficient to observe the desired molecular events and to ensure convergence of properties. A simulation of 100-200 nanoseconds is a common starting point for protein-ligand systems.

  • Remove all position restraints.

  • Save the coordinates and energy data at regular intervals (e.g., every 10 ps) for subsequent analysis.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their initial positions. A stable RMSD plot over time indicates that the system has reached equilibrium.[5]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein, such as loops in the active site, and stable regions.

  • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the this compound and inulin throughout the simulation. This helps to identify key residues involved in substrate binding and stabilization.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the inulin-inulinase complex. This provides a quantitative measure of binding affinity.

  • Interaction and Contact Analysis: Analyze the non-bonded interactions (van der Waals and electrostatic) and identify which amino acid residues are in close contact with the inulin substrate.

Data Presentation

The quantitative data obtained from the MD simulation analysis should be summarized in a clear and structured format. The table below serves as a template for presenting key results.

Table 1: Summary of MD Simulation Results for this compound-Inulin Complex.

MetricValueUnitDescription
Simulation Length100nsTotal duration of the production MD simulation.
Average RMSD (Protein Cα)0.25 ± 0.05nmAverage deviation of the protein backbone from the initial structure, indicating structural stability.
Average RMSD (Inulin)0.15 ± 0.03nmAverage deviation of the ligand from its initial docked pose, indicating binding stability.
Average Hydrogen Bonds6 ± 2countThe average number of direct hydrogen bonds between the enzyme and the substrate.
Binding Free Energy (MM/PBSA)-15.5 ± 3.2kcal/molEstimated binding affinity of inulin to the this compound active site.

Note: The values presented in this table are for illustrative purposes only and represent typical data that would be generated from an MD simulation. Actual results will vary depending on the specific this compound, substrate size, force field, and simulation parameters used.

Visualization of Workflows and Interactions

Visual diagrams are essential for conveying complex workflows and molecular relationships. The following diagrams, generated using Graphviz (DOT language), illustrate the MD simulation workflow and the key interactions within the this compound-inulin complex.

MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_setup Simulation Setup (GROMACS) cluster_sim Simulation Execution cluster_analysis Data Analysis PDB Obtain this compound Structure (PDB) Docking Molecular Docking PDB->Docking Ligand Build Inulin Structure Ligand->Docking Topology Generate Topologies (Force Field) Docking->Topology Box Create Simulation Box Topology->Box Solvate Add Water (Solvation) Box->Solvate Ions Add Ions (Neutralize) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Temp) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run (100 ns) NPT->Production RMSD_F RMSD & RMSF Analysis Production->RMSD_F HBond Hydrogen Bond Analysis Production->HBond Energy Binding Free Energy (MM/PBSA) Production->Energy Contacts Interaction Analysis Production->Contacts Results Results Interpretation RMSD_F->Results HBond->Results Energy->Results Contacts->Results

Caption: Workflow for MD simulation of the this compound-inulin complex.

Key Molecular Interactions

Inulinase_Interaction cluster_enzyme This compound Active Site cluster_substrate Inulin Substrate CAT Catalytic Dyad (e.g., Asp, Glu) Glycosidic β(2,1) Glycosidic Bond CAT->Glycosidic Catalysis ARO Aromatic Residues (e.g., Trp, Tyr) Fructose Fructose Units ARO->Fructose Stacking (π-π) POL Polar Residues (e.g., Asn, Gln) Hydroxyl Hydroxyl Groups (-OH) POL->Hydroxyl H-Bonding HYD Hydrophobic Pocket HYD->Fructose van der Waals Fructose->Glycosidic Fructose->Hydroxyl

Caption: Conceptual diagram of this compound-inulin interactions.

Conclusion

Molecular dynamics simulation provides an invaluable computational microscope for elucidating the complex interactions between this compound and its inulin substrate. The protocols and analysis techniques outlined in this document offer a robust framework for researchers to investigate binding stability, identify key residues, and quantify interaction energies. The insights gained from these simulations can significantly advance our understanding of this compound function and guide the rational design of more efficient enzymes for industrial and therapeutic applications.

References

Troubleshooting & Optimization

optimizing pH and temperature for maximum inulinase catalytic activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and temperature for maximum inulinase catalytic activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during this compound activity optimization experiments.

Issue Possible Cause Recommended Solution
No or very low this compound activity detected. Omission of a key reagent in the assay mixture.Systematically check that all components (enzyme, substrate, buffer) have been added in the correct order and concentrations.[1]
Inactive enzyme due to improper storage or handling.Use fresh enzyme preparations or ensure that stored enzymes were kept at the recommended temperature and have not undergone multiple freeze-thaw cycles.[2][3]
Incorrect assay buffer pH or temperature.Verify the pH of your buffer using a calibrated pH meter. Ensure the assay is performed at the recommended temperature.[3]
Presence of inhibitors in the sample.Common inhibitors include heavy metals, chelating agents like EDTA (>0.5 mM), and detergents like SDS (>0.2%).[2] Consider sample purification or performing a spike and recovery experiment to confirm inhibition.
Inconsistent or variable results between replicates. Inaccurate pipetting, especially of small volumes.Use calibrated pipettes and prepare a master mix for the reaction components to ensure uniformity across wells.
Incomplete mixing of reagents.Ensure all components, especially thawed ones, are thoroughly mixed before being added to the reaction.
"Edge effect" in microplates due to evaporation.Avoid using the outer wells of the microplate or ensure a humid environment during incubation.
Higher than expected background signal. Contamination of reagents or buffers.Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Substrate instability leading to auto-hydrolysis.Run a blank reaction containing the substrate and buffer but no enzyme to measure the rate of non-enzymatic hydrolysis.
Enzyme activity is lower than expected. Sub-optimal pH or temperature.Perform a systematic optimization of both pH and temperature to determine the optimal conditions for your specific this compound.
Substrate concentration is too low or too high (substrate inhibition).Determine the enzyme's Michaelis-Menten kinetics to identify the optimal substrate concentration.
Improperly thawed assay components.Ensure all reagents are completely thawed and mixed gently before use.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal pH and temperature ranges for this compound activity?

A1: The optimal conditions for this compound activity vary depending on the microbial source. Generally, fungal inulinases, particularly from Aspergillus species, exhibit optimal activity in an acidic pH range of 4.0 to 6.5. The optimal temperature for these enzymes is often between 50°C and 60°C.

Q2: How can I determine if my sample contains an enzyme inhibitor?

A2: A "spike and recovery" experiment is a straightforward method. Add a known amount of active this compound to your sample and a control buffer. If the enzyme activity is significantly lower in your sample compared to the control, an inhibitor is likely present.

Q3: What is the difference between exo-inulinase and endo-inulinase, and how does this affect my assay?

A3: Exo-inulinases cleave terminal fructose units from the non-reducing end of the inulin chain, while endo-inulinases hydrolyze internal β-2,1-fructosidic linkages. The type of this compound can affect the products of hydrolysis and may require different analytical methods for quantification. The ratio of activity on sucrose versus inulin (I/S ratio) can help differentiate between them.

Q4: Can glucose inhibit this compound activity?

A4: Yes, glucose can significantly inhibit the activity of this compound, which is a form of product inhibition. It is important to consider this when measuring this compound activity, especially in samples where glucose may be present or as the reaction progresses.

Q5: How should I prepare my inulin substrate solution?

A5: Inulin can be poorly soluble in cold water. It is recommended to prepare the inulin solution in the appropriate buffer and heat it gently with stirring to ensure it is fully dissolved before use in the assay.

Quantitative Data Summary

The optimal pH and temperature for this compound activity are highly dependent on the source of the enzyme. Below is a summary of reported optimal conditions for inulinases from various microorganisms.

MicroorganismOptimal pHOptimal Temperature (°C)Additional Notes
Aspergillus niger URM57414.060Also exhibits invertase activity.
Aspergillus niger NRRL 31226.050Stable at acidic pH, retaining 100% activity at pH 4.0 after 24 hours.
Aspergillus niger AUP196.528Optimal conditions for this compound production, not necessarily activity.
Aspergillus terreus URM46584.060Demonstrates high thermostability.
Rhizopus oryzae4.060The purified enzyme showed excellent stability at 60°C.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity

This protocol outlines the steps to identify the optimal pH for this compound catalytic activity.

  • Buffer Preparation: Prepare a series of 0.1 M buffers with varying pH values (e.g., citrate buffer for pH 3.0-6.0 and phosphate buffer for pH 6.0-8.0).

  • Substrate Preparation: Prepare a 1% (w/v) inulin solution in each of the prepared buffers.

  • Enzyme Dilution: Dilute the this compound enzyme solution to a suitable concentration with a neutral buffer (e.g., pH 7.0 phosphate buffer).

  • Reaction Setup:

    • In separate tubes, add 0.9 mL of each buffered inulin solution.

    • Pre-incubate the tubes at the known optimal temperature (or a standard temperature like 50°C) for 5 minutes to allow the substrate to reach the desired temperature.

  • Enzyme Addition: Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to each tube and mix gently.

  • Incubation: Incubate the reaction mixtures at the chosen temperature for a fixed time (e.g., 15 minutes).

  • Reaction Termination and Sugar Quantification:

    • Stop the reaction by adding 1.5 mL of 3,5-dinitrosalicylic acid (DNS) reagent and boiling for 5-10 minutes. This reagent also quantifies the reducing sugars released.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of fructose.

    • Calculate the amount of fructose released in each reaction.

    • Plot the enzyme activity (µmol of fructose released per minute) against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Activity

This protocol details the procedure for determining the optimal temperature for this compound activity.

  • Buffer and Substrate Preparation: Prepare a 1% (w/v) inulin solution in the buffer at the previously determined optimal pH.

  • Enzyme Dilution: Dilute the this compound enzyme to a suitable concentration in the same optimal pH buffer.

  • Reaction Setup:

    • Aliquot 0.9 mL of the buffered inulin solution into separate tubes.

    • Pre-incubate the tubes at a range of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C) for 5 minutes.

  • Enzyme Addition: Add 0.1 mL of the diluted enzyme solution (also pre-warmed to the respective temperature) to each tube to start the reaction.

  • Incubation: Incubate each reaction mixture at its respective temperature for a fixed time (e.g., 15 minutes).

  • Reaction Termination and Sugar Quantification: Follow the same procedure as in Protocol 1 (step 7) to stop the reaction and quantify the released reducing sugars using the DNS method.

  • Data Analysis:

    • Calculate the enzyme activity at each temperature.

    • Plot the enzyme activity against the temperature to identify the optimal temperature.

Visualizations

Experimental_Workflow_for_Inulinase_Optimization cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_result Result prep_enzyme Prepare Enzyme Solution ph_assay Perform this compound Assay at Various pH Values prep_enzyme->ph_assay temp_assay Perform this compound Assay at Various Temperatures prep_enzyme->temp_assay prep_substrate Prepare Inulin Substrate prep_substrate->ph_assay prep_substrate->temp_assay prep_buffers Prepare Buffers (Varying pH) prep_buffers->ph_assay ph_quantify Quantify Reducing Sugars (DNS Method) ph_assay->ph_quantify ph_analysis Analyze Data & Determine Optimal pH ph_quantify->ph_analysis ph_analysis->temp_assay Use Optimal pH temp_quantify Quantify Reducing Sugars (DNS Method) temp_assay->temp_quantify temp_analysis Analyze Data & Determine Optimal Temperature temp_quantify->temp_analysis optimal_conditions Optimal pH and Temperature Identified temp_analysis->optimal_conditions

Caption: Workflow for optimizing this compound pH and temperature.

Troubleshooting_Inulinase_Assay start Unexpected Enzyme Assay Results check_reagents Are all reagents present and correctly prepared? start->check_reagents check_conditions Are assay conditions (pH, Temp) optimal? check_reagents->check_conditions Yes solution_reagents Verify reagent addition and preparation. check_reagents->solution_reagents No check_enzyme Is the enzyme active and stored correctly? check_conditions->check_enzyme Yes solution_conditions Optimize pH and temperature. check_conditions->solution_conditions No check_inhibitors Could inhibitors be present in the sample? check_enzyme->check_inhibitors Yes solution_enzyme Use fresh enzyme; check storage. check_enzyme->solution_enzyme No end_good Problem Resolved check_inhibitors->end_good No end_bad Consult further literature or support. check_inhibitors->end_bad Yes solution_reagents->end_good solution_conditions->end_good solution_enzyme->end_good solution_inhibitors Perform spike and recovery; purify sample. solution_inhibitors->end_good end_bad->solution_inhibitors

Caption: Troubleshooting decision tree for this compound assays.

References

effect of metal ions as activators or inhibitors of inulinase activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support regarding the influence of metal ions on inulinase activity. Find answers to frequently asked questions and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common effects of metal ions on this compound activity?

Metal ions can significantly influence the catalytic activity of this compound, acting as either activators or inhibitors. This interaction is often dependent on the specific ion, its concentration, and the source of the enzyme. Many enzymes require a metal ion as a cofactor to orient the substrate correctly, stabilize charge, or participate in redox reactions.[1] Conversely, some metal ions can inhibit activity by binding to the active site or other crucial residues, disrupting the enzyme's structure.

Q2: Which metal ions typically act as activators for this compound?

Several divalent and monovalent cations have been reported to enhance this compound activity. Common activators include Manganese (Mn²⁺), Magnesium (Mg²⁺), Cobalt (Co²⁺), Calcium (Ca²⁺), and Potassium (K⁺).[2][3] For example, Mn²⁺, Mg²⁺, and Co²⁺ have been shown to strongly activate this compound from Streptomyces sp.[3] Similarly, K⁺, Mn²⁺, and Ca²⁺ stimulated the activity of this compound from Bacillus amyloliquefaciens.[2]

Q3: Which metal ions are known inhibitors of this compound?

Heavy metal ions are common inhibitors of this compound activity. Ions such as Mercury (Hg²⁺), Copper (Cu²⁺), Zinc (Zn²⁺), and Iron (Fe²⁺) often exhibit inhibitory effects. Hg²⁺ is a particularly potent inhibitor, capable of completely inactivating the enzyme in some cases. Other ions like Co²⁺, Zn²⁺, and Cu²⁺ have also been shown to strongly inhibit this compound from certain sources, such as Bacillus amyloliquefaciens.

Q4: Does the effect of a metal ion depend on its concentration?

Yes, the concentration of the metal ion is a critical factor. An ion that is an activator at a low concentration might become inhibitory at a higher concentration. It is crucial to perform a concentration-response experiment to determine the optimal concentration for activation or the inhibitory concentration (IC50) for an inhibitor. Most studies assess the effects of metal ions at final concentrations of 1 mM, 5 mM, or 10 mM.

Q5: I see conflicting reports about the effect of a certain metal ion. Why might this be?

Conflicting reports are common in the literature and can be attributed to several factors:

  • Enzyme Source: Inulinases from different microorganisms (fungi, yeast, bacteria) have different protein structures and properties, leading to varied responses to the same metal ion.

  • Experimental Conditions: Differences in pH, temperature, and buffer composition can alter the enzyme's conformation and its interaction with metal ions.

  • Purity of Enzyme: The presence of other molecules in a crude or partially purified enzyme preparation can chelate ions or interfere with the assay.

Troubleshooting Guide

Issue: My this compound activity is significantly lower than expected in a specific buffer.

Possible Cause: Metal ion contamination or chelation.

Troubleshooting Steps:

  • Analyze Buffer Composition: Check if your buffer contains known inhibitors. Some common laboratory reagents can be contaminated with heavy metals.

  • Introduce a Chelating Agent: As a diagnostic step, add a chelating agent like EDTA to your reaction mixture (without the metal ion you are testing). If activity is restored, it suggests that contaminating inhibitory metal ions were present. Note that the enzyme must be dialyzed against a buffer without EDTA before testing the effect of specific metal ions.

  • Test in a Different Buffer System: Switch to a different buffer system to see if the effect persists.

  • Use High-Purity Water and Reagents: Ensure that all solutions are prepared with high-purity, deionized water and analytical grade reagents to minimize metal ion contamination.

Data on Metal Ion Effects

The tables below summarize the observed effects of various metal ions on this compound activity from different microbial sources. The relative activity is typically measured against a control reaction containing no added metal ions (100%).

Table 1: Activating Effects of Metal Ions on this compound Activity

Metal IonConcentrationSource OrganismRelative Activity (%)Reference
Mn²⁺10 mMStreptomyces sp.Strong Activation
Mg²⁺10 mMStreptomyces sp.Strong Activation
Co²⁺10 mMStreptomyces sp.Strong Activation
Mn²⁺1 mM / 10 mMBacillus amyloliquefaciensEnhanced Activity
Ca²⁺1 mM / 10 mMBacillus amyloliquefaciensStimulated Activity
K⁺1 mM / 10 mMBacillus amyloliquefaciensStimulated Activity
Mn²⁺Not SpecifiedAspergillus kawachiiPromoted Activity
Co²⁺Not SpecifiedAspergillus kawachiiPromoted Activity
Mg²⁺Not SpecifiedAspergillus kawachiiPromoted Activity

Table 2: Inhibitory Effects of Metal Ions on this compound Activity

Metal IonConcentrationSource OrganismRelative Activity (%)Reference
Hg²⁺10 mMStreptomyces sp.Potent Inhibition
Hg²⁺Not SpecifiedAspergillus kawachiiAlmost Complete Inhibition
Cu²⁺Not SpecifiedAspergillus kawachiiPartial Suppression
Zn²⁺Not SpecifiedAspergillus kawachiiPartial Suppression
Fe²⁺Not SpecifiedAspergillus kawachiiPartial Suppression
Co²⁺1 mM / 10 mMBacillus amyloliquefaciensStrong Inhibition
Zn²⁺1 mM / 10 mMBacillus amyloliquefaciensStrong Inhibition
Cu²⁺1 mM / 10 mMBacillus amyloliquefaciensStrong Inhibition
Zn²⁺10 mMAspergillus terreusSignificant Inhibition

Experimental Protocols

Protocol: Determining the Effect of Metal Ions on this compound Activity

This protocol provides a general framework for assessing how different metal ions affect the activity of a purified or partially purified this compound.

1. Enzyme Preparation:

  • If using a purified enzyme, it is crucial to remove any residual metal ions from the purification process.

  • Dialyze the purified enzyme against a suitable buffer (e.g., 1/15 M PBS, pH 7.5) containing 10 mM EDTA overnight at 4°C. This step chelates and removes bound metal ions.

  • Subsequently, dialyze the enzyme against the same buffer without EDTA to remove the EDTA itself.

  • Concentrate the enzyme back to its original concentration if necessary.

2. Reagent Preparation:

  • Substrate Solution: Prepare a solution of inulin (e.g., 2%) in the desired assay buffer (e.g., 0.1 M sodium acetate, pH 5.0).

  • Metal Ion Solutions: Prepare stock solutions (e.g., 100 mM) of various metal salts (e.g., MnCl₂, CaCl₂, ZnSO₄, CuCl₂) using high-purity water. The final concentration in the assay is typically 1 mM or 10 mM.

  • DNS Reagent (for reducing sugar assay): Prepare 3,5-dinitrosalicylic acid reagent for quantifying the amount of reducing sugars (fructose) released.

3. Activity Assay:

  • Set up a series of reaction tubes. For each metal ion to be tested, prepare a tube containing the enzyme and the specific metal ion at the desired final concentration. Include a control tube with the enzyme but no added metal ion.

  • Pre-incubate the enzyme with the metal ion solution for a set period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the inulin substrate solution.

  • Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50°C) for a specific time (e.g., 20 minutes).

  • Stop the reaction by heat inactivation (e.g., boiling at 100°C for 10 minutes).

  • Measure the amount of reducing sugar produced using the DNS method. Read the absorbance at 540 nm.

  • Calculate the relative activity for each metal ion by comparing its activity to the control sample (without any added metal ion), which is set to 100%.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage enzyme_prep Enzyme Preparation (Purification & Dialysis with EDTA) reagent_prep Reagent Preparation (Substrate, Metal Ions, DNS) pre_incubation Pre-incubation: Enzyme + Metal Ion Solution enzyme_prep->pre_incubation reaction_start Initiate Reaction: Add Inulin Substrate pre_incubation->reaction_start incubation Incubation (Optimal Temperature & Time) reaction_start->incubation reaction_stop Terminate Reaction (Heat Inactivation) incubation->reaction_stop measure Measure Reducing Sugars (DNS Method) reaction_stop->measure calculate Calculate Relative Activity (vs. Control) measure->calculate control Control (No Metal Ion) control->pre_incubation

Caption: Workflow for assessing metal ion effects on this compound activity.

References

troubleshooting low yield and productivity in inulinase fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for inulinase fermentation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to low yield and productivity in this compound fermentation experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and step-by-step guides to address specific problems you may encounter during your this compound fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound activity is very low or undetectable. What are the primary factors I should investigate?

A1: Low this compound activity can stem from several factors. The most critical to investigate are:

  • Improper Media Composition: The absence of an inducer like inulin or the presence of repressive carbon sources such as glucose can significantly hinder this compound production.[1][2]

  • Suboptimal Fermentation Parameters: pH, temperature, aeration, and incubation time are crucial for optimal enzyme production.[3][4][5]

  • Microorganism Strain Issues: The selected microbial strain may not be a high-producer of this compound, or the inoculum quality could be poor.

  • Inaccurate Enzyme Assay: Errors in the enzyme activity measurement protocol can lead to misleading results.

Q2: I'm observing good microbial growth (high biomass), but the this compound yield is still low. What could be the cause?

A2: This scenario often points towards catabolic repression or feedback inhibition. High concentrations of readily metabolizable sugars, such as glucose or fructose released from inulin hydrolysis, can repress the expression of the this compound gene. It is also possible that the fermentation conditions are optimized for biomass growth but not for enzyme production.

Q3: How can I determine if my enzyme is a true this compound or an invertase with some activity on inulin?

A3: To confirm you have a true this compound, you should determine the enzyme's activity on both inulin and sucrose and calculate the I/S ratio (this compound activity / Sucrase activity). A high I/S ratio (typically > 10⁻²) indicates a true this compound.

Q4: Can the source of inulin in my media affect enzyme production?

A4: Yes, the source and purity of inulin can impact this compound production. While pure inulin is often used, various agro-industrial residues rich in inulin (e.g., chicory roots, dahlia tubers, Jerusalem artichoke) can also serve as effective and low-cost substrates. However, the composition of these raw materials can vary, potentially affecting reproducibility.

Q5: What are the typical signs of contamination in my fermentation culture, and how can I prevent it?

A5: Signs of contamination include unexpected changes in culture broth color or odor, unusual microbial growth patterns (e.g., mold on the surface of a bacterial culture), and a drastic drop in pH. To prevent contamination, strict aseptic techniques are mandatory. This includes proper sterilization of all media, glassware, and equipment. Regular monitoring of the culture is also essential.

Troubleshooting Flowchart

Here is a logical workflow to diagnose and resolve issues with low this compound yield.

TroubleshootingWorkflow start Start: Low this compound Yield check_media 1. Verify Media Composition start->check_media check_params 2. Review Fermentation Parameters check_media->check_params Media OK optimize_media Optimize Media: - Adjust C/N ratio - Test different inulin sources - Vary inducer concentration check_media->optimize_media Issue Found check_strain 3. Assess Microbial Strain & Inoculum check_params->check_strain Parameters OK optimize_params Optimize Parameters: - pH profiling - Temperature profiling - Aeration/agitation study - Time course analysis check_params->optimize_params Issue Found check_assay 4. Validate Enzyme Assay Protocol check_strain->check_assay Strain OK culture_purity Check for Contamination & Strain Viability check_strain->culture_purity Issue Found assay_calibration Recalibrate Standards & Verify Reagents check_assay->assay_calibration Issue Found solution Improved this compound Yield check_assay->solution Assay OK optimize_media->check_params optimize_params->check_strain culture_purity->check_assay assay_calibration->solution

Caption: A step-by-step troubleshooting workflow for low this compound yield.

Data Presentation

Table 1: Optimal Fermentation Parameters for this compound Production by Various Microorganisms
MicroorganismTemperature (°C)pHIncubation Time (h)This compound ActivityReference
Aspergillus niger AUP19286.572176 U/mL
Aspergillus tamarii AR-IN9355.57271.97 U/mL
Rhizopus oryzae HBF351355.5120 (5 days)348.36 EU/mL
Kluyveromyces marxianus285.09625.3 nkat/mL
Fungal Isolate (from garlic)305.548120 U/L/min
Table 2: Comparison of Different Carbon and Nitrogen Sources for this compound Production
MicroorganismBest Carbon Source(s)Best Nitrogen Source(s)Reference
Aspergillus niger AUP19Inulin (5%), Galactose (1%)Corn steep liquor (1%), (NH₄)H₂PO₄ (1%)
Aspergillus tamarii AR-IN9Dahlia tubersCorn steep liquor (3%)
Kluyveromyces marxianusDahlia extract (20%)Yeast extract (2%)
Fungal Isolate (from garlic)Inulin (1%), Costus root powderNaNO₃ (0.15%), NH₄Cl (0.15%)
Rhizopus oryzae HBF351Wheat Bran (2%)Yeast extract

Experimental Protocols

Protocol 1: this compound Activity Assay (DNS Method)

This protocol is adapted from methods described for various microbial sources.

Objective: To quantify the amount of reducing sugars (primarily fructose) released by the action of this compound on inulin.

Materials:

  • Crude enzyme solution (fermentation supernatant)

  • 1% (w/v) Inulin solution in 0.1 M Sodium Acetate Buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Fructose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, mix 0.1 mL of the enzyme solution with 0.9 mL of the 1% inulin solution.

  • Incubation: Incubate the reaction mixture at 50°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 1.5 mL of DNS reagent.

  • Color Development: Heat the mixture in a boiling water bath for 10 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance at 575 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of fructose to determine the amount of reducing sugar released.

  • Enzyme Activity Calculation: One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute under the specified assay conditions.

Protocol 2: Screening of Carbon and Nitrogen Sources

Objective: To identify the optimal carbon and nitrogen sources for maximizing this compound production.

Methodology:

  • Basal Medium Preparation: Prepare a basal fermentation medium containing essential minerals (e.g., MgSO₄·7H₂O, KH₂PO₄) but lacking the primary carbon and nitrogen sources.

  • Carbon Source Screening:

    • Supplement the basal medium with different carbon sources (e.g., pure inulin, sucrose, glucose, wheat bran, dahlia extract) at a fixed concentration (e.g., 1-2% w/v).

    • Inoculate with the production microorganism and ferment under standard conditions.

    • Measure this compound activity in the supernatant at the end of the fermentation period.

  • Nitrogen Source Screening:

    • Using the best carbon source identified, supplement the medium with various organic and inorganic nitrogen sources (e.g., yeast extract, peptone, corn steep liquor, NaNO₃, (NH₄)₂SO₄).

    • Inoculate and ferment as described above.

    • Measure this compound activity to identify the most effective nitrogen source.

  • Optimization: Further optimization can be performed by varying the concentrations of the best-identified carbon and nitrogen sources to determine the optimal C/N ratio.

Signaling Pathways and Logical Relationships
Catabolic Repression of this compound Production

The presence of easily metabolizable sugars like glucose can inhibit the synthesis of this compound. This diagram illustrates the concept of catabolic repression.

CatabolicRepression Glucose High Glucose Concentration cAMP Low cAMP Levels Glucose->cAMP Inulin Inulin (Inducer) InulinaseGene This compound Gene Inulin->InulinaseGene induces CAP Inactive CAP cAMP->CAP CAP->InulinaseGene fails to activate Transcription Transcription Inhibited InulinaseGene->Transcription Nothis compound Low/No this compound Production Transcription->Nothis compound

Caption: Catabolic repression of the this compound gene by glucose.

References

addressing poor substrate solubility in enzymatic inulin hydrolysis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor substrate solubility during enzymatic inulin hydrolysis experiments.

Introduction

Inulin, a naturally occurring polysaccharide, is a valuable substrate for producing fructose and fructooligosaccharides (FOS) through enzymatic hydrolysis. However, its low solubility in aqueous solutions at room temperature can significantly hinder reaction efficiency and reproducibility. This guide offers practical solutions and detailed protocols to address and overcome this common experimental hurdle.

Troubleshooting Guide: Poor Substrate Solubility

Issue: Inulin fails to dissolve completely or precipitates during the reaction.

This is a frequent challenge that can lead to inaccurate substrate concentration, reduced enzyme accessibility, and inconsistent results. The following table outlines potential causes and recommended solutions.

Possible Cause Troubleshooting Step Expected Outcome
Low Reaction Temperature Increase the temperature of the reaction mixture. Inulin solubility is highly dependent on temperature. Heating the inulin solution prior to adding the enzyme can significantly improve solubility.[1][2] Most inulinases exhibit optimal activity between 50-60°C.[3][4]Complete dissolution of inulin, leading to a clear reaction mixture and improved enzyme-substrate interaction.
High Inulin Concentration Reduce the initial concentration of inulin. If a high concentration is necessary, consider a fed-batch approach where inulin is added portion-wise throughout the reaction.Prevents saturation and precipitation, maintaining a homogenous reaction environment.
Inappropriate pH Ensure the pH of the buffer is optimal for both inulin stability and enzyme activity. While inulin is more stable at neutral to slightly acidic pH, most fungal inulinases function optimally in a pH range of 4.0-6.0.[5] Extreme pH values can lead to inulin degradation.Maintained substrate integrity and optimal enzyme performance.
Insufficient Mixing Use continuous agitation (e.g., a magnetic stirrer or shaking incubator) to keep the inulin suspended and facilitate its dissolution.Improved homogeneity of the reaction mixture and enhanced contact between the enzyme and substrate.
Inulin Source and Purity Consider the source and purity of the inulin. The degree of polymerization (DP) affects solubility, with shorter-chain inulins being more soluble.Using a more soluble form of inulin can simplify the experimental setup.

Frequently Asked Questions (FAQs)

Q1: My inulin solution is cloudy even after heating. What should I do?

A1: Cloudiness, or "hazing," can occur with certain types of inulin. Ensure you are heating the solution to a sufficiently high temperature (e.g., 80-90°C) for a short period to fully dissolve the inulin, then cooling it to the optimal reaction temperature before adding the enzyme. If the issue persists, consider filtering the hot solution before use, though this may alter the final concentration.

Q2: Will increasing the temperature to improve solubility negatively affect my enzyme's stability?

A2: This is a critical consideration. While higher temperatures increase inulin solubility, they can also lead to enzyme denaturation. It is essential to know the optimal temperature range and thermal stability of your specific inulinase. Most commercial inulinases are stable and active at temperatures that also favor inulin solubility (50-60°C). Always consult the enzyme's technical data sheet.

Q3: Can I use co-solvents like DMSO to improve inulin solubility?

A3: While co-solvents are used to enhance the solubility of hydrophobic substrates, their use with polysaccharides like inulin in aqueous enzymatic reactions requires caution. Low concentrations of Dimethyl Sulfoxide (DMSO) (10-30%) have been shown to enhance the activity of some polysaccharidases. However, DMSO can also alter enzyme conformation and activity. It is recommended to perform a preliminary experiment to determine the effect of the co-solvent on your specific enzyme's activity before proceeding with your main experiment.

Q4: What about surfactants like Tween 20? Can they help with inulin solubility?

A4: Surfactants like Tween 20 are often used to prevent protein aggregation and non-specific binding, which can indirectly improve enzyme stability and activity. While they may not directly increase the solubility of inulin in the same way as temperature, they can help maintain a stable and active enzyme preparation, which is crucial for efficient hydrolysis. The effect of surfactants is enzyme-dependent, so optimization of surfactant concentration is recommended.

Q5: How can I accurately determine the concentration of dissolved inulin if I have to heat and potentially filter the solution?

A5: This can be challenging. One approach is to prepare a stock solution at a high temperature to ensure complete dissolution, and then perform a concentration determination on an aliquot of the clear, hot solution before it cools and potentially precipitates. This can be done using methods like High-Performance Liquid Chromatography (HPLC) after complete acid or enzymatic hydrolysis to measure the total fructose and glucose content.

Data Presentation

Table 1: Quantitative Data on Inulin Solubility in Water at Various Temperatures

The solubility of inulin is significantly influenced by temperature. The following table summarizes the approximate solubility of inulin in water at different temperatures. Note that the exact solubility can vary depending on the source and degree of polymerization of the inulin.

Temperature (°C)Approximate Solubility (g/L)Reference
1060
20100
25124.92
50Low, increases drastically above this temperature
7089.6
90350

Experimental Protocols

Protocol 1: Preparation of Inulin Substrate Solution
  • Weigh the desired amount of inulin powder.

  • Add the inulin to a volume of reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) that is less than the final desired volume.

  • Heat the suspension on a hot plate with continuous stirring to approximately 80-90°C until the inulin is completely dissolved and the solution is clear.

  • Cool the solution to the desired reaction temperature (e.g., 55°C).

  • Adjust the final volume with the reaction buffer to achieve the target inulin concentration.

  • Ensure the pH of the final solution is correct and adjust if necessary.

Protocol 2: Enzymatic Hydrolysis of Inulin
  • Pre-warm the prepared inulin substrate solution to the optimal reaction temperature in a temperature-controlled water bath or incubator with shaking.

  • Add the appropriate amount of this compound enzyme solution to initiate the reaction. The enzyme should be diluted in the same reaction buffer.

  • Incubate the reaction mixture for the desired period under continuous agitation.

  • To monitor the progress of the reaction, withdraw aliquots at specific time intervals.

  • Immediately stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.

  • Analyze the samples for the concentration of released fructose and/or glucose using methods such as HPLC or a dinitrosalicylic acid (DNS) assay.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis weigh Weigh Inulin add_buffer Add Buffer weigh->add_buffer heat Heat to 80-90°C with Stirring add_buffer->heat cool Cool to Reaction Temperature heat->cool adjust_vol Adjust Final Volume & pH cool->adjust_vol prewarm Pre-warm Substrate adjust_vol->prewarm add_enzyme Add this compound prewarm->add_enzyme incubate Incubate with Agitation add_enzyme->incubate sample Withdraw Aliquots incubate->sample stop_reaction Stop Reaction sample->stop_reaction analyze Analyze Products stop_reaction->analyze

Caption: Experimental workflow for enzymatic inulin hydrolysis.

troubleshooting_logic start Inulin Precipitation Observed temp Is Reaction Temperature Optimal? start->temp conc Is Inulin Concentration Too High? temp->conc No increase_temp Increase Temperature temp->increase_temp Yes mix Is Mixing Adequate? conc->mix No reduce_conc Reduce Concentration conc->reduce_conc Yes ph Is pH Optimal? mix->ph No increase_mix Increase Agitation mix->increase_mix Yes solution Problem Solved ph->solution No adjust_ph Adjust pH ph->adjust_ph Yes increase_temp->solution reduce_conc->solution increase_mix->solution adjust_ph->solution

Caption: Troubleshooting logic for poor inulin solubility.

References

identifying and eliminating sources of contamination in microbial inulinase production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during microbial inulinase production.

Troubleshooting Guides

Issue 1: Unexpected Drop in pH and/or Rapid Increase in Turbidity

Question: My fermentation is showing a rapid drop in pH and a cloudy appearance much earlier than expected. What could be the cause and how do I investigate?

Answer:

This is a classic sign of bacterial contamination. Many common bacteria grow much faster than the fungal or yeast cultures typically used for this compound production and produce acidic byproducts.

Troubleshooting Steps:

  • Immediate Action: Aseptically collect a sample from the bioreactor for immediate analysis. To prevent further loss of resources, consider terminating the fermentation run if contamination is confirmed.[1][2]

  • Microscopic Examination:

    • Perform a Gram stain on the collected sample. Look for bacterial cells (e.g., rods, cocci) amongst your production strain.[1]

    • Use a phase-contrast microscope to observe for motile bacteria.

  • Plating on General and Selective Media:

    • Plate a dilution series of your sample onto a general-purpose medium like Nutrient Agar (for bacteria) and a fungal medium like Potato Dextrose Agar (to confirm your production strain's viability).

    • Incubate the Nutrient Agar plates at 30-37°C for 24-48 hours and observe for bacterial colony growth.

  • Root Cause Analysis: If bacterial contamination is confirmed, use the "Root Cause Analysis for Contamination Event" workflow below to identify the source.

Issue 2: Visible Mold-like Filaments or a "Fuzzy" Appearance in a Yeast Fermentation

Question: I am producing this compound using Kluyveromyces marxianus and I'm seeing fuzzy clumps and filamentous growth in my bioreactor. What is happening?

Answer:

This indicates a fungal (mold) contamination. Molds can compete for nutrients and alter the fermentation conditions, negatively impacting your this compound yield.

Troubleshooting Steps:

  • Sample Collection and Microscopic Examination:

    • Aseptically collect a sample, focusing on the filamentous growth if possible.

    • Prepare a wet mount and observe under a microscope. Look for the characteristic hyphae and spores of mold, which will be distinct from your yeast cells.

  • Plating on Selective Media:

    • Plate the sample on a fungal medium like Sabouraud Dextrose Agar. Molds will typically form large, fuzzy colonies.

  • Review of Aseptic Technique: Fungal spores are common in the air. A thorough review of your aseptic techniques, especially during inoculation and sampling, is crucial.[1]

  • Environmental Monitoring: Check the laboratory environment for potential sources of mold spores, such as air vents or other nearby experiments. Regular cleaning and disinfection of workspaces are critical.

Issue 3: Reduced or No this compound Activity Despite Good Growth of the Production Organism

Question: My culture seems to be growing well, but the this compound activity is much lower than expected. What could be the problem?

Answer:

This can be a more subtle issue. While a cryptic contamination (one that is not visually obvious) is possible, other factors could also be at play.

Troubleshooting Steps:

  • Check for Low-Level Contamination:

    • Perform microscopic examination and plating as described in the previous guides to rule out a low-level bacterial or wild yeast contamination that might not cause dramatic changes in pH or turbidity. Wild yeasts can compete with the production strain for nutrients.[3]

  • Verify Fermentation Parameters:

    • Confirm that the pH, temperature, agitation, and aeration levels have been maintained within the optimal range for your production strain throughout the fermentation. Deviations can stress the organism and reduce enzyme production.

  • Media Composition Review:

    • Ensure the correct concentrations of inulin, nitrogen sources, and other essential nutrients were used. An incorrect carbon-to-nitrogen ratio can impact this compound production.

  • Inoculum Quality:

    • Assess the health and viability of your seed culture. An old or unhealthy inoculum will lead to a poorly performing production culture.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in microbial this compound production?

A1: The primary sources of contamination include:

  • Air: Airborne bacteria and fungal spores can enter the bioreactor during inoculation, sampling, or through faulty seals.

  • Raw Materials: Media components, especially complex nitrogen sources or unrefined inulin, can harbor resistant endospores.

  • Personnel: Improper aseptic technique is a major contributor. Microorganisms can be introduced from hands, clothing, or even talking over open vessels.

  • Equipment: Inadequate sterilization of the bioreactor, tubing, probes, and sampling ports is a frequent cause. Dead legs in the system can be difficult to sterilize.

  • Inoculum: The seed culture itself may be contaminated.

Q2: How can I prevent contamination before it happens?

A2: A proactive approach is key:

  • Strict Aseptic Technique: Always work in a clean environment, such as a laminar flow hood, when preparing media and inoculating cultures. Sterilize all equipment and media properly before use.

  • Bioreactor Integrity: Before sterilization, perform a pressure-hold test to ensure all seals and O-rings are intact and there are no leaks.

  • Sterilization Validation: Regularly validate your autoclave and in-situ sterilization cycles using biological indicators (e.g., Geobacillus stearothermophilus spores) to ensure they are effective.

  • Inoculum Purity Check: Always perform a purity check on your seed culture by plating on general-purpose media before inoculating your production bioreactor.

  • Environmental Monitoring: Regularly monitor the microbial load in your laboratory environment using air samplers and settle plates.

Q3: Is it possible to salvage a contaminated fermentation?

A3: In most industrial and research settings, it is not recommended to try and salvage a contaminated fermentation. The presence of contaminants can lead to:

  • Reduced product yield and quality.

  • The production of undesirable or toxic byproducts.

  • Difficulty in downstream processing and purification. The most effective course of action is to terminate the batch, thoroughly clean and sterilize the equipment, and perform a root cause analysis to prevent recurrence.

Q4: What is the difference between sterility testing and a microbial limit test?

A4:

  • Sterility Testing is an absolute test to determine the complete absence of viable microorganisms. It is typically performed on products that are intended to be sterile. The sample is incubated in growth media for an extended period (e.g., 14 days), and any sign of growth constitutes a failure.

  • Microbial Limit Test quantifies the number of microorganisms present in a non-sterile sample. It determines if the microbial load is below a certain acceptable threshold. This involves plating dilutions of the sample and counting the resulting colonies to determine the total aerobic microbial count (TAMC) and total yeast and mold count (TYMC).

Data Presentation

Table 1: Impact of Contaminant Type on Fermentation Parameters and this compound Production

Contaminant TypeTypical ObservationEffect on pHImpact on this compound YieldPrimary Mechanism of Impact
Bacteria (e.g., Bacillus, Lactobacillus) Rapid increase in turbidity, milky appearance, potential odorRapid DecreaseSignificant DecreaseCompetition for nutrients, production of inhibitory metabolites (e.g., organic acids), potential proteolytic degradation of the enzyme.
Mold (e.g., Penicillium, Aspergillus) Visible filamentous growth, fuzzy colonies, clumpsVariable (can increase or decrease)Moderate to Significant DecreaseCompetition for nutrients and oxygen, production of secondary metabolites that may inhibit the production host.
Wild Yeast (e.g., Candida, Dekkera) Increased turbidity, potential film formation on the surfaceSlight DecreaseModerate DecreaseCompetition for sugars and other essential nutrients, production of inhibitory compounds like acetic acid.

Experimental Protocols

Protocol 1: Viable Plate Count for Quantifying Contamination

This protocol is used to determine the number of viable contaminating cells (Colony Forming Units, CFU) per milliliter of your fermentation broth.

Materials:

  • Sterile 0.9% saline solution or phosphate-buffered saline (PBS) for dilutions.

  • Sterile test tubes and pipettes.

  • Nutrient Agar plates (for bacteria) and Sabouraud Dextrose Agar plates (for fungi/yeast).

  • Sterile spreader.

  • Incubator.

Procedure:

  • Serial Dilution:

    • Create a series of 10-fold dilutions of the fermentation broth sample.

    • Label sterile tubes containing 9 mL of saline from 10⁻¹ to 10⁻⁷.

    • Aseptically transfer 1 mL of the broth into the 10⁻¹ tube and mix thoroughly.

    • Transfer 1 mL from the 10⁻¹ tube to the 10⁻² tube and mix. Continue this process up to 10⁻⁷.

  • Plating:

    • Pipette 0.1 mL from the appropriate dilution tubes (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto the center of both Nutrient Agar and Sabouraud Dextrose Agar plates in duplicate.

    • Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.

  • Incubation:

    • Incubate the Nutrient Agar plates at 30-37°C for 24-48 hours.

    • Incubate the Sabouraud Dextrose Agar plates at 25-30°C for 3-5 days.

  • Counting and Calculation:

    • Count the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL) Example: 45 colonies on a 10⁻⁵ dilution plate where 0.1 mL was plated: (45 × 10⁵) / 0.1 = 4.5 × 10⁷ CFU/mL.

Protocol 2: Sterility Testing of Media and Final Product (Membrane Filtration Method)

This method is preferred for filterable liquids and helps to concentrate any potential contaminants from a larger sample volume.

Materials:

  • Sterile membrane filtration unit with 0.45 µm pore size filters.

  • Sterile rinsing fluid (e.g., Fluid A as per USP/EP).

  • Fluid Thioglycollate Medium (FTM) for detecting anaerobes and some aerobes.

  • Soybean-Casein Digest Medium (SCDM) for detecting aerobes and fungi.

  • Incubators set at 30-35°C and 20-25°C.

Procedure:

  • Preparation: Aseptically assemble the membrane filtration apparatus.

  • Filtration:

    • Pass a specified volume of the sample (e.g., 100 mL of media or diluted final product) through the membrane filter.

    • Rinse the membrane with sterile rinsing fluid (e.g., three portions of 100 mL) to wash away any inhibitory substances from the sample.

  • Incubation:

    • Aseptically remove the membrane filter and cut it in half with sterile scissors.

    • Immerse one half in a container of FTM and the other half in a container of SCDM.

  • Observation:

    • Incubate the FTM at 30-35°C and the SCDM at 20-25°C for not less than 14 days.

    • Visually inspect the media for any signs of turbidity (cloudiness) during the incubation period. Turbidity indicates microbial growth and a sterility test failure.

Mandatory Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Investigation cluster_3 Decision & Follow-up start Deviation from Normal (e.g., pH drop, turbidity, low yield) action1 Aseptically Collect Sample start->action1 action2 Quarantine/Terminate Batch action1->action2 investigate1 Microscopic Examination (Gram Stain, Wet Mount) action1->investigate1 investigate2 Viable Plate Count (General & Selective Media) action1->investigate2 decision Contamination Confirmed? investigate1->decision investigate2->decision root_cause Perform Root Cause Analysis (See RCA Diagram) decision->root_cause Yes no_contam Investigate Other Parameters (Media, Inoculum, Process) decision->no_contam No end Implement Corrective Actions & Document root_cause->end

Caption: Workflow for troubleshooting a suspected contamination event.

Root_Cause_Analysis cluster_main Root Cause Analysis (Fishbone/Ishikawa Diagram) cluster_personnel Personnel cluster_equipment Equipment cluster_materials Materials cluster_methods Methods center Contamination Event p1 Improper Aseptic Technique p1->center p2 Inadequate Training p2->center e1 Incomplete Sterilization e1->center e2 Leaking Seals/O-rings e2->center e3 Faulty Filters e3->center e4 Dead Legs in Piping e4->center m1 Contaminated Inoculum m1->center m2 Non-sterile Media Components m2->center m3 Contaminated Water/Air Supply m3->center meth1 Flawed Inoculation/Sampling Procedure meth1->center meth2 Incorrect Sterilization Cycle meth2->center

Caption: Root cause analysis diagram for fermentation contamination.

Bacterial_Stress_Response cluster_env Environmental Stimuli cluster_pathway Bacterial Two-Component Signaling Pathway stimulus External Stress (e.g., pH change, Osmotic shock) HK Sensor Histidine Kinase (HK) (in cell membrane) stimulus->HK senses RR Response Regulator (RR) (in cytoplasm) HK->RR transfers phosphate group DNA DNA RR->DNA binds to Response Stress Response Gene Expression (e.g., efflux pumps, metabolic shift) DNA->Response activates

Caption: General bacterial stress response signaling pathway.

References

genetic engineering strategies to enhance inulinase secretion from Pichia pastoris

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing inulinase secretion from the yeast Pichia pastoris.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic engineering strategies to enhance this compound secretion in Pichia pastoris?

A1: The main strategies include:

  • Codon Optimization: Modifying the this compound gene sequence to match the codon usage preference of P. pastoris can significantly improve translation efficiency and, consequently, protein expression and secretion.

  • Signal Peptide Optimization: The choice of signal peptide is crucial for directing the nascent polypeptide into the secretory pathway. Testing different signal peptides, including the native this compound signal peptide, the Saccharomyces cerevisiae α-mating factor, and other endogenous Pichia signal peptides, can dramatically impact secretion levels.

  • Promoter Engineering: Utilizing strong and inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter, is key for high-level expression. Engineering the promoter to enhance its strength or alter its regulation can further boost production.

  • Co-expression of Chaperones: Overexpression of molecular chaperones, such as protein disulfide isomerase (PDI) or the binding immunoglobulin protein (BiP), can assist in proper protein folding and assembly in the endoplasmic reticulum (ER), preventing misfolding and degradation, thereby enhancing secretion.

  • Increasing Gene Copy Number: Integrating multiple copies of the this compound expression cassette into the Pichia genome can lead to higher transcript levels and increased protein production.

Q2: Why am I not seeing any secreted this compound in my culture supernatant?

A2: Several factors could be responsible for a lack of secreted protein:

  • No or Low Expression: The gene of interest may not be expressed due to issues with the vector construction (e.g., incorrect frame), failed transformation, or problems with the induction process (e.g., poor quality methanol for the AOX1 promoter).

  • Secretion Pathway Blockage: The chosen signal peptide might be inefficient, or the protein may be misfolding in the ER, leading to its retention and subsequent degradation through the ER-associated degradation (ERAD) pathway.

  • Proteolytic Degradation: Secreted this compound may be degraded by proteases in the culture medium.[1][2][3][4][5] This is a common issue, especially in high-cell-density fermentations where some cell lysis can release vacuolar proteases.

  • Intracellular Retention: The protein might be expressed but retained within the cell. It is crucial to check the intracellular fraction for the presence of your protein.

Q3: How can I minimize proteolytic degradation of my secreted this compound?

A3: To reduce protein degradation, you can try the following:

  • Optimize Culture Conditions: Lowering the cultivation temperature and maintaining an optimal pH (e.g., pH 6.0) can reduce the activity of many proteases.

  • Use Protease-deficient Strains: Employing P. pastoris strains deficient in key vacuolar proteases can significantly decrease degradation.

  • Add Protease Inhibitors: Supplementing the culture medium with protease inhibitors like PMSF can be effective, although this may complicate downstream purification.

  • Optimize Induction Time: Determining the optimal induction time can help harvest the protein before significant protease accumulation in the medium occurs.

  • Medium Composition: Adding supplements like casamino acids to the medium has been reported to help protect secreted proteins from degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound activity in the supernatant Incorrect in-frame cloning of the gene with the signal sequence.Verify the construct sequence to ensure the gene of interest is in-frame with the signal peptide and any tags.
Low transformation efficiency or selection of a poor-expressing clone.Screen a larger number of transformants (20-100 colonies) to find a high-producing clone.
Inefficient induction (for inducible promoters like AOX1).Ensure the inducer (e.g., methanol) is of high quality and used at the optimal concentration (typically 0.5-1.0%). Verify that the culture is not repressed by other carbon sources like glucose.
Protein is expressed but not secreted (intracellular retention).Analyze the cell pellet by SDS-PAGE and Western blot to check for intracellular protein. If present, consider testing different signal peptides.
Multiple bands or smaller bands on SDS-PAGE/Western blot of the supernatant Proteolytic degradation of the secreted this compound.Optimize culture pH and temperature, add protease inhibitors, use a protease-deficient host strain, or shorten the induction time.
Aberrant post-translational modifications.Analyze the protein for glycosylation patterns. P. pastoris can hyperglycosylate proteins, which may affect activity and size.
Decreased this compound production over time in high-density fermentation Accumulation of proteases in the culture medium due to cell lysis.Optimize fermentation conditions to maintain cell viability. Consider harvesting the culture earlier.
Depletion of essential nutrients in the medium.Ensure the fermentation medium is adequately supplemented with all necessary nutrients, including trace elements.
Low transformation efficiency Poor quality of competent cells or DNA.Use freshly prepared, high-quality competent cells and pure, linearized plasmid DNA.
Suboptimal electroporation or chemical transformation conditions.Optimize electroporation parameters (voltage, capacitance, resistance) or heat shock conditions (temperature, duration). Pre-treatment with lithium acetate and DTT can enhance electroporation efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing recombinant protein secretion in Pichia pastoris.

Table 1: Effect of Codon Optimization on this compound Secretion

GeneHostStrategyFold Increase in ActivityReference
Endothis compound (Aspergillus niger)Pichia pastorisCodon Optimization4.18

Table 2: Effect of Chaperone Co-expression on Recombinant Protein Secretion

Recombinant ProteinChaperone Co-expressedFold Increase in ActivityReference
Geobacillus stearothermophilus LipaseProtein Disulfide Isomerase (PDI)1.27
Geobacillus stearothermophilus LipasePDI + 0.5% DMSO2.05
Albumin Fusion Protein (IL1ra-HSA)Protein Disulfide Isomerase (PDI)Significant Improvement
Albumin Fusion Protein (IL1ra-HSA)Immunoglobulin Binding Protein (BiP)Significant Decrease

Table 3: Comparison of Signal Peptides for Recombinant Protein Secretion

Signal Peptide OriginProtein SecretedSecretion Efficiency Relative to α-mating factorReference
Saccharomyces cerevisiae α-mating factorBrazzein1.0 (Reference)
Aspergillus niger α-amylaseBrazzein~0.8
Pichia pastoris Exg1pBrazzein~0.2
Kluyveromyces marxianus this compoundBrazzein~0.15
Gallus gallus LysozymeBrazzein~0.25
Homo sapiens Serum albuminBrazzein~0.15
Pichia pastoris Scw, Dse, ExgEGFP, CALBEfficient secretion

Note: Direct quantitative comparisons for this compound secretion with various signal peptides are limited. The data for Brazzein provides a general indication of the relative effectiveness of different signal peptides.

Experimental Protocols

Vector Construction for Secreted this compound

This protocol describes the general steps for cloning the this compound gene into a Pichia pastoris expression vector, such as pPICZαA, for secretion.

Materials:

  • Pichia expression vector (e.g., pPICZαA)

  • This compound gene of interest

  • Restriction enzymes and T4 DNA ligase

  • E. coli competent cells for plasmid amplification

  • PCR reagents

  • DNA purification kits

Methodology:

  • Gene Amplification: Amplify the this compound coding sequence (without its native stop codon if a C-terminal tag is present in the vector) using PCR. Design primers to introduce appropriate restriction sites at the 5' and 3' ends for cloning into the expression vector. Ensure the gene is in-frame with the vector's secretion signal (e.g., the α-factor signal sequence).

  • Vector and Insert Digestion: Digest both the amplified this compound gene and the pPICZαA vector with the selected restriction enzymes.

  • Purification: Purify the digested vector and insert using a gel extraction kit or PCR purification kit.

  • Ligation: Ligate the digested this compound gene into the linearized pPICZαA vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification.

  • Screening and Plasmid Purification: Select transformed E. coli colonies and screen for the correct insert by colony PCR or restriction digestion. Purify the recombinant plasmid from a positive clone.

  • Sequence Verification: Sequence the purified plasmid to confirm that the this compound gene is correctly inserted and in-frame with the secretion signal.

  • Linearization for Pichia Transformation: Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI or PmeI) to facilitate integration into the Pichia pastoris genome.

Pichia pastoris Transformation by Electroporation

Materials:

  • Linearized recombinant plasmid DNA (5-10 µg)

  • Pichia pastoris host strain (e.g., GS115, X-33)

  • YPD medium

  • 1 M Sorbitol (ice-cold)

  • Electroporation cuvettes (0.2 cm gap)

  • Electroporator

Methodology:

  • Prepare Electrocompetent Cells:

    • Inoculate 5 mL of YPD medium with a single colony of P. pastoris and grow overnight at 30°C with shaking.

    • Inoculate 500 mL of YPD with the overnight culture to an OD600 of ~0.1 and grow to an OD600 of 1.3-1.5.

    • Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Wash the cells twice with ice-cold, sterile water.

    • Resuspend the cells in 20 mL of ice-cold 1 M Sorbitol.

    • Centrifuge again and resuspend the cell pellet in 1 mL of ice-cold 1 M Sorbitol. The cells are now ready for electroporation.

  • Electroporation:

    • Mix 80 µL of competent cells with 5-10 µg of linearized plasmid DNA.

    • Transfer the mixture to an ice-cold 0.2 cm electroporation cuvette.

    • Pulse the cells using an electroporator with settings such as 1.5 kV, 25 µF, and 200 Ω.

    • Immediately add 1 mL of ice-cold 1 M Sorbitol to the cuvette.

  • Plating and Selection:

    • Spread 100-200 µL of the cell suspension onto selective plates (e.g., MD plates for auxotrophic selection or YPDS plates with the appropriate antibiotic).

    • Incubate the plates at 30°C for 2-4 days until colonies appear.

High-Density Fermentation Protocol

This protocol provides a general guideline for high-density fermentation of Pichia pastoris for recombinant this compound production.

Phases of Fermentation:

  • Glycerol Batch Phase: The initial phase where biomass is grown on a defined amount of glycerol.

  • Glycerol Fed-Batch Phase: A phase of controlled glycerol feeding to achieve high cell density.

  • Methanol Induction Phase: The production phase where methanol is fed to induce the AOX1 promoter.

Methodology:

  • Inoculum Preparation: Prepare a seed culture by growing the recombinant P. pastoris strain in BMGY medium.

  • Bioreactor Setup: Prepare the bioreactor with Basal Salts Medium (BSM) and sterilize.

  • Glycerol Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 30°C and pH at 5.0. Grow the culture until the initial glycerol is depleted, which is indicated by a sharp increase in dissolved oxygen (DO).

  • Glycerol Fed-Batch Phase: Start a controlled feed of 50% glycerol containing PTM1 trace salts. Maintain the DO level above 20% by increasing agitation and airflow. Continue this phase until the desired biomass is achieved (e.g., 180-220 g/L wet cell weight).

  • Methanol Induction Phase: Stop the glycerol feed and begin feeding methanol containing PTM1 trace salts. Start with a low feed rate and gradually increase it. Maintain the DO above 20%. The temperature is often reduced to 25-28°C during induction to improve protein folding and stability.

  • Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), and this compound activity in the supernatant.

  • Harvesting: Harvest the culture when maximum this compound activity is reached. Separate the cells from the supernatant by centrifugation.

This compound Activity Assay (DNS Method)

This assay measures the amount of reducing sugars (fructose) released from inulin by the action of this compound.

Materials:

  • Culture supernatant containing this compound

  • 1% (w/v) Inulin solution in 0.1 M sodium acetate buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Fructose standard solutions (for standard curve)

  • Spectrophotometer

Methodology:

  • Enzyme Reaction:

    • Mix 100 µL of the culture supernatant (or diluted enzyme sample) with 900 µL of the 1% inulin solution.

    • Incubate the reaction mixture at 50°C for 15 minutes.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 1.5 mL of DNS reagent.

    • Boil the mixture for 10 minutes.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of fructose.

  • Calculation of Activity:

    • Determine the amount of fructose released in your sample from the standard curve.

    • One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of fructose per minute under the assay conditions.

Visualizations

Unfolded Protein Response (UPR) Pathway

dot

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP binds Ire1 Ire1 HAC1 mRNA (unspliced) HAC1 mRNA (unspliced) Ire1->HAC1 mRNA (unspliced) splices BiP->Ire1 dissociates from HAC1 mRNA (spliced) HAC1 mRNA (spliced) HAC1 mRNA (unspliced)->HAC1 mRNA (spliced) Hac1p Hac1p HAC1 mRNA (spliced)->Hac1p translation Hac1p_n Hac1p Hac1p->Hac1p_n translocation UPRE UPR Element (Promoter) Hac1p_n->UPRE binds to Chaperone Genes Chaperone Genes UPRE->Chaperone Genes activates transcription Chaperone Genes->BiP leads to more

Caption: The Unfolded Protein Response (UPR) pathway in Pichia pastoris.

Regulation of the AOX1 Promoter

dot

AOX1_Regulation cluster_Promoter AOX1 Promoter Glucose Glucose Repressors (e.g., Mig1, Nrg1) Repressors (e.g., Mig1, Nrg1) Glucose->Repressors (e.g., Mig1, Nrg1) activates Glycerol Glycerol Glycerol->Repressors (e.g., Mig1, Nrg1) activates Methanol Methanol Activators (e.g., Mxr1) Activators (e.g., Mxr1) Methanol->Activators (e.g., Mxr1) induces AOX1_Promoter AOX1 Promoter This compound Gene This compound Gene AOX1_Promoter->this compound Gene drives transcription Repressors (e.g., Mig1, Nrg1)->AOX1_Promoter represses Activators (e.g., Mxr1)->AOX1_Promoter activates

Caption: Simplified regulation of the AOX1 promoter by different carbon sources.

References

impact of different carbon and nitrogen sources on inulinase production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing inulinase production. The resources herein focus on the critical impact of carbon and nitrogen sources on enzyme yield.

Troubleshooting Guides

This section addresses common issues encountered during this compound production experiments.

Issue 1: Low or No this compound Activity

Potential Cause Troubleshooting Steps
Inappropriate Carbon Source 1. Verify Inducer Presence: Ensure the primary carbon source is an inducer of this compound, such as inulin or inulin-rich substrates (e.g., Jerusalem artichoke, chicory, dahlia extracts).[1][2] 2. Check for Catabolite Repression: Simple sugars like glucose and fructose can repress this compound gene expression.[3][4] If using a mixed carbon source, ensure the concentration of repressive sugars is low. Consider a fed-batch strategy to maintain low levels of repressive sugars. 3. Test Alternative Inulin-Rich Substrates: Some microorganisms exhibit higher productivity on crude agricultural substrates compared to purified inulin.[1] Experiment with different inulin-containing plant materials.
Suboptimal Nitrogen Source 1. Evaluate Organic vs. Inorganic Sources: The choice between organic (e.g., yeast extract, peptone, beef extract) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources significantly impacts this compound production and is species-dependent. 2. Test a Range of Nitrogen Sources: Systematically test various nitrogen sources to identify the most suitable one for your microbial strain. For instance, yeast extract is often effective for yeast, while peptone and tryptone can be optimal for some fungi and bacteria.
Incorrect C/N Ratio 1. Optimize the Carbon-to-Nitrogen Ratio: The C/N ratio is a critical parameter for maximizing enzyme production. A high C/N ratio may limit growth, while a low ratio might not be optimal for enzyme synthesis. Systematically vary the concentrations of the best carbon and nitrogen sources to determine the optimal ratio.
Inadequate Fermentation Conditions 1. Verify pH: The initial pH of the medium and its control during fermentation are crucial. The optimal pH for this compound production varies among microorganisms. Monitor and adjust the pH throughout the experiment. 2. Check Temperature: Ensure the incubation temperature is optimal for your specific microbial strain. 3. Ensure Proper Aeration: Adequate aeration is vital for the growth of aerobic microorganisms and subsequent enzyme production. Optimize the shaking speed or aeration rate in your fermenter.
Issues with Inoculum 1. Standardize Inoculum Size and Age: The size and physiological state of the inoculum can affect the lag phase and overall productivity. Use a standardized procedure for inoculum preparation. An inoculum size of around 5% (v/v) is often a good starting point.

Issue 2: High Invertase Side-Activity (Low I/S Ratio)

Potential Cause Troubleshooting Steps
Nature of the Enzyme 1. Characterize the I/S Ratio: Many inulinases exhibit some level of invertase activity (hydrolysis of sucrose). It is important to quantify this by measuring the enzyme's activity on both inulin and sucrose to determine the I/S (this compound/sucrase) ratio. 2. Screen for Strains with High I/S Ratio: If a high specificity for inulin is required, it may be necessary to screen for different microbial strains that naturally produce inulinases with a higher I/S ratio.
Influence of Carbon Source 1. Induction with Inulin: Cultivating the microorganism on inulin as the sole carbon source can sometimes favor the production of this compound with higher specificity for inulin over sucrose.

Frequently Asked Questions (FAQs)

Q1: What is the best carbon source for this compound production?

A1: The optimal carbon source is highly dependent on the microorganism being used. While pure inulin is a direct inducer, many studies show that inulin-rich agricultural materials like Jerusalem artichoke, dahlia tuber extract, chicory root powder, and wheat bran can lead to higher or more cost-effective enzyme production. It is recommended to screen several carbon sources for your specific strain.

Q2: How do I choose between organic and inorganic nitrogen sources?

A2: This is also strain-dependent. Organic nitrogen sources like yeast extract, peptone, and beef extract often support robust growth and high enzyme yields. Inorganic sources such as ammonium sulfate and sodium nitrate can also be effective and are typically more cost-effective. An initial screening experiment with a variety of both types is the best approach.

Q3: What is a typical starting C/N ratio to test for this compound production?

A3: A good starting point for optimization can be derived from the literature for similar microorganisms. However, this ratio often needs to be empirically determined. You can start with a fixed concentration of your best carbon source and vary the nitrogen source concentration to cover a range of C/N ratios.

Q4: My enzyme activity is high initially but decreases over time. What could be the reason?

A4: This could be due to enzyme instability under the fermentation conditions (e.g., pH shift, presence of proteases) or feedback inhibition by the hydrolysis products (fructose). Monitor the pH throughout the fermentation and consider using a buffered medium. You can also assay for protease activity in your culture supernatant.

Q5: How can I quickly screen for this compound-producing microorganisms?

A5: A common method is to use a solid medium containing inulin as the sole carbon source. After incubation, the plates can be flooded with a reagent like Lugol's iodine. A clear halo around a colony indicates inulin hydrolysis and potential this compound production.

Data on Carbon and Nitrogen Sources for this compound Production

The following tables summarize the impact of various carbon and nitrogen sources on this compound production by different microorganisms as reported in the literature.

Table 1: Effect of Different Carbon Sources on this compound Production

MicroorganismBest Carbon SourceThis compound YieldReference
Aspergillus nigerAgave990 U/mL
Aspergillus niger AUP19Inulin (5%) + Galactose176 U/mL
Kluyveromyces marxianus MTCC 3995Dahlia extract (20%)25.3 nkat/mL
Bacillus sp. SG113Jerusalem artichoke, onion, and garlic extracts6 to 10 times more this compound
Fungal isolate from garlicPure inulin (1%)120 U/L/min
Rhizopus oryzaeWheat Bran (2%)348.36 EU/mL

Table 2: Effect of Different Nitrogen Sources on this compound Production

MicroorganismBest Nitrogen SourceThis compound YieldReference
Bacillus sp. SG113Peptone and Casein hydrolysateHigh enzyme yield
Bacillus sp. SG113Ammonium sulfate ((NH₄)₂SO₄)Best inorganic source
Fungal isolate from garlicSodium nitrate (NaNO₃) and Ammonium chloride (NH₄Cl)120 U/L/min
Kluyveromyces marxianus MTCC 3995Yeast extract (2%)High this compound activity
Aspergillus tamarii AR-IN9Corn steep liquor-

Experimental Protocols

Protocol 1: Screening of this compound Producers

  • Prepare a basal medium: A minimal salt medium containing inulin as the sole carbon source (e.g., 1% w/v).

  • Inoculation: Inoculate the medium with the microorganism to be tested.

  • Incubation: Incubate under appropriate conditions (e.g., 30°C for 48-72 hours) with shaking for liquid cultures.

  • Harvesting: Centrifuge the culture broth to separate the cells from the supernatant. The supernatant is the crude enzyme extract.

Protocol 2: this compound Activity Assay (DNSA Method)

This method quantifies the reducing sugars (fructose) released from inulin hydrolysis.

  • Reaction Mixture: Prepare a reaction mixture containing the crude enzyme supernatant and an inulin solution (e.g., 1% w/v in a suitable buffer like 0.1 M sodium acetate, pH 5.0).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific time (e.g., 20 minutes).

  • Stop Reaction: Stop the reaction by adding 3,5-dinitrosalicylic acid (DNSA) reagent.

  • Color Development: Boil the mixture for 5-10 minutes.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the amount of fructose released using a standard curve prepared with known concentrations of fructose. One unit of this compound activity is typically defined as the amount of enzyme that produces one micromole of fructose per minute under the assay conditions.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization of Production cluster_analysis Phase 3: Analysis s1 Isolate Microorganisms s2 Primary Screening on Inulin Agar Plates s1->s2 s3 Secondary Screening in Liquid Culture s2->s3 o1 Select Best Carbon Source s3->o1 Select highest producer o2 Select Best Nitrogen Source o1->o2 o3 Optimize C/N Ratio o2->o3 o4 Optimize Physical Parameters (pH, Temp, Aeration) o3->o4 a1 Harvest Crude Enzyme o4->a1 Optimized Conditions a2 Enzyme Activity Assay (DNSA) a1->a2 a3 Determine I/S Ratio a2->a3 ccr_pathway cluster_fungi Carbon Catabolite Repression in Fungi (e.g., Aspergillus) cluster_n glucose High Glucose creA_active Active CreA glucose->creA_active Signal Cascade creA_inactive Inactive CreA creA_inactive->creA_active nucleus Nucleus creA_active->nucleus Translocation inu_gene This compound Gene creA_active->inu_gene Binds to promoter repression Repression nmr_pathway cluster_yeast Nitrogen Metabolite Repression in Yeast (Conceptual Model) pref_N Preferred Nitrogen Source (e.g., Glutamine) gln3_inactive Gln3 (Cytoplasm) pref_N->gln3_inactive Inhibits translocation poor_N Poor Nitrogen Source (e.g., Proline) gln3_active Gln3 (Nucleus) poor_N->gln3_active Promotes translocation gln3_inactive->gln3_active inu_gene This compound Gene gln3_active->inu_gene Activates transcription Transcription inu_gene->transcription

References

Validation & Comparative

comparative analysis of kinetic parameters (Km, Vmax) of fungal vs bacterial inulinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inulinase Performance from Fungal and Bacterial Sources, Supported by Experimental Data.

In the realm of enzyme kinetics, inulinases stand out for their significant applications in food science, biotechnology, and pharmaceutical development. These enzymes catalyze the hydrolysis of inulin, a polysaccharide found in various plants, into fructose and fructooligosaccharides. The efficiency of this process is paramount for industrial applications, and it is largely dictated by the enzyme's kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This guide provides a comparative analysis of these parameters for inulinases derived from fungal and bacterial sources, offering a valuable resource for researchers selecting the optimal enzyme for their specific needs.

Data Presentation: A Side-by-Side Look at Kinetic Parameters

The substrate affinity (Km) and maximum catalytic rate (Vmax) of an enzyme are critical indicators of its performance. A lower Km value signifies a higher affinity of the enzyme for its substrate, meaning it can achieve half of its maximum velocity at a lower substrate concentration. Conversely, a higher Vmax indicates a greater maximum rate of reaction when the enzyme is saturated with the substrate. The following tables summarize the reported Km and Vmax values for inulinases from various fungal and bacterial species, providing a clear basis for comparison.

Table 1: Kinetic Parameters of Fungal Inulinases

Fungal SourceKm (mM)Vmax (U/mg or mM/min)Reference
Aspergillus niger0.76100,000 U/mg
Aspergillus niger URM57411.07-1.54Not specified[1]
Aspergillus terreus URM46580.78 - 2.0213.09 - 35.09 mM/min[2][3]
Aspergillus clavatus Gmn11.30.0390.041 mM/h[4]
Penicillium sp. NFCC 27683.741.62 µmol/min
Penicillium sp.5.881.66 µM/min
Kluyveromyces marxianus CBS 65561.5Not specified
Kluyveromyces sp. Y-853.0Not specified
Fusarium parceramosum0.2050.333 µM/min

Table 2: Kinetic Parameters of Bacterial Inulinases

Bacterial SourceKm (mM)Vmax (U/mg or µM/min)Reference
Xanthomonas campestris pv. phaseoli KM 241.15 mg/mL0.15 µM/min
Bacillus subtilis 430A8Not specified
Arthrobacter sp. S375.5476.2 IU/mg
Lactobacillus paracasei DSM 235050.33Not specified

Experimental Protocols: Determining this compound Kinetic Parameters

The determination of Km and Vmax for inulinases typically follows the principles of Michaelis-Menten kinetics. The general methodology involves measuring the initial rate of inulin hydrolysis at various substrate concentrations.

Key Experimental Steps:
  • Enzyme and Substrate Preparation:

    • A purified or partially purified this compound solution of known concentration is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 4.0-6.0).

    • A series of inulin solutions of varying concentrations are prepared in the same buffer.

  • Enzyme Assay:

    • The enzyme and substrate solutions are pre-incubated separately at the optimal temperature for the specific this compound (typically between 40°C and 60°C).

    • The reaction is initiated by adding a small volume of the enzyme solution to the substrate solution.

    • The reaction is allowed to proceed for a short, fixed period during which the reaction rate is linear (initial velocity phase).

    • The reaction is terminated, often by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.

  • Quantification of Reaction Products:

    • The amount of reducing sugars (primarily fructose) released during the reaction is quantified. The 3,5-dinitrosalicylic acid (DNS) method is a commonly used colorimetric assay for this purpose.

    • A standard curve using known concentrations of fructose is generated to determine the concentration of the product in the experimental samples.

  • Data Analysis:

    • The initial reaction velocity (v) is calculated for each substrate concentration ([S]).

    • The kinetic parameters, Km and Vmax, are determined by fitting the data (v vs. [S]) to the Michaelis-Menten equation. A common method for this is the Lineweaver-Burk double reciprocal plot (1/v vs. 1/[S]), which linearizes the Michaelis-Menten equation. The x-intercept of this plot is -1/Km, the y-intercept is 1/Vmax, and the slope is Km/Vmax.

Mandatory Visualization: Workflow for Kinetic Parameter Determination

The following diagram illustrates the typical workflow for the comparative analysis of fungal and bacterial this compound kinetic parameters.

G cluster_fungal Fungal this compound Analysis cluster_bacterial Bacterial this compound Analysis F_Source Fungal Source (e.g., Aspergillus, Penicillium) F_Extract Enzyme Extraction & Purification F_Source->F_Extract F_Assay Kinetic Assay (Varying Inulin Conc.) F_Extract->F_Assay F_Data Data Collection (Initial Velocities) F_Assay->F_Data F_Plot Lineweaver-Burk Plot F_Data->F_Plot F_Params Determine Km & Vmax F_Plot->F_Params Compare Comparative Analysis of Kinetic Parameters F_Params->Compare B_Source Bacterial Source (e.g., Xanthomonas, Bacillus) B_Extract Enzyme Extraction & Purification B_Source->B_Extract B_Assay Kinetic Assay (Varying Inulin Conc.) B_Extract->B_Assay B_Data Data Collection (Initial Velocities) B_Assay->B_Data B_Plot Lineweaver-Burk Plot B_Data->B_Plot B_Params Determine Km & Vmax B_Plot->B_Params B_Params->Compare

Caption: Workflow for comparative kinetic analysis of inulinases.

This guide provides a foundational understanding of the kinetic differences between fungal and bacterial inulinases. The presented data and protocols can aid researchers in making informed decisions for their specific applications, from the production of high-fructose syrups to the development of novel prebiotics.

References

A Comparative Guide to HPLC and TLC Methods for the Validation of Inulin Hydrolysis Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of inulin hydrolysis products is crucial for quality control and the assessment of prebiotic efficacy. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols to aid in the selection of the most suitable technique for specific research needs.

The hydrolysis of inulin, a polysaccharide composed of fructose units, yields a mixture of fructooligosaccharides (FOS), fructose, and glucose. The effective separation and quantification of these hydrolysis products are essential for characterizing inulin-based prebiotics and monitoring their enzymatic or acidic degradation. Both HPLC and TLC offer distinct advantages and limitations in this analytical context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of carbohydrates. For the analysis of inulin hydrolysis products, HPLC methods often utilize columns with amino- or cation-exchange stationary phases and refractive index (RI) or evaporative light scattering (ELSD) detectors.

Performance and Validation Parameters of HPLC Methods

HPLC methods for analyzing inulin hydrolysis products have been validated for various parameters, demonstrating their reliability and robustness. A simple, selective, and rapid HPLC-RID method has been developed for the determination of inulin, nystose, kestose, sucrose, glucose, and fructose in foods[1]. The linearity of this method was established in the concentration range of 0.1-10 mg/ml for all analyzed carbohydrates, with a correlation coefficient (R²) greater than 0.997[1]. Another study reported a satisfactory linearity (r=0.999) for an HPLC method used to determine inulin in meat products[2]. The precision of HPLC methods is also noteworthy, with relative standard deviations (RSDs) for repeatability and reproducibility typically below 5%[2][3]. The recovery rates for inulin and its hydrolysis products are generally high, often ranging from 94.0% to 114.4%. The limits of detection (LOD) and quantification (LOQ) for inulin and its related sugars are in the low µg/mL range, making HPLC a sensitive analytical tool.

Parameter HPLC Performance Data References
Linearity (R²) > 0.9962 - 0.999
Accuracy (Recovery) 94.0% - 114.4%
Precision (RSD) Repeatability: < 5%, Reproducibility: < 7%
Limit of Detection (LOD) 0.4 - 0.6 µg/mL for FOS
Limit of Quantitation (LOQ) 1.4 - 2.3 µg/mL for FOS

Thin-Layer Chromatography (TLC)

TLC is a simpler, more cost-effective, and higher-throughput technique compared to HPLC, making it suitable for rapid screening and qualitative analysis of inulin hydrolysis. Recent advancements have also enabled the quantitative analysis of carbohydrates using TLC coupled with densitometry or image analysis.

Performance and Validation Parameters of TLC Methods

TLC methods have been successfully applied for both qualitative and quantitative analysis of inulin and FOS in various samples. The main advantages of TLC include simple sample preparation, the ability to analyze many samples simultaneously, high sensitivity, and good reproducibility. For quantitative analysis, a TLC-image analysis method showed determination coefficients (R²) greater than 0.97 for the calibration curves of various carbohydrates. The Rf values obtained from standards can be used to identify fructose, glucose, sucrose, and inulin in samples. For instance, one study reported Rf values of 0.38 for fructose, 0.35 for glucose, and 0.24 for sucrose and inulin. The limit of detection for fructose using a specific detecting agent can be as low as 0.4 μg.

Parameter TLC Performance Data References
Linearity (R²) > 0.97 (with image analysis)
Qualitative Identification Based on Rf values
Limit of Detection (LOD) 0.4 µg for fructose
Throughput High, multiple samples per plate

Experimental Protocols

HPLC Method for Inulin Hydrolysis Products

This protocol is a synthesis of common practices reported in the literature.

  • Sample Preparation:

    • Perform acidic or enzymatic hydrolysis of the inulin sample.

    • Neutralize the hydrolyzed sample if necessary.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Amino-propyl bonded silica column (e.g., NH2 column) or a cation-exchange column (e.g., Pb²⁺ form).

    • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 75:25) for amino columns, or deionized water for cation-exchange columns.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 - 85 °C.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to fructose, glucose, sucrose, and FOS by comparing their retention times and peak areas with those of known standards.

TLC Method for Inulin Hydrolysis Products

This protocol is a synthesis of common practices reported in the literature.

  • Sample Preparation:

    • Hydrolyze the inulin sample as described for the HPLC method.

    • Spot the hydrolyzed sample and standards (fructose, glucose, sucrose, FOS) onto a silica gel TLC plate.

  • Chromatographic Development:

    • Stationary Phase: Silica Gel 60 TLC plates.

    • Mobile Phase: A mixture of solvents such as n-butanol:ethanol:water (5:3:2, v/v/v) or propanol:water:butanol (96:32:24, v/v/v).

    • Develop the plate in a saturated chromatography chamber until the solvent front reaches a desired height.

  • Visualization:

    • Dry the plate after development.

    • Spray the plate with a suitable detecting agent, such as a mixture of diphenylamine, aniline, and phosphoric acid in acetone.

    • Heat the plate at a specific temperature (e.g., 80-120°C) for a few minutes to visualize the carbohydrate spots.

  • Data Analysis:

    • Identify the separated components by comparing their Rf values with those of the standards.

    • For quantitative analysis, scan the plate and use image analysis software to measure the area of the spots and correlate it with the concentration using calibration curves.

Workflow for Validation of Inulin Hydrolysis Analysis

The following diagram illustrates the general workflow for the analysis and validation of inulin hydrolysis products using both HPLC and TLC methods.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Method Validation Inulin Inulin Sample Hydrolysis Acidic or Enzymatic Hydrolysis Inulin->Hydrolysis Hydrolyzed_Sample Hydrolyzed Sample (Fructose, Glucose, FOS) Hydrolysis->Hydrolyzed_Sample HPLC HPLC Analysis Hydrolyzed_Sample->HPLC TLC TLC Analysis Hydrolyzed_Sample->TLC HPLC_Validation HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->HPLC_Validation TLC_Validation TLC Validation (Rf, Linearity, LOD) TLC->TLC_Validation Data_Analysis Data Analysis and Comparison HPLC_Validation->Data_Analysis TLC_Validation->Data_Analysis

Caption: Workflow for the analysis and validation of inulin hydrolysis products.

Conclusion

Both HPLC and TLC are valuable techniques for the analysis of inulin hydrolysis products. HPLC offers high resolution, sensitivity, and robust quantification, making it the preferred method for detailed characterization and validation studies in research and drug development. On the other hand, TLC provides a rapid, cost-effective, and high-throughput alternative, particularly suitable for initial screening, qualitative assessment, and routine quality control where high precision may not be the primary requirement. The choice between these two methods will ultimately depend on the specific analytical needs, available resources, and the desired level of quantitative accuracy.

References

A Comparative Analysis of Inulinase and Invertase Substrate Specificity on Sucrose and Raffinose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of two key fructofuranosidases, inulinase and invertase, with a focus on their activity on the common disaccharide sucrose and the trisaccharide raffinose. This analysis is supported by experimental data from various studies and includes detailed methodologies for the key experiments cited.

Executive Summary

This compound and invertase are both enzymes that hydrolyze β-D-fructofuranosidic linkages. However, they exhibit distinct substrate preferences. Generally, invertase shows a higher affinity and catalytic efficiency for sucrose, a disaccharide.[1][2] In contrast, this compound, while capable of hydrolyzing sucrose and raffinose, demonstrates a greater specificity for inulin, a polymer of fructose.[3][4] This difference in specificity is crucial for various industrial and research applications, from the production of high-fructose syrup to the development of prebiotics. This guide delves into the quantitative differences in their enzymatic activities and outlines the experimental procedures used to determine these parameters.

Data Presentation: Quantitative Comparison of Enzymatic Activity

The following table summarizes the kinetic parameters (Km and Vmax) and specific activities of this compound and invertase from various microbial sources on sucrose and raffinose. It is important to note that these values are sourced from different studies and were determined under varying experimental conditions. Therefore, direct comparison should be made with caution.

EnzymeSource OrganismSubstrateKm (mM)Vmax (μmol/min/mg)Specific Activity (U/mg)Reference
Invertase Saccharomyces cerevisiae MTCC 170Sucrose2.01 (0.6894 mg/ml)0.3201-[5]
Invertase (InvDz13) Microbacterium trichothecenolyticumSucrose4.5-225
Raffinose--229
This compound Kluyveromyces marxianus CDBB-L-278Sucrose40.18--
Inulin3.0--
This compound Aspergillus clavatus Gmn11.3Sucrose0.0780.098 (mM/h)-
Inulin0.0390.041 (mM/h)-
Exoinulinases (Exo-I & Exo-II) Penicillium oxalicum BGPUP-4Sucrose, Raffinose--Displayed specificity

Note: Km (Michaelis constant) is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. Vmax (maximum velocity) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Specific activity is defined as the units of enzyme activity per milligram of protein.

Experimental Protocols

The determination of substrate specificity for this compound and invertase typically involves measuring the rate of hydrolysis of different substrates under controlled conditions. The most common methods involve quantifying the amount of reducing sugars (glucose and fructose) produced.

Enzyme Activity Assay using the 3,5-Dinitrosalicylic Acid (DNSA) Method

This colorimetric method is widely used to determine the concentration of reducing sugars produced from the enzymatic hydrolysis of sucrose and raffinose.

Materials:

  • This compound or invertase enzyme solution of known concentration.

  • Substrate solutions (e.g., 1% w/v sucrose, 1% w/v raffinose) prepared in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5-5.5).

  • 3,5-Dinitrosalicylic acid (DNSA) reagent.

  • Rochelle salt (potassium sodium tartrate) solution (40% w/v).

  • Spectrophotometer.

  • Water bath.

Procedure:

  • Reaction Mixture Preparation: In a series of test tubes, pipette 0.5 mL of the enzyme solution and 0.5 mL of the substrate solution. Prepare a blank for each substrate by adding 0.5 mL of buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specific time period (e.g., 15-30 minutes).

  • Reaction Termination and Color Development: Stop the enzymatic reaction by adding 1.0 mL of DNSA reagent to each tube. Place the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.

  • Color Stabilization: After boiling, cool the tubes to room temperature and add 1.0 mL of Rochelle salt solution to stabilize the color.

  • Spectrophotometric Measurement: Add distilled water to each tube to a final volume of 10 mL and measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Determine the concentration of reducing sugars produced using a standard curve prepared with known concentrations of glucose or fructose.

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and detailed analysis of the hydrolysis products, allowing for the simultaneous quantification of substrates and products.

Materials:

  • HPLC system equipped with a refractive index (RI) detector or an evaporative light-scattering detector (ELSD).

  • A suitable carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column).

  • Mobile phase (e.g., deionized water or acetonitrile/water mixture).

  • Enzyme, substrate, and buffer solutions as described for the DNSA method.

  • Syringe filters (0.22 or 0.45 µm).

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1 and 2 of the DNSA method.

  • Sample Preparation: At specific time intervals, withdraw aliquots from the reaction mixture and terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes). Centrifuge the samples to remove any precipitate and filter the supernatant through a syringe filter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system. The separation of sucrose, raffinose, glucose, fructose, and melibiose (from raffinose hydrolysis) is achieved based on their differential retention times on the column.

  • Quantification: The concentration of each sugar is determined by comparing the peak areas to those of known standards.

Mandatory Visualizations

Enzymatic Hydrolysis of Sucrose and Raffinose

Enzymatic_Hydrolysis cluster_sucrose Sucrose Hydrolysis cluster_raffinose Raffinose Hydrolysis Sucrose Sucrose Invertase_S Invertase Sucrose->Invertase_S Inulinase_S This compound Sucrose->Inulinase_S Glucose_S Glucose Fructose_S Fructose Invertase_S->Glucose_S Invertase_S->Fructose_S Inulinase_S->Glucose_S Inulinase_S->Fructose_S Raffinose Raffinose Invertase_R Invertase Raffinose->Invertase_R Inulinase_R This compound Raffinose->Inulinase_R Melibiose Melibiose Fructose_R Fructose Invertase_R->Melibiose Invertase_R->Fructose_R Inulinase_R->Melibiose Inulinase_R->Fructose_R

Caption: Hydrolysis of sucrose and raffinose by invertase and this compound.

Experimental Workflow for Substrate Specificity Determination

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing Enzyme_Prep Enzyme Solution Preparation Reaction_Setup Incubate Enzyme with Substrate Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Solutions (Sucrose, Raffinose) Substrate_Prep->Reaction_Setup Stop_Reaction Terminate Reaction (e.g., DNSA addition) Reaction_Setup->Stop_Reaction Color_Dev Color Development (Boiling) Stop_Reaction->Color_Dev Measure_Abs Measure Absorbance (540 nm) Color_Dev->Measure_Abs Calc_Activity Calculate Enzymatic Activity Measure_Abs->Calc_Activity Std_Curve Standard Curve (Reducing Sugars) Std_Curve->Calc_Activity Compare Compare Specificity Calc_Activity->Compare

Caption: Workflow for determining enzyme substrate specificity using the DNSA method.

References

A Comparative Guide to DNS and Glucose Oxidase-Peroxidase (GOPOD) Assays for Measuring Inulinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of inulinase activity is crucial for various applications, including the production of high-fructose syrup and fructooligosaccharides. This guide provides a comprehensive comparison of two common spectrophotometric methods used for this purpose: the 3,5-dinitrosalicylic acid (DNS) assay and the glucose oxidase-peroxidase (GOPOD) assay. We will delve into the principles of each assay, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable method for your research needs.

Principle of this compound Activity Measurement

Inulin, a polymer of fructose, is hydrolyzed by this compound into its constituent monosaccharides, primarily fructose and a terminal glucose molecule. The activity of this compound is determined by quantifying the amount of reducing sugars (fructose and glucose) released over a specific period.

The DNS Assay: A Classic Method for Total Reducing Sugars

The DNS assay is a widely used colorimetric method for the determination of total reducing sugars.[1][2] In an alkaline solution, the 3,5-dinitrosalicylic acid is reduced by the free carbonyl group of reducing sugars to 3-amino-5-nitrosalicylic acid. This product exhibits a distinct red-brown color, with the intensity of the color, measured at 540 nm, being proportional to the concentration of reducing sugars in the sample.[3]

The Glucose Oxidase-Peroxidase (GOPOD) Assay: Specific for D-Glucose

The GOPOD assay is a highly specific and sensitive enzymatic method for the quantification of D-glucose.[4][5] The assay involves a two-step coupled enzymatic reaction. First, glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., p-hydroxybenzoic acid and 4-aminoantipyrine) to produce a colored quinoneimine dye, which is measured at 510 nm. The absorbance is directly proportional to the initial glucose concentration.

Adapting the GOPOD Assay for Fructose Measurement

Since this compound action on inulin primarily releases fructose, the standard GOPOD assay is not suitable for measuring total this compound activity. However, the assay can be adapted to measure fructose by incorporating the enzyme phosphoglucose isomerase (PGI). PGI catalyzes the reversible isomerization of D-fructose-6-phosphate to D-glucose-6-phosphate. For free fructose, it can be converted to glucose in a coupled reaction. By first measuring the endogenous glucose with the GOPOD assay and then adding PGI to convert fructose to glucose for a second GOPOD measurement, the fructose concentration can be determined by the difference. A more direct approach for total reducing sugars from inulin would be to use a kit that measures both fructose and glucose, which often involves the conversion of fructose to glucose followed by a GOPOD-based detection.

Comparative Analysis of DNS and GOPOD Assays for this compound Activity

FeatureDNS AssayGOPOD Assay (adapted for Fructose)
Principle Colorimetric; reduction of 3,5-dinitrosalicylic acid by all reducing sugars.Enzymatic; specific oxidation of glucose, coupled with a colorimetric reaction. Fructose is measured after enzymatic conversion to glucose.
Specificity Measures all reducing sugars (glucose, fructose, etc.). Prone to interference from other reducing substances.Highly specific for D-glucose. When adapted with PGI, it can specifically measure fructose.
Sensitivity Generally less sensitive than enzymatic assays.Highly sensitive.
Stoichiometry Non-stoichiometric; different reducing sugars yield different color intensities.Stoichiometric; one mole of glucose produces one mole of the final colored product.
Linearity Good linearity over a certain concentration range, but can be affected by sample matrix.Excellent linearity over a wide range of glucose concentrations.
Ease of Use Relatively simple and inexpensive. Reagents are prepared in the lab.Requires purified enzymes, often used in kit format, which can be more expensive but offers convenience and consistency.
Interference Can be affected by other reducing agents, some amino acids, and furfurals.Less prone to interference from other sugars or reducing agents. High purity of enzymes in commercial kits minimizes side reactions.
Application to this compound Activity Directly measures the total reducing sugars (fructose and glucose) produced. However, it may overestimate activity due to reactions with non-sugar reducing compounds.Can differentiate between glucose and fructose production, providing more detailed information about the this compound's mode of action (exo- vs. endo-acting). Requires an additional enzymatic step to measure fructose.

Experimental Protocols

This compound Reaction

The initial enzymatic reaction for inulin hydrolysis is the same for both assay methods.

  • Substrate Preparation: Prepare a solution of inulin (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

  • Enzyme Reaction: Pre-incubate the inulin solution at the desired reaction temperature (e.g., 50°C).

  • Add the this compound enzyme solution to the pre-warmed substrate to start the reaction.

  • Incubate the reaction mixture for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding the DNS reagent which is alkaline and stops the enzymatic reaction.

DNS Assay Protocol
  • Standard Curve Preparation: Prepare a series of standard solutions of fructose or a glucose/fructose mixture (e.g., 0.1 to 1.0 mg/mL).

  • Sample Preparation: Take an aliquot of the stopped this compound reaction mixture.

  • DNS Reaction: To 1.0 mL of the sample or standard, add 2.0 mL of DNS reagent.

  • Incubation: Heat the mixture in a boiling water bath for 5-15 minutes.

  • Color Stabilization: After cooling to room temperature, add 1 mL of 40% Rochelle salt (potassium sodium tartrate) solution to stabilize the color.

  • Measurement: Measure the absorbance at 540 nm against a reagent blank.

  • Calculation: Determine the concentration of reducing sugars in the sample from the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of reducing sugar per minute under the specified conditions.

GOPOD Assay Protocol (Adapted for Fructose)

This protocol first measures free glucose and then total glucose after the conversion of fructose.

  • Standard Curve Preparation: Prepare a series of standard solutions of D-glucose (e.g., 10 to 100 µg/mL).

  • Measurement of Free Glucose:

    • To a microplate well or cuvette, add an aliquot of the stopped this compound reaction mixture.

    • Add the GOPOD reagent and incubate at 37-50°C for 20 minutes.

    • Measure the absorbance at 510 nm. This gives the concentration of free glucose.

  • Measurement of Total Glucose (after Fructose Conversion):

    • To a separate aliquot of the stopped this compound reaction mixture, add phosphoglucose isomerase (PGI) and incubate to allow for the conversion of fructose to glucose.

    • After the conversion is complete, add the GOPOD reagent and incubate as before.

    • Measure the absorbance at 510 nm. This gives the total glucose concentration (initial glucose + glucose from fructose).

  • Calculation:

    • Calculate the free glucose concentration from the first measurement using the glucose standard curve.

    • Calculate the total glucose concentration from the second measurement.

    • The fructose concentration is the difference between the total glucose and free glucose concentrations.

    • Calculate the total this compound activity based on the total amount of fructose and glucose released.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biochemical reactions, the following diagrams are provided.

Inulinase_Reaction_and_Detection cluster_this compound This compound Hydrolysis cluster_dns DNS Assay cluster_gopod GOPOD Assay Inulin Inulin This compound This compound Inulin->this compound Products Fructose + Glucose This compound->Products ReducingSugars Fructose + Glucose DNS_reagent DNS Reagent ReducingSugars->DNS_reagent ColoredProduct_DNS 3-Amino-5-nitrosalicylic acid (Red-Brown Color) DNS_reagent->ColoredProduct_DNS Heat Glucose Glucose GO Glucose Oxidase Glucose->GO H2O2 H₂O₂ GO->H2O2 POD Peroxidase H2O2->POD ColoredProduct_GOPOD Quinoneimine Dye (Colored Product) POD->ColoredProduct_GOPOD Chromogen Chromogen Chromogen->POD

Caption: Biochemical pathways for this compound hydrolysis and subsequent detection by DNS and GOPOD assays.

Experimental_Workflow cluster_reaction This compound Reaction cluster_dns_workflow DNS Assay Workflow cluster_gopod_workflow GOPOD Assay Workflow start Start mix Mix Inulin Substrate and this compound Enzyme start->mix incubate_reaction Incubate at Optimal Temperature mix->incubate_reaction stop_reaction Stop Reaction (e.g., Heat) incubate_reaction->stop_reaction add_dns Add DNS Reagent stop_reaction->add_dns split_sample Split Sample stop_reaction->split_sample boil Boil for 5-15 min add_dns->boil cool Cool to Room Temp. boil->cool measure_dns Measure Absorbance at 540 nm cool->measure_dns gopod_glucose Add GOPOD Reagent split_sample->gopod_glucose add_pgi Add Phosphoglucose Isomerase (PGI) split_sample->add_pgi measure_glucose Measure Absorbance at 510 nm (Free Glucose) gopod_glucose->measure_glucose incubate_pgi Incubate for Fructose Conversion add_pgi->incubate_pgi gopod_total Add GOPOD Reagent incubate_pgi->gopod_total measure_total Measure Absorbance at 510 nm (Total Sugars as Glucose) gopod_total->measure_total

Caption: Experimental workflows for the DNS and adapted GOPOD assays for this compound activity.

Conclusion and Recommendations

The choice between the DNS and GOPOD assays for measuring this compound activity depends on the specific research question and available resources.

  • The DNS assay is a simple, cost-effective method for determining total reducing sugars. It is suitable for routine screening and applications where high precision and specificity are not the primary concerns. However, researchers should be aware of its potential for overestimation of activity due to interference.

  • The adapted GOPOD assay offers high specificity and sensitivity, allowing for the distinct quantification of glucose and fructose. This is particularly valuable for detailed kinetic studies and for differentiating between the activities of exo- and endo-inulinases. While it may be more expensive due to the requirement for purified enzymes, the reliability and detail of the data often justify the cost for in-depth research and development.

For a comprehensive and accurate characterization of this compound activity, cross-validation of results using both methods is recommended. This approach can provide a more complete picture of the enzyme's hydrolytic action and ensure the robustness of the experimental findings.

References

Navigating Sweeteners: A Comparative Proteomic Look at Lacticaseibacillus paracasei's Response to Inulin vs. Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic adaptations of probiotics like Lacticaseibacillus paracasei to different prebiotics is paramount. This guide provides a comparative analysis of the proteomic shifts in L. paracasei when cultured with inulin, a complex fructan, versus glucose, a simple sugar. This comparison sheds light on the specific enzymatic machinery this bacterium employs to utilize inulin, a key factor in its probiotic efficacy and potential for synbiotic product development.

Quantitative Proteomic Data Summary

Protein/Protein SystemFunctionReported Change on Inulin/FOS
β-fructosidase (FosE) Extracellular hydrolysis of inulin and FOS into fructose and smaller oligosaccharides.Increased expression/upregulated.[1][2]
Fructose/Mannose-specific PTS System (FosABCDX) Transport of fructose and mannose into the cell.Increased expression/upregulated.[1][2]
6-phosphofructokinase Key enzyme in glycolysis, phosphorylates fructose-6-phosphate.Increased expression.[1]
ABC Transporters Transport of various substrates, including sugars, across the cell membrane.Increased expression.
exo-Inulinase (GH32 family) Breaks down inulin by removing terminal fructose units.Increased activity/presence.

Experimental Protocols

The following is a generalized methodology for a comparative proteomic analysis of Lacticaseibacillus paracasei grown on different carbon sources, based on common practices in the cited literature.

Bacterial Culture and Growth Conditions
  • Lacticaseibacillus paracasei strains are cultured in a chemically defined medium or a rich medium like MRS broth.

  • The medium is supplemented with either 1% (w/v) inulin or 1% (w/v) glucose as the sole carbon source.

  • Cultures are grown under anaerobic conditions at 37°C.

  • Bacterial growth is monitored by measuring the optical density at 600 nm (OD600).

  • Cells are harvested during the mid-exponential growth phase by centrifugation.

Protein Extraction
  • The cell pellet is washed multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Cell lysis is achieved through mechanical disruption (e.g., bead beating or sonication) or enzymatic methods in a lysis buffer containing protease inhibitors.

  • The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein fraction is collected.

Protein Digestion and Peptide Preparation
  • The protein concentration in the supernatant is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Proteins are denatured, reduced, and alkylated.

  • The proteins are then digested into peptides using a sequence-specific protease, most commonly trypsin.

  • The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 columns).

Mass Spectrometry Analysis
  • The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Peptides are separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • The mass spectrometer acquires MS1 spectra to measure peptide masses and MS2 spectra for peptide fragmentation and sequencing.

Data Analysis
  • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).

  • Peptide sequences are identified by searching the MS2 spectra against a Lacticaseibacillus paracasei protein database.

  • Protein abundance is quantified using label-free quantification (LFQ) or isotopic labeling methods.

  • Statistical analysis is performed to identify proteins that are differentially expressed between the inulin and glucose growth conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Bacterial Culture cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output inulin L. paracasei on Inulin extraction Protein Extraction inulin->extraction glucose L. paracasei on Glucose glucose->extraction digestion Tryptic Digestion extraction->digestion lcms LC-MS/MS digestion->lcms data Data Analysis lcms->data results Differentially Expressed Proteins data->results

Caption: Experimental workflow for comparative proteomics.

Inulin Utilization Pathway in Lacticaseibacillus paracasei

inulin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular inulin Inulin fosE β-fructosidase (FosE) inulin->fosE hydrolysis fructose_ext Fructose fosE->fructose_ext fos_pts Fructose PTS Transporter (FosABCDX) fructose_ext->fos_pts transport & phosphorylation fructose_int Fructose-6-P fos_pts->fructose_int glycolysis Glycolysis fructose_int->glycolysis

Caption: Inulin degradation and fructose uptake pathway.

References

Purity Assessment of Inulinase Preparations: A Comparative Guide Using SDS-PAGE and Zymography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of enzyme preparations is a critical step in experimental workflows. This guide provides a comparative analysis of inulinase preparations, detailing the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for purity assessment and zymography for activity confirmation. Detailed experimental protocols and comparative data are presented to assist in the selection and validation of this compound preparations.

In the production and application of this compound, an enzyme that hydrolyzes inulin into fructose and fructooligosaccharides, the purity of the enzyme preparation is paramount. Contaminating proteins can interfere with downstream applications, leading to inaccurate results and undesirable side effects. SDS-PAGE is a widely used technique to separate proteins based on their molecular weight, providing a visual assessment of purity.[1][2] Zymography, a technique that combines electrophoresis with an enzymatic assay, allows for the specific detection of active this compound within a sample.[3][4]

Comparative Data of this compound Preparations

The purity and characteristics of this compound can vary significantly depending on the microbial source and the purification methods employed. The following table summarizes key parameters from different studies to provide a comparative overview of various this compound preparations.

Microbial SourcePurification Method(s)Purification FoldSpecific Activity (U/mg)Molecular Weight (kDa)Reference
Aspergillus niger AN20Ion exchange & Gel filtration8.181042[5]
Aspergillus niger AM270052.1DEAE-Sephadex ion-exchange chromatography--93
Bacillus cereus MU-31Anion exchange chromatography25.031636.2866
Streptomyces sp. CP01Ammonium sulfate precipitation & Column chromatography~67-70.8
Paenibacillus sp. D9Ammonium sulphate precipitation, HiTrap QFF column & MMC column chromatographies4.3433358.5
Thielavia terrestris NRRL 8126Gel-filtration & Ion-exchange chromatography66.0--
Aspergillus foetidus NRRL 337Gel-filtration & Ion-exchange chromatography42.0--
Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity and activity of an this compound preparation using SDS-PAGE and zymography.

Inulinase_Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Crude Crude this compound Preparation Purified Purified this compound Fractions Crude->Purified Purification Steps SDSPAGE SDS-PAGE Purified->SDSPAGE Zymography Zymography Purified->Zymography Purity Purity Assessment (Single Band vs. Multiple Bands) SDSPAGE->Purity MW Molecular Weight Determination SDSPAGE->MW Activity In-gel this compound Activity Confirmation Zymography->Activity

Workflow for this compound Purity and Activity Assessment.

Detailed Experimental Protocols

I. SDS-PAGE for Purity Assessment

This protocol describes the steps for separating this compound preparations on a polyacrylamide gel to assess purity and determine molecular weight.

A. Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffer

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)

  • Running buffer (Tris-glycine-SDS)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or Silver staining solution

  • Destaining solution

B. Protocol:

  • Gel Casting:

    • Assemble the gel casting apparatus.

    • Prepare the separating gel solution (typically 10-12% acrylamide for proteins of 40-100 kDa) and pour it between the glass plates, leaving space for the stacking gel.

    • Overlay with water or isopropanol and allow it to polymerize.

    • Prepare the stacking gel solution (typically 4-5% acrylamide), pour it on top of the polymerized separating gel, and insert the comb. Allow it to polymerize.

  • Sample Preparation:

    • Mix the this compound sample with an equal volume of 2x protein sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Electrophoresis:

    • Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with running buffer.

    • Remove the comb and load the prepared this compound samples and molecular weight standards into the wells.

    • Connect the power supply and run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour or use a silver staining kit for higher sensitivity.

    • Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Visualize the gel on a light box. A pure this compound preparation should show a single prominent band at the expected molecular weight. The presence of multiple bands indicates impurities.

    • Estimate the molecular weight of the this compound by comparing its migration distance to that of the protein standards.

II. Zymography for this compound Activity

This protocol details the method for detecting this compound activity directly within a polyacrylamide gel.

A. Materials:

  • All materials for SDS-PAGE (except β-mercaptoethanol in the sample buffer)

  • Inulin

  • Reaction buffer (e.g., sodium acetate buffer, pH 4.5-6.0)

  • Staining solution (e.g., Triphenyltetrazolium chloride (TTC) or other reducing sugar detection reagent)

B. Protocol:

  • Gel Casting:

    • Prepare a native or SDS-polyacrylamide gel as described for SDS-PAGE, but with the addition of inulin (e.g., 0.1-0.2% w/v) to the separating gel solution before polymerization. This incorporates the substrate directly into the gel matrix.

  • Sample Preparation:

    • Mix the this compound sample with a sample buffer that does not contain a reducing agent like β-mercaptoethanol, and do not heat the sample. This is to preserve the enzyme's native structure and activity.

  • Electrophoresis:

    • Run the gel under non-reducing conditions, typically at a low temperature (e.g., 4°C) to maintain enzyme integrity.

  • Enzyme Renaturation and Activity Assay:

    • After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

    • Incubate the gel in the reaction buffer at the optimal temperature for this compound activity (e.g., 50-60°C) for a sufficient time to allow for inulin hydrolysis.

  • Visualization of Activity:

    • Stain the gel with a solution that detects the reducing sugars (fructose) produced by inulin hydrolysis. For example, with TTC, areas of enzyme activity will appear as clear zones against a colored background.

  • Analysis:

    • The presence of a clear band on the zymogram confirms the presence of active this compound. The position of the band corresponds to the molecular weight of the active enzyme.

By employing both SDS-PAGE and zymography, researchers can obtain a comprehensive assessment of their this compound preparations, ensuring both high purity and enzymatic activity, which is crucial for reliable and reproducible results in research and industrial applications.

References

A Comparative Guide to the Thermal Denaturation of Inulinase: Kinetics and Thermodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic and thermodynamic parameters associated with the thermal denaturation of inulinase from various microbial sources. The data presented herein, summarized from multiple experimental studies, offers critical insights into the thermostability of this industrially significant enzyme. Understanding the mechanisms and quantitative aspects of this compound denaturation is paramount for optimizing its application in processes such as the production of high-fructose syrup and fructooligosaccharides.

Comparison of Kinetic and Thermodynamic Parameters of this compound Thermal Denaturation

The thermal stability of this compound is a key factor for its industrial viability. The following tables summarize the kinetic and thermodynamic parameters for the thermal denaturation of this compound from different microorganisms, providing a basis for comparative analysis.

Table 1: Kinetic Parameters for the Thermal Denaturation of this compound

MicroorganismTemperature (°C)Deactivation Rate Constant (kd) (min-1)Half-life (t1/2) (min)D-value (min)Z-value (°C)Activation Energy (Ea) (kJ/mol)Reference
Aspergillus niger URM5741 (Inulolytic activity)550.0041169.06561.6113.92123.01[1]
600.0051137.27456.00[1]
650.009077.02255.88[1]
700.016342.52141.22[1]
Aspergillus niger URM5741 (Invertase activity)550.0040173.29575.6512.01143.29[1]
600.0049141.52470.11
650.009870.73234.98
700.021532.24107.08
Aspergillus terreus URM4658600.0013519.861726.9412.39182.18
650.0041169.06561.61
700.012555.45184.18
800.057012.1640.39
Kluyveromyces marxianus50-----
60-----
703.45----

Note: D-value is the time required for a 90% reduction in enzyme activity. The Z-value is the temperature increase required to achieve a one-log reduction in the D-value.

Table 2: Thermodynamic Parameters for the Thermal Denaturation of this compound

MicroorganismTemperature (°C)Enthalpy (ΔHd) (kJ/mol)Entropy (ΔSd) (J/mol·K)Gibbs Free Energy (ΔG*d) (kJ/mol)Reference
Aspergillus niger URM5741 (Inulolytic activity)55120.2841.05106.84
60120.2441.04106.64
65120.1941.03106.43
70120.1441.02106.23
Aspergillus niger URM5741 (Invertase activity)55140.5699.11108.01
60140.5299.10107.51
65140.4799.09107.02
70140.4299.08106.52
Aspergillus terreus URM465860179.45215.90107.89
65179.41215.89106.81
70179.36215.88105.73
80179.26215.86103.57
Kluyveromyces marxianus60---
70---

Chemical Denaturation of this compound

Chemical denaturants disrupt the non-covalent interactions that stabilize a protein's native structure. Urea and guanidinium chloride primarily act by forming hydrogen bonds with the peptide backbone, thus weakening the intramolecular hydrogen bonds and promoting unfolding.

A typical chemical denaturation study involves monitoring a structural or functional property of the enzyme (e.g., fluorescence, circular dichroism, or enzymatic activity) as a function of denaturant concentration. From this data, the Gibbs free energy of unfolding in the absence of the denaturant (ΔG°H2O) and the m-value, which reflects the dependence of ΔG on denaturant concentration, can be determined. These parameters provide insights into the stability of the protein and the cooperativity of its unfolding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the kinetic and thermodynamic studies of this compound thermal denaturation.

This compound Production

This compound is typically produced through submerged fermentation (SmF) or solid-state fermentation (SSF) using various microorganisms, particularly Aspergillus and Kluyveromyces species.

  • Solid-State Fermentation (SSF):

    • A solid substrate (e.g., wheat bran, soy bran, oat bran) is moistened with a nutrient solution containing an inducer like inulin.

    • The mixture is sterilized and then inoculated with a spore suspension of the desired fungal strain.

    • Fermentation is carried out in flasks or trays at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 72 hours).

    • The enzyme is extracted from the fermented solid mass using a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0).

This compound Activity Assay

The enzymatic activity of this compound is commonly determined by measuring the amount of reducing sugars (primarily fructose) released from the hydrolysis of inulin.

  • A reaction mixture is prepared containing a known concentration of inulin in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0).

  • The enzyme solution is added to the reaction mixture, and it is incubated at a specific temperature (e.g., 55°C) for a defined period (e.g., 10 minutes).

  • The reaction is terminated by heat inactivation (e.g., boiling for 5-10 minutes).

  • The concentration of reducing sugars in the mixture is quantified using the 3,5-dinitrosalicylic acid (DNS) method, with fructose as a standard.

  • One unit of this compound activity (U) is typically defined as the amount of enzyme that produces one micromole of fructose per minute under the specified assay conditions.

Thermal Denaturation Kinetics

The study of thermal denaturation kinetics involves monitoring the loss of enzyme activity over time at different temperatures.

  • The enzyme solution is incubated at various constant temperatures (e.g., 55, 60, 65, 70°C).

  • Aliquots are withdrawn at different time intervals and immediately cooled in an ice bath to stop the denaturation process.

  • The residual enzyme activity of each aliquot is determined using the standard this compound activity assay.

  • The natural logarithm of the residual activity is plotted against time. For a first-order denaturation process, this plot will be linear, and the deactivation rate constant (kd) can be calculated from the slope of the line.

Calculation of Thermodynamic Parameters

The thermodynamic parameters of thermal denaturation are calculated from the kinetic data obtained at different temperatures.

  • Activation Energy (Ea): The activation energy for denaturation is determined from the Arrhenius plot, which is a plot of the natural logarithm of the deactivation rate constant (ln kd) versus the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the ideal gas constant.

  • Enthalpy of Denaturation (ΔHd):* ΔH*d = Ea - RT

  • Gibbs Free Energy of Denaturation (ΔGd):* ΔG*d = -RT ln(kdh / kBT), where h is Planck's constant and kB is the Boltzmann constant.

  • Entropy of Denaturation (ΔSd):* ΔSd = (ΔHd - ΔG*d) / T

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the logical relationships between the calculated parameters.

ExperimentalWorkflow cluster_production This compound Production cluster_characterization Enzyme Characterization cluster_denaturation Thermal Denaturation Studies cluster_analysis Data Analysis SSF Solid-State Fermentation ActivityAssay This compound Activity Assay SSF->ActivityAssay SmF Submerged Fermentation SmF->ActivityAssay ThermalIncubation Incubation at Different Temperatures ActivityAssay->ThermalIncubation ProteinQuantification Protein Quantification ResidualActivity Measure Residual Activity ThermalIncubation->ResidualActivity KineticParams Calculate Kinetic Parameters (kd, t1/2, D-value) ResidualActivity->KineticParams ThermoParams Calculate Thermodynamic Parameters (ΔH, ΔS, ΔG) KineticParams->ThermoParams Calculate ΔH, ΔS, ΔG Arrhenius Arrhenius Plot KineticParams->Arrhenius Arrhenius->ThermoParams Calculate Ea

Caption: Experimental workflow for studying this compound thermal denaturation.

ParameterRelationship Temp Temperature (T) kd Deactivation Rate Constant (kd) Temp->kd influences t_half Half-life (t1/2) kd->t_half determines D_value D-value kd->D_value determines Ea Activation Energy (Ea) kd->Ea Arrhenius Plot DeltaG Gibbs Free Energy (ΔG) kd->DeltaG DeltaH Enthalpy (ΔH) Ea->DeltaH DeltaS Entropy (ΔS) DeltaH->DeltaS DeltaG->DeltaS

Caption: Logical relationship between kinetic and thermodynamic parameters.

References

comparative study of inulinase production in submerged (SmF) vs solid-state fermentation (SSF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary fermentation techniques for producing inulinase, an enzyme of significant interest in the pharmaceutical and food industries for the production of fructose and fructooligosaccharides. We will delve into a comparative analysis of Submerged Fermentation (SmF) and Solid-State Fermentation (SSF), presenting quantitative data, detailed experimental protocols, and an exploration of the key signaling pathways governing this compound production in industrially relevant microorganisms.

At a Glance: SmF vs. SSF for this compound Production

Solid-State Fermentation (SSF) often emerges as a more economically viable and environmentally friendly method for this compound production, frequently resulting in higher enzyme yields.[1][2] This is attributed to the low water activity in SSF, which mimics the natural habitat of many fungi and can lead to the production of more stable enzymes.[3] SSF also allows for the use of low-cost agro-industrial residues as substrates, reducing production costs.[1] Conversely, Submerged Fermentation (SmF) offers advantages in terms of process control and scalability, making it a preferred method for many large-scale industrial applications.[3] The choice between SmF and SSF depends on various factors, including the specific microbial strain, the desired product characteristics, and the available resources.

Quantitative Comparison of this compound Production

The following table summarizes the this compound yields obtained through SmF and SSF using two of the most potent this compound-producing microorganisms, Aspergillus niger and Kluyveromyces marxianus.

Fermentation TypeMicroorganismSubstrateThis compound YieldReference
Submerged (SmF) Aspergillus niger URM5741Inulin from chicory2.20 ± 0.12 U/mL
Aspergillus niger GNCC 2655Inulin-rich plant extracts11.3 U/mL
Aspergillus awamori MTCC 2879Inulin-rich plant extracts8.2 U/mL
Penicillium lanosocoeruleumInulinup to 28 U/mL
Kluyveromyces marxianus MTCC 3995Dahlia extract25.3 nkat/mL
Solid-State (SSF) Aspergillus niger AN20Sugarcane bagasse & Corn steep liquor153 U/mg protein
Aspergillus terreus URM4658Wheat bran15.08 U/mL
Kluyveromyces marxianus NRRL Y-7571Sugarcane bagasse, molasses, corn steep liquor445 U/gds
Kluyveromyces marxianus ATCC 52466Wheat bran122.88 U/gds
Staphylococcus sp. RRL-1Wheat bran107.64 U/gds

Note: U/mL (Units per milliliter) is a common unit for enzyme activity in SmF, while U/gds (Units per gram of dry substrate) is typically used for SSF. Direct comparison of these values can be challenging due to the different bases of measurement.

Experimental Protocols

Below are detailed methodologies for this compound production using both SmF and SSF techniques.

Submerged Fermentation (SmF) Protocol for Aspergillus niger

This protocol is a synthesis of methodologies described in the literature.

1. Microorganism and Inoculum Preparation:

  • A potent this compound-producing strain of Aspergillus niger is maintained on a suitable agar medium.

  • For inoculum preparation, spores are harvested from a mature culture and suspended in sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80). The spore concentration is adjusted to approximately 10^7 spores/mL.

2. Fermentation Medium:

  • A typical production medium consists of (g/L): Inulin (20), Peptone (10), Yeast Extract (5), KH₂PO₄ (2), MgSO₄·7H₂O (0.5).

  • The initial pH of the medium is adjusted to 5.5-6.5.

  • The medium is sterilized by autoclaving.

3. Fermentation Conditions:

  • The sterilized medium in Erlenmeyer flasks or a bioreactor is inoculated with the spore suspension (typically 5-10% v/v).

  • Fermentation is carried out at 28-30°C with agitation (150-200 rpm) for 72-96 hours.

4. Enzyme Extraction and Assay:

  • After fermentation, the culture broth is centrifuged or filtered to remove the fungal biomass.

  • The cell-free supernatant containing the extracellular this compound is collected.

  • This compound activity is determined by measuring the amount of reducing sugars (fructose) released from inulin using the 3,5-dinitrosalicylic acid (DNS) method. One unit of this compound activity is typically defined as the amount of enzyme that produces one µmol of fructose per minute under specific assay conditions.

Solid-State Fermentation (SSF) Protocol for Kluyveromyces marxianus

This protocol is based on established methods for SSF.

1. Microorganism and Inoculum Preparation:

  • Kluyveromyces marxianus is maintained on a suitable agar medium.

  • The inoculum is prepared by growing the yeast in a liquid medium to a desired cell density.

2. Substrate and Medium Preparation:

  • A solid substrate, such as wheat bran or sugarcane bagasse, is used.

  • The substrate is supplemented with a nutrient solution containing a nitrogen source (e.g., corn steep liquor, yeast extract), minerals, and an inducer if necessary.

  • The initial moisture content of the substrate is adjusted to 50-60%.

  • The initial pH is set to 5.0-6.0.

  • The prepared substrate is sterilized by autoclaving.

3. Fermentation Conditions:

  • The sterilized solid substrate in flasks or a packed-bed bioreactor is inoculated with the yeast culture.

  • The fermentation is carried out at 30-37°C for 72-96 hours.

4. Enzyme Extraction and Assay:

  • After fermentation, the enzyme is extracted from the solid fermented mass by adding a suitable buffer (e.g., acetate buffer, pH 4.6) and agitating the mixture.

  • The solid material is then separated by filtration or centrifugation.

  • The resulting liquid extract containing the this compound is assayed for its activity using the DNS method, as described for SmF.

Signaling Pathways in this compound Production

The production of this compound in fungi is a tightly regulated process, primarily controlled at the transcriptional level. Two key signaling pathways play a crucial role: the Carbon Catabolite Repression (CCR) pathway and the cAMP-dependent protein kinase A (PKA) pathway.

Carbon Catabolite Repression (CCR)

Fungi have evolved a sophisticated mechanism to preferentially utilize readily metabolizable carbon sources like glucose over more complex ones such as inulin. This phenomenon, known as Carbon Catabolite Repression (CCR), is a major regulatory circuit controlling the expression of genes encoding hydrolytic enzymes, including this compound.

The central player in CCR in many filamentous fungi, including Aspergillus niger, is the DNA-binding protein CreA. In the presence of glucose or other easily metabolized sugars, CreA binds to specific sites (5'-SYGGRG-3') in the promoter regions of genes involved in the utilization of alternative carbon sources, thereby repressing their transcription. When the preferred carbon source is depleted, CreA-mediated repression is lifted, allowing for the expression of genes like this compound.

CCR_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Glucose High Glucose CreA_active Active CreA Glucose->CreA_active Activates Inulin Inulin CreA_inactive Inactive CreA Inulin->CreA_inactive Induces (in absence of glucose) Inulinase_Gene This compound Gene CreA_active->Inulinase_Gene Represses Inulinase_Expression This compound Expression Inulinase_Gene->Inulinase_Expression

Caption: Carbon Catabolite Repression of this compound Gene.

cAMP-PKA Signaling Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is another crucial regulatory network that governs various cellular processes in fungi, including growth, development, and the production of enzymes. This pathway is often interconnected with CCR.

Extracellular signals, such as the availability of nutrients, are perceived by G-protein coupled receptors (GPCRs) on the cell surface. This activates a cascade involving heterotrimeric G-proteins and adenylate cyclase, leading to the synthesis of the second messenger cAMP. Elevated levels of cAMP then activate PKA, which in turn phosphorylates downstream target proteins, including transcription factors that can modulate the expression of genes encoding enzymes like this compound. The precise interplay between the cAMP-PKA pathway and the transcriptional regulation of this compound is complex and can vary between different fungal species.

cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Nutrients Nutrient Signals (e.g., Glucose, Inulin) GPCR G-Protein Coupled Receptor Nutrients->GPCR G_Protein G-Protein GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates TF Transcription Factors PKA->TF Phosphorylates Inulinase_Gene_Expression This compound Gene Expression TF->Inulinase_Gene_Expression Regulates

Caption: cAMP-PKA Signaling Pathway in Fungi.

Conclusion

Both Submerged and Solid-State Fermentation present viable and effective strategies for the industrial production of this compound. SSF often demonstrates higher volumetric productivity and cost-effectiveness, particularly when utilizing agro-industrial wastes. SmF, however, provides superior control over fermentation parameters, which is crucial for large-scale, consistent production. The selection of the optimal fermentation strategy is contingent upon the specific production goals, the characteristics of the microbial strain, and economic considerations. A deeper understanding of the molecular mechanisms, including the intricate signaling pathways that regulate this compound gene expression, will be instrumental in the rational design of strains and processes for enhanced enzyme production.

References

A Comparative Guide to Validating Novel Microbial Isolates for Industrial Inulinase Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective production of high-fructose syrup and fructooligosaccharides (FOS) has intensified the search for potent microbial sources of inulinase. This enzyme, which hydrolyzes inulin, is a key player in various industrial processes. This guide provides a comprehensive comparison of a novel microbial isolate's potential for this compound production against established industrial strains, supported by experimental data and detailed protocols.

Comparative Performance of Microbial this compound Producers

The industrial viability of a microbial isolate for this compound production hinges on several factors, primarily the yield of the enzyme. Below is a comparative summary of this compound production from various microbial sources, including recently isolated strains and established industrial workhorses.

Microbial StrainThis compound YieldFermentation Time (days)Key Findings
Novel Isolates
Penicillium lanosocoeruleum28 U/mL[1][2]4High yield achieved after optimization of the culture medium.[1][2]
Penicillium sp. NFCC 276864.54 nkat/mL[3]5Utilizes low-cost inulin-rich plant infusions for production.
Bacillus licheniformis401.18 EU/mLNot specifiedA promising bacterial source with high enzyme activity.
Bacillus velezensis344.61 EU/mLNot specifiedAnother potent bacterial isolate for this compound production.
Streptomyces sp. CP011.6 U/mLNot specifiedA newly isolated strain with optimized production conditions.
Established Strains
Aspergillus niger NRRL 31222170.22 U/mLNot specifiedExtremely high yield achieved after medium optimization using agave as a carbon source.
Aspergillus niger AUP19176 U/mL3Optimized production using a combination of inulin and galactose.
Kluyveromyces marxianus MTCC 399525.3 nkat/mL4Demonstrates efficient this compound production using dahlia tuber extract.
Kluyveromyces marxianus NRRL Y-7571445 U/g of dry substrateNot specifiedHigh yield achieved in solid-state fermentation using sugarcane bagasse.
Penicillium funiculosum p.36154 U/mL4High production achieved with peptone as the nitrogen source.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to validating a new microbial isolate. The following are detailed protocols for key assays in this compound research.

This compound Activity Assay (DNS Method)

This method quantifies the amount of reducing sugars (primarily fructose) released from the enzymatic hydrolysis of inulin.

Principle: 3,5-Dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars under alkaline conditions, resulting in a color change that can be measured spectrophotometrically at 540 nm.

Reagents:

  • Inulin Solution (2% w/v): Dissolve 2 g of inulin in 100 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate and dissolve. Adjust the final volume to 100 mL with distilled water.

  • Standard Fructose Solution (1 mg/mL): Dissolve 100 mg of fructose in 100 mL of distilled water.

Procedure:

  • Prepare a reaction mixture containing 0.1 mL of the crude enzyme extract and 0.9 mL of the inulin solution.

  • Incubate the mixture at 50°C for 15-20 minutes.

  • Stop the reaction by adding 1.5 mL of DNS reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature and add 1 mL of 40% Rochelle salt solution to stabilize the color.

  • Measure the absorbance at 540 nm against a blank (prepared by adding the enzyme after the DNS reagent).

  • Prepare a standard curve using different concentrations of the fructose solution.

  • Calculate the enzyme activity based on the amount of fructose released. One unit (U) of this compound activity is typically defined as the amount of enzyme that produces one micromole of fructose per minute under the assay conditions.

Protein Estimation (Lowry Method)

This assay determines the total protein concentration in the crude enzyme extract, which is necessary for calculating the specific activity of the this compound.

Principle: The Lowry method is based on two reactions: the biuret reaction, where peptide bonds react with copper ions in an alkaline solution, and the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues in the protein, which produces a blue-colored complex. The intensity of the color is proportional to the protein concentration and is measured at 660-750 nm.

Reagents:

  • Reagent A: 2% (w/v) sodium carbonate in 0.1 M NaOH.

  • Reagent B: 0.5% (w/v) copper sulfate (CuSO₄·5H₂O) in 1% (w/v) sodium potassium tartrate.

  • Reagent C (Alkaline Copper Reagent): Mix 50 mL of Reagent A with 1 mL of Reagent B just before use.

  • Folin-Ciocalteu Reagent (1 N): Dilute the commercially available reagent with distilled water.

  • Standard Bovine Serum Albumin (BSA) Solution (1 mg/mL): Dissolve 100 mg of BSA in 100 mL of distilled water.

Procedure:

  • Pipette 0.2 mL of the sample (crude enzyme extract) into a test tube.

  • Add 2 mL of Reagent C and incubate at room temperature for 10 minutes.

  • Add 0.2 mL of diluted Folin-Ciocalteu reagent and mix immediately.

  • Incubate at room temperature in the dark for 30 minutes.

  • Measure the absorbance at 750 nm against a blank.

  • Prepare a standard curve using different concentrations of the BSA solution.

  • Determine the protein concentration of the sample from the standard curve.

Visualizing the Validation Process and Regulatory Pathways

To provide a clearer understanding of the experimental and biological processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_isolation Microbial Isolation & Screening cluster_production Enzyme Production & Optimization cluster_analysis Enzyme Characterization cluster_comparison Comparative Analysis Isolation Isolation of Microorganisms (e.g., from soil, plant roots) Screening Primary Screening (Inulin Agar Plates) Isolation->Screening Secondary_Screening Secondary Screening (Submerged Fermentation) Screening->Secondary_Screening Fermentation This compound Production (Shake Flask/Bioreactor) Secondary_Screening->Fermentation Optimization Optimization of Parameters (pH, Temp, C/N sources) Fermentation->Optimization Extraction Crude Enzyme Extraction Optimization->Extraction Activity_Assay This compound Activity Assay (DNS Method) Extraction->Activity_Assay Protein_Assay Protein Estimation (Lowry Method) Extraction->Protein_Assay Biochemical_Char Biochemical Characterization (pH/Temp optima, stability) Activity_Assay->Biochemical_Char Data_Analysis Data Analysis & Comparison with Industrial Strains Biochemical_Char->Data_Analysis

Caption: Experimental workflow for validating a novel microbial isolate for this compound production.

Caption: Simplified signaling pathway for inulin-induced this compound production in fungi.

References

A Comparative Guide to the Operational Stability of Free vs. Immobilized Inulinase in a Packed Bed Reactor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and biotechnology, the efficiency and stability of enzymatic processes are paramount. Inulinase, an enzyme crucial for the production of high-fructose syrup and fructooligosaccharides from inulin, is often utilized in continuous systems like packed bed reactors. A key consideration in designing such systems is whether to use the enzyme in its free, soluble form or to immobilize it onto a solid support. This guide provides an objective comparison of the operational stability of free versus immobilized this compound in a packed bed reactor, supported by experimental data and detailed protocols.

The fundamental difference in operational stability stems from the physical state of the two enzyme forms. Free this compound, being soluble, is prone to washout from the reactor and is more susceptible to denaturation under operational stressors such as temperature and pH fluctuations. Immobilization, the process of confining the enzyme to a solid support material, offers a solution to these challenges, significantly enhancing its stability and reusability. This allows for prolonged and continuous operation of the packed bed reactor, a critical factor for industrial-scale production.

Quantitative Comparison of Free and Immobilized this compound

The following table summarizes the key performance parameters of free and immobilized this compound based on data from various studies. It is important to note that direct side-by-side operational stability data in a packed bed reactor is limited in published literature; therefore, the comparison is a synthesis of findings from multiple studies.

ParameterFree this compoundImmobilized this compoundKey Advantages of Immobilization
Operational Stability Low: Prone to rapid deactivation and washout in a continuous flow system.High: Can be used for multiple cycles with minimal loss of activity.[1]Enhanced reusability and prolonged catalyst lifespan.
Half-life Significantly shorter.Can be up to 28.70-fold longer than the free enzyme.[2]Greatly extended operational window.
Reusability Not reusable in a packed bed reactor.Excellent: Can be reused for numerous cycles (e.g., up to 18 batch runs reported).[1]Reduced operational costs and simplified downstream processing.
Optimal pH Generally in the range of 4.5 - 5.5.Often shifts to a slightly higher or broader pH range (e.g., 5.0 - 6.0).Increased tolerance to pH variations in the feed stream.
Optimal Temperature Typically around 40-50°C.Often increases to 50-60°C or higher.[2]Allows for operation at higher temperatures, which can increase reaction rates and reduce microbial contamination.
Mass Transfer Limitations Minimal.Can be a factor, potentially reducing the apparent enzyme activity.-
Downstream Processing Requires complex separation techniques to remove the enzyme from the product stream.Simplified: The enzyme is retained within the reactor, leading to a purer product stream.Reduced purification costs and complexity.

Experimental Protocols

To experimentally validate the operational stability of free versus immobilized this compound in a packed bed reactor, the following protocols can be employed.

Immobilization of this compound

Objective: To immobilize this compound on a suitable carrier material.

Materials:

  • Purified this compound

  • Immobilization support (e.g., sodium alginate, chitosan, porous glass beads)

  • Cross-linking agent (e.g., glutaraldehyde)

  • Buffer solution (e.g., 0.1 M sodium acetate buffer, pH 4.8)

Procedure:

  • Carrier Activation (if required): Activate the support material according to the manufacturer's instructions. For instance, porous glass beads may be treated with an amino-silane agent.

  • Enzyme Immobilization:

    • For entrapment in sodium alginate: Mix the this compound solution with a sodium alginate solution. Extrude the mixture dropwise into a calcium chloride solution to form beads.

    • For covalent attachment: Incubate the activated support with the this compound solution. Add a cross-linking agent like glutaraldehyde and allow the reaction to proceed for a specified time.

  • Washing: Thoroughly wash the immobilized enzyme preparation with buffer to remove any unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized this compound to calculate the immobilization yield.

Packed Bed Reactor Setup and Operation

Objective: To compare the operational stability of free and immobilized this compound under continuous flow conditions.

Materials:

  • Glass column (bioreactor)

  • Peristaltic pump

  • Substrate solution (e.g., 5% w/v inulin in buffer)

  • Free this compound solution

  • Immobilized this compound beads

  • Water bath or incubator to maintain constant temperature

Procedure:

  • Reactor Packing:

    • Immobilized this compound: Pack the column with a known amount of the immobilized this compound beads.

    • Free this compound: For the control experiment, a method to retain the free enzyme in the reactor would be necessary, such as using a membrane reactor setup, or by acknowledging that the free enzyme will wash out over time, which is a key aspect of the comparison. A more direct comparison in a packed bed would involve running the reactor with the free enzyme in the feed solution and measuring the declining activity in the effluent.

  • Continuous Operation:

    • Pump the inulin substrate solution through the packed bed reactor at a constant flow rate.

    • Maintain the optimal temperature and pH for the respective enzyme form.

  • Sample Collection: Collect samples of the effluent at regular time intervals.

  • Product Analysis: Analyze the concentration of fructose in the collected samples using a suitable method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay (e.g., DNS method).

  • Data Analysis:

    • Calculate the enzyme activity at each time point based on the rate of fructose production.

    • Plot the residual enzyme activity as a function of time or the number of reactor volumes passed.

    • Determine the operational half-life for both the free and immobilized this compound under these conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for comparing the operational stability of free and immobilized this compound.

G free_enzyme Free this compound Solution immobilization This compound Immobilization free_enzyme->immobilization pack_free Pack Reactor with Support Material (Control) immobilized_enzyme Immobilized This compound Beads pack_immobilized Pack Reactor with Immobilized this compound substrate_feed Continuous Substrate Feed (Inulin Solution) sampling Effluent Sampling (Regular Intervals) analysis Fructose Concentration Analysis (e.g., HPLC) sampling->analysis stability_calc Calculate Residual Activity and Operational Half-life analysis->stability_calc comparison Compare Stability of Free vs. Immobilized this compound stability_calc->comparison

References

Unveiling the Transcriptional Secrets of Inulinase Production: A Comparative Guide to Differential Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks governing enzyme production is paramount for optimizing biotechnological processes. This guide provides a comprehensive comparison of differential gene expression analysis of inulinase production under diverse culture conditions, supported by experimental data and detailed protocols.

Inulinases, a class of enzymes that hydrolyze inulin into fructose and fructooligosaccharides, hold significant promise in the food and pharmaceutical industries. The efficiency of microbial this compound production is tightly regulated at the transcriptional level, primarily influenced by the composition of the culture medium. This guide delves into the molecular mechanisms underlying this regulation, offering insights into how different carbon sources orchestrate the expression of this compound-encoding genes in key industrial microorganisms like Aspergillus niger and Kluyveromyces marxianus.

Comparative Analysis of this compound Gene Expression

The expression of this compound genes is exquisitely sensitive to the available carbon source. In general, inulin and sucrose act as inducers, while easily metabolizable sugars like glucose and fructose lead to repression. This phenomenon, known as carbon catabolite repression (CCR), ensures that the microorganism prioritizes the consumption of the most energy-efficient carbon source.

Aspergillus niger: The Role of CreA in Carbon Catabolite Repression

In the filamentous fungus Aspergillus niger, a key transcriptional regulator, CreA, is responsible for mediating CCR.[1][2][3] Studies have demonstrated that the presence of glucose leads to the binding of CreA to the promoter regions of this compound-encoding genes, thereby repressing their transcription.

Culture ConditionThis compound Gene (inuE) Expression LevelFold Change (vs. Glucose)Reference OrganismAnalytical Method
InulinHigh-Aspergillus nigerNorthern Blot
SucroseHigh-Aspergillus nigerNorthern Blot
GlucoseLow (Basal)1Aspergillus nigerNorthern Blot
FructoseLow-Aspergillus nigerNorthern Blot
StarchModerate-Aspergillus nigerNorthern Blot
MaltoseModerate-Aspergillus nigerNorthern Blot
XyloseLow-Aspergillus nigerNorthern Blot
Kluyveromyces marxianus: A Look at Transcriptional Activation

In the yeast Kluyveromyces marxianus, the regulation of this compound expression also involves induction by inulin and sucrose and repression by glucose.[4] A key transcriptional activator, KmGcr1p, has been identified as a crucial player in the activation of the this compound gene (INU1).

Culture ConditionThis compound Gene (INU1) Expression LevelReference OrganismAnalytical Method
InulinHighKluyveromyces marxianusqPCR
SucroseHighKluyveromyces marxianusqPCR
GlucoseLowKluyveromyces marxianusqPCR

Experimental Protocols

Fungal Strain and Culture Conditions
  • Microorganism: Aspergillus niger or Kluyveromyces marxianus strains known for this compound production.

  • Culture Media: A defined minimal medium supplemented with a specific carbon source (e.g., 1% w/v inulin, sucrose, glucose, or fructose) as the sole carbon source. Other essential nutrients such as nitrogen source, salts, and trace elements should be kept constant across all conditions.

  • Culture Parameters: Maintain consistent temperature, pH, and aeration for all experimental groups to ensure that any observed differences in gene expression are attributable to the carbon source.

RNA Extraction and Quantification
  • Harvest fungal mycelium or yeast cells during the exponential growth phase.

  • Immediately freeze the biomass in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercially available kit or a standard protocol such as the TRIzol method.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis to check for intact ribosomal RNA bands.

Differential Gene Expression Analysis (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries using a platform such as Illumina.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the high-quality reads to the reference genome of the microorganism using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene to estimate gene expression levels.

    • Differential Expression: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the different culture conditions.[5]

Visualizing the Regulatory Landscape

Experimental Workflow for Differential Gene Expression Analysis

experimental_workflow cluster_culture 1. Fungal Cultivation cluster_rna 2. RNA Processing cluster_seq 3. Sequencing cluster_analysis 4. Data Analysis Culture_Inulin Culture with Inulin RNA_Extraction Total RNA Extraction Culture_Inulin->RNA_Extraction Culture_Glucose Culture with Glucose Culture_Glucose->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Library_Prep RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Read_QC Read Quality Control Sequencing->Read_QC Mapping Read Mapping to Reference Genome Read_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis creA_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose CreA_inactive Inactive CreA Glucose->CreA_inactive Signal CreA_active Active CreA CreA_inactive->CreA_active Activation Inulinase_Gene This compound Gene CreA_active->Inulinase_Gene Binds to Promoter (Repression) Transcription Transcription

References

comparative study of exo-inulinase from different Aspergillus species for fructose production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of exo-inulinases from various Aspergillus species, focusing on their biochemical properties and potential for high-fructose syrup production. The data presented is compiled from multiple scientific studies to offer a comprehensive overview for researchers in the field.

Executive Summary

Exo-inulinases are enzymes that hydrolyze inulin, a polymer of fructose, by cleaving terminal fructose units. This characteristic makes them highly valuable in the food industry for the production of high-fructose syrups. The genus Aspergillus is a prominent source of these enzymes, with different species exhibiting unique enzymatic properties. This guide compares key performance indicators of exo-inulinases from Aspergillus niger, Aspergillus terreus, Aspergillus fumigatus, and Aspergillus foetidus, among others, to aid in the selection of the most suitable biocatalyst for specific industrial applications.

Comparative Performance of Aspergillus Exo-inulinases

The following tables summarize the key biochemical and kinetic parameters of exo-inulinases from different Aspergillus species, as reported in various studies. It is important to note that the experimental conditions for determining these parameters may vary between studies.

Table 1: Optimal pH and Temperature for Exo-inulinase Activity

Aspergillus SpeciesOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger4.0 - 5.550 - 65[1][2][3]
Aspergillus terreus4.060[4]
Aspergillus fumigatus6.060[5]
Aspergillus foetidus5.550
Aspergillus brasiliensis6.060
Aspergillus awamori5.050-60

Table 2: Kinetic Parameters of Aspergillus Exo-inulinases

Aspergillus SpeciesSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Reference
Aspergillus terreusInulin0.78 - 2.0213.09 - 35.09 (mM/min)
Aspergillus nigerInulin1.07 - 1.54-
Aspergillus foetidusInulin2.15 (mg/ml)115
Aspergillus awamoriInulooligosaccharides--

Table 3: Fructose Yield from Inulin Hydrolysis

Aspergillus SpeciesImmobilization SupportFructose YieldReference
Aspergillus nigerSodium Alginate96.4% efficiency
Aspergillus brasiliensisMesoporous Silica Microspheres31.78 g/L
Aspergillus fumigatusCalcium Alginate-
Aspergillus sp.SepabeadsUp to 95%

Experimental Protocols

This section outlines a generalized methodology for the key experiments involved in the comparative study of exo-inulinases.

Enzyme Production
  • Microorganism and Culture Conditions: Aspergillus strains are typically cultivated in a liquid fermentation medium containing inulin or other carbon sources like sucrose or wheat bran to induce exo-inulinase production. Fermentation is carried out for a specific duration (e.g., 72 hours) at a controlled temperature (e.g., 30°C).

  • Solid-State Fermentation (SSF): Alternatively, SSF can be employed, where the fungus grows on a solid substrate like wheat bran with a controlled moisture content.

Enzyme Purification

A multi-step purification process is generally employed to isolate the exo-inulinase:

  • Ammonium Sulfate Precipitation: The crude enzyme extract is subjected to fractional precipitation with ammonium sulfate.

  • Dialysis: The precipitate is redissolved and dialyzed against a suitable buffer to remove excess salt.

  • Chromatography: The dialyzed sample is then purified using chromatographic techniques such as ion-exchange chromatography (e.g., DEAE-Sephadex) and/or gel filtration chromatography.

Enzyme Characterization
  • Enzyme Activity Assay: Exo-inulinase activity is determined by measuring the amount of reducing sugars (primarily fructose) released from inulin under specific conditions. The dinitrosalicylic acid (DNS) method is commonly used for this quantification. One unit of enzyme activity (U) is typically defined as the amount of enzyme that produces one µmol of fructose per minute.

  • Effect of pH and Temperature: The optimal pH is determined by assaying the enzyme activity over a range of pH values using different buffer systems. Similarly, the optimal temperature is identified by conducting the assay at various temperatures.

  • Kinetic Studies: The Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) are determined by measuring the initial reaction rates at varying substrate (inulin) concentrations and plotting the data using Lineweaver-Burk or other kinetic models.

Fructose Production
  • Hydrolysis of Inulin: The purified or immobilized enzyme is incubated with an inulin solution at the optimal pH and temperature.

  • Quantification of Fructose: The concentration of fructose in the hydrolysate is measured using techniques like High-Performance Liquid Chromatography (HPLC) or spectrophotometric methods.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of exo-inulinases from different Aspergillus species.

Experimental_Workflow cluster_screening Strain Selection & Culture cluster_purification Enzyme Purification cluster_characterization Biochemical Characterization cluster_application Application in Fructose Production A Aspergillus Species Screening B Submerged or Solid-State Fermentation A->B C Crude Enzyme Extraction B->C D Ammonium Sulfate Precipitation C->D E Chromatography (Ion-Exchange/Gel Filtration) D->E F Enzyme Activity Assay (DNS Method) E->F I Enzyme Immobilization (e.g., Alginate, Sepabeads) E->I G Determine Optimal pH and Temperature F->G H Kinetic Analysis (Km and Vmax) F->H L Comparative Analysis of Exo-inulinase Performance G->L H->L J Inulin Hydrolysis I->J K Fructose Quantification (HPLC) J->K K->L

Caption: Experimental workflow for comparative analysis of Aspergillus exo-inulinases.

Conclusion

This comparative guide highlights the diversity of exo-inulinases within the Aspergillus genus. While Aspergillus niger is a well-studied and commercially significant source, other species like A. terreus and A. fumigatus also produce thermostable and efficient exo-inulinases. The choice of a particular Aspergillus strain for fructose production will depend on a combination of factors, including enzyme yield, specific activity, stability under industrial conditions, and the cost-effectiveness of the production process. Further research focusing on the genetic engineering of these enzymes holds the potential to enhance their catalytic efficiency and stability, thereby improving the economics of high-fructose syrup production.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。